(1S,2S)-(+)-1,2-Diaminocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21436-03-3 | |
| Record name | (+)-trans-1,2-Diaminocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diaminocyclohexane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of (1S,2S)-(+)-1,2-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral diamine that serves as a critical building block in the field of asymmetric synthesis. Its stereochemically defined structure makes it an invaluable ligand for creating chiral catalysts, which are essential for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its core physical properties, the experimental methods used to determine them, and its application in a common synthetic workflow.
Core Physical and Chemical Properties
The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 21436-03-3[1][2][3][4] |
| Molecular Formula | C₆H₁₄N₂[1][3][4][5] |
| Molecular Weight | 114.19 g/mol [1][2][3] |
| Appearance | White to light yellow crystalline powder or solid[3][5][6] |
| Melting Point | 40-43 °C (lit.)[1][2][6][7] |
| Boiling Point | 104-110 °C at 40 mmHg (lit.)[1][2][6] |
| Specific Optical Rotation | [α]20/D +25° (c = 5 in 1 M HCl)[1][2] |
| Solubility | Soluble in water[3][4][8] |
| Purity (Enantiomeric Excess) | ee: 99% (GLC)[1][2] |
Experimental Protocols for Property Determination
The physical properties listed above are determined using standard laboratory techniques. Below are detailed methodologies for these key experiments.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]
-
Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[1][2]
-
Procedure:
-
A small amount of dry this compound is finely powdered.
-
The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[6]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[1]
-
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point (approx. 40°C).
-
The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[2]
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4]
-
Boiling Point Determination (Reduced Pressure)
As this compound has a relatively high boiling point at atmospheric pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition. The literature value is cited at 40 mmHg.
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. By reducing the external pressure, the boiling point is lowered.
-
Apparatus: A small-scale distillation apparatus or a Thiele tube setup suitable for vacuum, a vacuum source, and a manometer.
-
Procedure (Thiele Tube Method):
-
A few milliliters of the liquid are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil. The entire system is connected to a vacuum source and a manometer.
-
The system is evacuated to the desired pressure (e.g., 40 mmHg).
-
The Thiele tube is heated gently. A stream of bubbles will emerge from the inverted capillary as trapped air expands and the liquid vaporizes.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[9]
-
Specific Optical Rotation Measurement
Optical rotation is the defining characteristic of a chiral compound and is measured using a polarimeter.
-
Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, accounting for concentration and path length.
-
Apparatus: Polarimeter, a specific wavelength light source (typically Sodium D-line, 589 nm), polarimeter cell (sample tube of a known path length), volumetric flask, and analytical balance.
-
Procedure:
-
A solution of this compound is prepared with high accuracy. For the cited value, 0.5 g of the compound would be dissolved in 1 M HCl to make a final volume of 10 mL (c = 5 g/100 mL or 5 g/dL).
-
The polarimeter is calibrated by running a blank (the pure solvent, 1 M HCl) and setting the reading to zero.
-
The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[8]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL or g/dL.[10]
-
-
Application in Asymmetric Synthesis
This compound is a cornerstone of asymmetric catalysis, most famously used to synthesize chiral salen-type ligands. These ligands, when complexed with a metal, form powerful catalysts for a variety of enantioselective reactions. The workflow below illustrates the synthesis of a chiral Salen-Mn complex, a widely used catalyst for asymmetric epoxidation (Jacobsen's Epoxidation).
Caption: Workflow for the synthesis of a chiral Salen-Mn catalyst.
This two-step process begins with the condensation of the chiral diamine with two equivalents of a salicylaldehyde derivative to form the tetradentate salen ligand.[11] This is followed by the introduction of a metal salt, such as manganese(II) acetate, which coordinates to the ligand and, upon oxidation in air, forms the active Mn(III) catalyst. This catalyst is then ready for use in enantioselective transformations.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]
- 8. torontech.com [torontech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane: Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-1,2-Diaminocyclohexane, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C2-symmetric scaffold provides a well-defined stereochemical environment, making it an invaluable ligand for a multitude of catalytic processes and a critical building block in the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Stereochemistry
This compound is one of the three stereoisomers of 1,2-diaminocyclohexane. The other two are its enantiomer, (1R,2R)-(-)-1,2-diaminocyclohexane, and the achiral meso compound, cis-1,2-diaminocyclohexane. The 'trans' configuration of the (1S,2S) and (1R,2R) isomers places the two amino groups on opposite faces of the cyclohexane (B81311) ring, locking the molecule into a chiral conformation. This chirality is the basis of its utility in asymmetric synthesis.[1]
The absolute configuration of the stereocenters is designated by the Cahn-Ingold-Prelog (CIP) priority rules, with the (1S,2S) designation indicating the specific spatial arrangement of the amino groups at carbons 1 and 2 of the cyclohexane ring. The "(+)" sign refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.
Quantitative Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.
Table 1: Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder/solid | [5] |
| Melting Point | 40-43 °C | [5][6] |
| Boiling Point | 104-110 °C at 40 mmHg | [5][6] |
| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | [6][7] |
| Enantiomeric Excess | ≥99% (GLC) | [6][7] |
| CAS Registry Number | 21436-03-3 | [2][3] |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to methine and methylene (B1212753) protons of the cyclohexane ring and amine protons. | [8] |
| ¹³C NMR | Signals for the carbons of the cyclohexane ring. | [9] |
| FTIR | Characteristic peaks for N-H and C-H stretching and N-H bending vibrations. | [10][11] |
Experimental Protocols
Synthesis of Racemic trans-1,2-Diaminocyclohexane
The industrial production of 1,2-diaminocyclohexane often involves the hydrogenation of o-phenylenediamine.[1][12] This process yields a mixture of cis and trans stereoisomers.
Reaction: Hydrogenation of o-phenylenediamine.
Reagents and Equipment:
-
o-Phenylenediamine
-
Ruthenium on activated carbon (Ru/AC) catalyst[7]
-
Isopropanol (solvent)[7]
-
Sodium nitrite (B80452) (NaNO₂) (promoter)[7]
-
Water[7]
-
High-pressure autoclave reactor
-
Filtration apparatus
Procedure:
-
Charge the autoclave with o-phenylenediamine, isopropanol, water, sodium nitrite, and the Ru/AC catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8.0 MPa).[7]
-
Heat the mixture to the reaction temperature (e.g., 170 °C) with stirring.[7]
-
Maintain the reaction conditions until the theoretical amount of hydrogen is consumed.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-1,2-diaminocyclohexane, which can be isolated by distillation of the solvent.
Resolution of (±)-trans-1,2-Diaminocyclohexane
The most common method for resolving the racemic trans-1,2-diaminocyclohexane is through fractional crystallization of diastereomeric salts formed with a chiral resolving agent, typically L-(+)-tartaric acid.[6][13]
Reaction: Formation of diastereomeric tartrate salts.
Reagents and Equipment:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Beaker or round-bottom flask with a stirrer
-
Heating apparatus
-
Ice bath
-
Vacuum filtration setup
Procedure:
-
Dissolve L-(+)-tartaric acid in distilled water with stirring.[13]
-
Slowly add the racemic mixture of trans-1,2-diaminocyclohexane. The reaction is exothermic.[13]
-
Add glacial acetic acid, allowing the temperature to rise.[13]
-
Stir the resulting slurry vigorously as it cools to room temperature, then cool further in an ice bath to complete precipitation.[13]
-
Collect the precipitate, which is the less soluble (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt, by vacuum filtration.[13] The filtrate contains the more soluble (1S,2S) diastereomeric salt.
-
Wash the collected solid with cold water and then with methanol.[13]
-
To obtain the free (1S,2S)-diamine, treat the filtrate with an aqueous solution of a strong base, such as sodium hydroxide, and extract the product with an organic solvent.
-
The enantiomeric purity of the final product can be determined by techniques such as chiral HPLC or by NMR analysis of a derivatized sample.[6][9]
Applications in Asymmetric Catalysis
This compound is a privileged ligand in asymmetric catalysis.[14] It is a key component in the synthesis of various highly effective chiral catalysts, most notably Jacobsen's catalyst, which is used for the enantioselective epoxidation of unfunctionalized alkenes.[15]
The diamine is reacted with two equivalents of a substituted salicylaldehyde (B1680747) to form a salen ligand. This ligand then coordinates with a metal center, such as manganese(III), to form the active catalyst. The chirality of the diamine backbone creates a chiral pocket around the metal center, which directs the approach of the substrate and the oxidant, leading to the formation of one enantiomer of the epoxide in excess.
References
- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Diaminocyclohexane, trans- | C6H14N2 | CID 43806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4085138A - Process for optical resolution of crude trans-1,2-cyclohexanediamine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ias.ac.in [ias.ac.in]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrj.org [chemrj.org]
- 15. heraldopenaccess.us [heraldopenaccess.us]
(1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide for Asymmetric Synthesis
CAS Number: 21436-03-3
(1S,2S)-(+)-1,2-Diaminocyclohexane is a cornerstone chiral building block in modern asymmetric catalysis. Its rigid C2-symmetric scaffold has proven invaluable in the synthesis of a wide array of chiral ligands and organocatalysts, facilitating the production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams to support researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [2][3] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Melting Point | 40-43 °C | [2][4][5][6] |
| Boiling Point | 104-110 °C at 40 mmHg | [2][4][7] |
| Density | 0.951 g/cm³ | [2] |
| Optical Activity | [α]₂₀/D +25° (c = 5 in 1 M HCl) | [4] |
| Appearance | White to light yellow crystal powder | [1][6] |
| Solubility | Soluble in water | [2][8] |
| Flash Point | 70 °C (closed cup) | [4] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available in various databases. | [9][10] |
| FTIR | Spectra available in various databases. | [9][11] |
| Mass Spectrometry | Electron ionization mass spectra are available. | [3][12][13] |
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a fume hood.[14][15][16] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If the substance comes into contact with skin, flush with plenty of water.[7]
Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]
Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363.[4]
Experimental Protocols
Resolution of Racemic trans-1,2-Diaminocyclohexane
The enantiomerically pure this compound is typically obtained through the resolution of the racemic trans-isomer using a chiral resolving agent, most commonly L-(+)-tartaric acid.[1][11][17] The diastereomeric salt of the (1R,2R)-enantiomer with L-(+)-tartaric acid is less soluble and precipitates from the solution.
Protocol:
-
Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker equipped with an overhead stirrer.[11]
-
Stir the mixture at room temperature until complete dissolution.
-
Slowly add a mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) at a rate that allows the reaction temperature to reach 70 °C.[11]
-
To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that allows the temperature to reach 90 °C.[11]
-
Cool the mixture to ≤5 °C in an ice bath for 2 hours to allow for precipitation.[11]
-
Collect the precipitate by vacuum filtration.
-
Wash the wet cake with cold water (100 mL) followed by methanol (B129727) (5 x 100 mL).[11]
-
Dry the solid to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
-
To obtain the free diamine, the tartrate salt is treated with an aqueous solution of NaOH and the product is extracted with an organic solvent.[1]
Synthesis of (1S,2S)-Jacobsen's Catalyst
Jacobsen's catalyst is a manganese-salen complex widely used for the enantioselective epoxidation of unfunctionalized alkenes.[1][6]
Step 1: Synthesis of the Salen Ligand
-
In a round-bottom flask, dissolve the resolved (1S,2S)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol (B145695).[1]
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.[1]
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.[1]
-
Cool the mixture and collect the yellow precipitate by vacuum filtration.
Step 2: Metallation with Manganese(II)
-
In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Add solid Mn(OAc)₂·4H₂O (2.0 equivalents) in one portion.
-
Continue to reflux for an additional 30 minutes.
-
Fit the flask with a gas bubbling tube and bubble air through the solution at a slow rate while continuing to heat at reflux for 1 hour.
-
After cooling, the dark brown precipitate of the Mn(III) complex is collected. The catalyst can be further purified by recrystallization.
Enantioselective Epoxidation of Alkenes using Jacobsen's Catalyst
This protocol provides a general procedure for the epoxidation of unfunctionalized alkenes.[1]
-
Prepare a buffered bleach solution (~0.55 M in NaOCl) by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 with 1 M NaOH.
-
In a 50 mL Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of CH₂Cl₂.
-
Add the buffered bleach solution dropwise to the stirred alkene/catalyst solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica (B1680970) gel.
Asymmetric Hydrogenation of Ketones using a Ru-(1S,2S)-DACH Catalyst
Ruthenium complexes bearing a chiral diphosphine ligand and (1S,2S)-diaminocyclohexane are highly effective for the asymmetric hydrogenation of ketones.[4][14]
Protocol for Catalyst Pre-formation (in situ):
-
In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol) and a chiral diphosphine ligand (e.g., (S)-BINAP, 0.011 mmol).[1]
-
Add anhydrous, degassed toluene (B28343) (5 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add (1S,2S)-1,2-diaminocyclohexane (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.[1]
Asymmetric Hydrogenation:
-
In a separate autoclave, dissolve the ketone (e.g., acetophenone, 1 mmol) in anhydrous, degassed isopropanol (B130326) (5 mL).[1]
-
Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas (typically 1-10 atm) and stir at the desired temperature until the reaction is complete.[4][14]
-
After depressurization, the reaction mixture can be analyzed to determine conversion and enantiomeric excess. The product alcohol can be purified by standard methods.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.
Caption: Synthesis of Jacobsen's catalyst and its use in epoxidation.
Caption: Simplified catalytic cycle of Jacobsen's epoxidation.
Caption: Key steps in the asymmetric hydrogenation of ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. | Semantic Scholar [semanticscholar.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Synthesis of Enantiopure (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure (1S,2S)-(+)-1,2-diaminocyclohexane ((1S,2S)-DACH) is a cornerstone chiral building block in modern organic synthesis, finding extensive application in the development of asymmetric catalysts and as a key intermediate in the synthesis of pharmaceuticals. Its rigid C2-symmetric scaffold provides a well-defined stereochemical environment crucial for achieving high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiopure (1S,2S)-DACH, with a focus on classical resolution of the racemic trans-isomer and emerging asymmetric synthesis strategies. Detailed experimental protocols for key procedures are provided, alongside a comparative analysis of quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
Chirality plays a pivotal role in the life sciences, with the stereochemistry of a molecule often dictating its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound serves as a critical chiral auxiliary and ligand in a multitude of asymmetric reactions, including the Jacobsen-Katsuki epoxidation, various hydrogenations, and carbon-carbon bond-forming reactions. The demand for efficient and scalable methods for the preparation of this key intermediate remains high. This guide outlines the predominant methodologies for the synthesis of enantiopure (1S,2S)-DACH.
Synthetic Strategies
The synthesis of enantiopure (1S,2S)-DACH can be broadly categorized into two main approaches:
-
Classical Resolution of Racemic trans-1,2-Diaminocyclohexane: This is the most established and widely used method. It involves the synthesis of a racemic mixture of trans-1,2-diaminocyclohexane, followed by separation of the enantiomers using a chiral resolving agent, most commonly L-(+)-tartaric acid.
-
Asymmetric Synthesis: These methods aim to directly synthesize the desired enantiomer, bypassing the need for a resolution step. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
This guide will detail both approaches, providing experimental protocols and comparative data.
Classical Resolution of trans-1,2-Diaminocyclohexane
This well-established route involves three main stages:
-
Synthesis of racemic trans-1,2-diaminocyclohexane.
-
Resolution of the racemic mixture using a chiral resolving agent.
-
Isolation of the enantiopure free diamine.
Synthesis of Racemic trans-1,2-Diaminocyclohexane
Two common starting materials for the synthesis of racemic trans-1,2-diaminocyclohexane are o-phenylenediamine (B120857) and cyclohexene (B86901) oxide.
The catalytic hydrogenation of o-phenylenediamine is a common industrial method to produce a mixture of isomers of 1,2-diaminocyclohexane, from which the trans-isomer can be isolated.[1]
-
Reaction Principle: The aromatic ring of o-phenylenediamine is reduced to a cyclohexane (B81311) ring under hydrogen pressure in the presence of a catalyst, typically a noble metal catalyst such as ruthenium on a carbon support (Ru/C).[2]
An alternative laboratory-scale synthesis involves the ring-opening of cyclohexene oxide.[3]
-
Reaction Principle: Cyclohexene oxide reacts with an amine, such as ammonia (B1221849) or a protected amine, to yield a trans-2-aminocyclohexanol intermediate. This intermediate is then converted to the corresponding diamine.[3]
Resolution of Racemic trans-1,2-Diaminocyclohexane
The separation of the enantiomers of trans-1,2-diaminocyclohexane is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent. L-(+)-tartaric acid is the most frequently used and cost-effective resolving agent for obtaining (1S,2S)-DACH.[4]
-
Reaction Principle: The racemic diamine is treated with L-(+)-tartaric acid to form two diastereomeric salts: ((1S,2S)-diammoniumcyclohexane mono-(+)-tartrate) and ((1R,2R)-diammoniumcyclohexane mono-(+)-tartrate). These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, in this case, the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, precipitates from the solution, leaving the desired (1S,2S)-diastereomer in the mother liquor. To obtain the this compound, D-(-)-tartaric acid would be used to preferentially crystallize the (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate salt.
Isolation of Enantiopure this compound
After separation of the diastereomeric salt, the enantiopure diamine is liberated by treatment with a base.
-
Reaction Principle: The tartrate salt is treated with a strong base, such as sodium hydroxide (B78521), to deprotonate the ammonium (B1175870) groups and regenerate the free diamine. The free diamine is then extracted from the aqueous solution using an organic solvent.[4]
Asymmetric Synthesis Strategies
While classical resolution is a robust method, asymmetric synthesis offers a more direct route to enantiopure (1S,2S)-DACH, potentially reducing the number of steps and improving overall efficiency. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines.
-
Reaction Principle: Chiral catalysts, often derived from readily available chiral sources, are used to catalyze the formation of the desired enantiomer of a precursor to (1S,2S)-DACH with high enantioselectivity. For instance, asymmetric Michael additions or aldol (B89426) reactions can be employed to set the stereocenters, followed by further transformations to yield the final product.[1][5]
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of enantiopure (1S,2S)-DACH.
Table 1: Synthesis of Racemic trans-1,2-Diaminocyclohexane
| Starting Material | Method | Catalyst/Reagents | Yield (%) | Reference |
| o-Phenylenediamine | Hydrogenation | 5% Ru/AC, NaNO₂, H₂O, Isopropanol (B130326) | 86.3 | [2] |
| Cyclohexene Oxide | Aminolysis/Mesylation/Substitution | 1. Pyrrolidine, reflux; 2. MsCl, Et₃N; 3. NH₃ | Not specified | [3] |
Table 2: Resolution of trans-1,2-Diaminocyclohexane
| Resolving Agent | Method | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Final Product (%) | Reference |
| L-(+)-Tartaric Acid | Fractional Crystallization | 90 | >99 | [4] |
| D-(-)-Tartaric Acid | Fractional Crystallization | 90 | >99 | [4] |
Table 3: Asymmetric Synthesis of DACH Derivatives (Illustrative Examples)
| Reaction Type | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enantioselective Aldol Reaction | Chiral 1,2-diaminocyclohexane | 4-Nitrobenzaldehyde, Cyclohexanone | 75 | 93 | [1] |
| Asymmetric Epoxidation | Chiral Mn(III)-salen complex derived from (1R,2R)-DACH | cis-β-Methylstyrene | 84 | 92 | [6] |
Experimental Protocols
Protocol for the Synthesis of Racemic trans-1,2-Diaminocyclohexane via Hydrogenation of o-Phenylenediamine[2]
-
Catalyst Preparation: Prepare a 5% (w/w) Ruthenium on Activated Carbon (Ru/AC) catalyst by impregnation.
-
Reaction Setup: In a high-pressure autoclave, charge o-phenylenediamine (16.0 g), isopropanol (75 mL), 5% Ru/AC catalyst (3.0 g), NaNO₂ (0.50 g), and water (4.0 mL).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 8.0 MPa with hydrogen. Heat the mixture to 170 °C with stirring.
-
Work-up: After the reaction is complete (monitor by GC or TLC), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of 1,2-diaminocyclohexane isomers. The trans-isomer can be separated from the cis-isomer by fractional distillation or by selective crystallization of a salt.
Protocol for the Resolution of Racemic trans-1,2-Diaminocyclohexane with D-(-)-Tartaric Acid to obtain (1S,2S)-DACH[4]
-
Salt Formation: In a 100 mL round-bottom flask, dissolve D-(-)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature.
-
Addition of Diamine: Slowly add racemic trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution at a rate that allows the reaction temperature to reach 70 °C.
-
Addition of Acetic Acid: To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not exceed a reaction temperature of 90 °C. A white precipitate will form.
-
Crystallization: Vigorously stir the slurry as it cools to room temperature. Then, cool the mixture in an ice bath to <5 °C for at least 1 hour to ensure complete crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water (3 mL) and then with cold methanol (B129727) (3 x 5 mL). Dry the solid to obtain (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate salt.
Protocol for the Liberation of Enantiopure this compound[4]
-
Basification: Suspend the dried (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartarate salt in dichloromethane.
-
Liberation of Free Amine: Add 4 M aqueous sodium hydroxide solution and stir the mixture until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiopure this compound as a colorless oil which may solidify on standing.
Visualizations
Workflow for the Synthesis of (1S,2S)-DACH via Classical Resolution
Caption: Workflow for the synthesis of (1S,2S)-DACH via classical resolution.
Logical Relationship of Synthetic Strategies
Caption: Overview of synthetic approaches to enantiopure (1S,2S)-DACH.
Conclusion
The synthesis of enantiopure this compound remains a critical endeavor for the advancement of asymmetric synthesis and the development of chiral pharmaceuticals. The classical resolution of the racemic trans-isomer using tartaric acid is a robust, well-documented, and scalable method that consistently delivers high enantiopurity. While this method is often preferred for its reliability and cost-effectiveness, ongoing research into asymmetric synthetic routes, particularly through organocatalysis, holds the promise of more direct and potentially more efficient pathways. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, and desired purity. This guide provides the necessary technical details to enable informed decisions and successful execution of the synthesis of this invaluable chiral building block.
References
Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane Using Tartaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices for the chiral resolution of racemic trans-1,2-diaminocyclohexane (DACH) utilizing tartaric acid as a resolving agent. This method is a cornerstone in asymmetric synthesis, providing access to enantiomerically pure diamines that are critical building blocks for chiral ligands and pharmaceutical intermediates. This document outlines detailed experimental protocols, presents key quantitative data for comparison, and illustrates the workflow through a clear, logical diagram.
Introduction
trans-1,2-Diaminocyclohexane is a crucial chiral auxiliary and ligand precursor in asymmetric catalysis. The resolution of its racemic mixture into individual (1R,2R) and (1S,2S) enantiomers is a pivotal step for its application in stereoselective synthesis. The use of naturally occurring and inexpensive tartaric acid as a resolving agent represents a classical, efficient, and scalable method for this separation. The process relies on the formation of diastereomeric salts with differing solubilities, allowing for the separation of one diastereomer through fractional crystallization.
The fundamental principle involves the reaction of the racemic base, (±)-trans-1,2-diaminocyclohexane, with an enantiomerically pure acid, such as L-(+)-tartaric acid. This reaction forms a mixture of diastereomeric salts: (1R,2R)-DACH·L-tartrate and (1S,2S)-DACH·L-tartrate. Due to their different physical properties, primarily solubility, one of these salts will preferentially crystallize from the solution under controlled conditions. The less soluble diastereomer, typically (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate, can be isolated by filtration. The free enantiomerically pure diamine is then liberated by treatment with a base.
Experimental Protocols
Several protocols for the chiral resolution of trans-1,2-diaminocyclohexane with tartaric acid have been reported. The following sections detail two distinct and effective methodologies.
Protocol 1: Resolution Using L-(+)-Tartaric Acid and Acetic Acid
This method employs glacial acetic acid, which facilitates proton transfer and can lead to the immediate precipitation of the desired diastereomeric salt.[1]
Materials:
-
(±)-trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Distilled water
-
Glacial acetic acid
-
4M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether
Procedure:
-
Preparation of Tartaric Acid Solution: In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until a homogeneous solution is obtained.[2]
-
Formation of Diastereomeric Salts: To the tartaric acid solution, add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) at a rate that allows the reaction temperature to reach 70°C.[2]
-
Addition of Acetic Acid and Crystallization: Slowly add glacial acetic acid (0.96 mL, 17 mmol) to the resulting solution, ensuring the temperature does not exceed 90°C.[1][2] A white precipitate should form.
-
Cooling and Isolation: Vigorously stir the slurry while it cools to room temperature. Further cool the mixture in an ice bath for at least one hour to maximize crystallization.[3]
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake with cold methanol (e.g., 5 x 3 mL) to remove soluble impurities.[1]
-
Drying: Dry the isolated (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt under vacuum.
-
Liberation of the Free Amine: Suspend the dried salt in dichloromethane or diethyl ether. Add 4M NaOH solution and stir to liberate the free diamine.[2]
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to yield the enantiomerically pure (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.[2]
Protocol 2: Resolution Using L-(+)-Tartaric Acid in Water
This protocol is a more direct crystallization method without the use of an additional acid.
Materials:
-
(±)-trans-1,2-diaminocyclohexane
-
L-(+)-tartaric acid
-
Deionized water
-
Methanol
Procedure:
-
Preparation of Tartaric Acid Solution: In a suitable flask, dissolve L-(+)-tartaric acid (e.g., 150 g, 0.99 mol) in distilled water (e.g., 400 mL) with stirring at room temperature.[3]
-
Formation of Diastereomeric Salts: Heat the solution to approximately 70-90°C. Slowly add (±)-trans-1,2-diaminocyclohexane (e.g., 240 mL, 1.94 mol) to the hot tartaric acid solution.[3] If a precipitate forms prematurely, hot water can be added to redissolve it.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature. For optimal results, store the solution overnight in a refrigerator to facilitate complete crystallization of the less soluble diastereomeric salt.[4]
-
Isolation and Washing: Collect the crystalline precipitate by vacuum filtration. Wash the wet cake with ice-cold water and then with cold methanol.[3][5]
-
Drying: Dry the product, (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, under reduced pressure at 40°C to yield a white solid.[3]
-
Liberation of the Free Amine: The free diamine can be recovered using the base treatment and extraction procedure described in Protocol 1.
Quantitative Data Summary
The efficiency of the chiral resolution can be assessed by the yield, optical purity (enantiomeric excess), and specific rotation of the resolved products. The following tables summarize the quantitative data reported in the literature for these protocols.
| Parameter | Reported Value | Conditions | Reference |
| Yield of Diastereomeric Salt | 90% | Using L-(+)-tartaric acid and acetic acid | [1] |
| 99% | Using L-(+)-tartaric acid in water | [3] | |
| Enantiomeric Excess (e.e.) | >99% | For the (R,R)-tartrate salt | [3] |
| 99% | Corresponds to a specific rotation of +12.4° | [2] | |
| Specific Rotation [α]D20 | +12.3° (c=2 in H₂O) | For (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate | [1][2] |
| -12.3° (c=2 in H₂O) | For (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate | [1][2] | |
| Elemental Analysis | C: 45.45%, H: 7.63%, N: 10.60% | Calculated for C₁₀H₂₀N₂O₆ | [2][5] |
| C: 45.44%, H: 7.61%, N: 10.62% | Found for the tartrate salt | [2] |
Table 1: Quantitative data for the chiral resolution of trans-1,2-diaminocyclohexane with tartaric acid.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral resolution process.
Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.
Conclusion
The chiral resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid is a robust and well-established method for obtaining enantiomerically pure starting materials essential for asymmetric synthesis and drug development. The choice between protocols may depend on the desired scale, yield, and laboratory setup. The data presented demonstrates that high yields and excellent enantiomeric excess can be achieved. This guide provides the necessary technical details for researchers and scientists to successfully implement this critical chemical transformation.
References
Spectroscopic Profile of (1S,2S)-(+)-1,2-Diaminocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (1S,2S)-(+)-1,2-Diaminocyclohexane, a crucial chiral building block in asymmetric synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, accompanied by comprehensive experimental protocols for data acquisition.
Introduction
This compound (CAS No. 21436-03-3) is a chiral diamine widely employed as a ligand in transition-metal catalyzed reactions and as a resolving agent.[1][2] Its chemical formula is C₆H₁₄N₂ with a molecular weight of 114.19 g/mol .[1][3] Accurate characterization through spectroscopic methods is fundamental for quality control, reaction monitoring, and structural elucidation in its various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the methine protons attached to the amine-bearing carbons and the methylene (B1212753) protons of the cyclohexane (B81311) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Note: Specific, assigned chemical shift values and coupling constants for ¹H NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase.[4]
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum shows distinct signals for the two types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results | C1/C2 (CH-NH₂) |
| Data not explicitly available in search results | C3/C6 & C4/C5 (CH₂) |
Note: Specific, assigned chemical shift values for ¹³C NMR were not available in the aggregated search results. A generic spectrum is available on SpectraBase and was recorded on a Bruker AM-270 instrument.[1][5]
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation : Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or C₆D₆) to achieve a concentration optimal for proton detection.[6] For ¹³C NMR, a higher concentration of 50-200 mM may be required.[6] The solution is then transferred to a 5 mm NMR tube.[6]
-
Instrument Setup : Place the NMR tube into the spectrometer's probe. The field strength should be recorded for each spectrum.[7]
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.[8]
-
Processing and Referencing : Process the raw data using Fourier transformation. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) set to 0 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[9][10]
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H stretch | Primary Amine (-NH₂) |
| ~2850-3000 | C-H stretch | Alkane (C-H) |
| ~1600 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| Below 1500 | Fingerprint Region | C-C, C-N stretches and other bends |
Note: The fingerprint region below 1500 cm⁻¹ contains complex absorptions that are unique to the molecule.[9] Spectra have been recorded using techniques such as thin film from acetone (B3395972) and Attenuated Total Reflectance (ATR).[1][11][12]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (approx. 50 mg) of solid this compound in a volatile organic solvent like methylene chloride or acetone.[13]
-
Film Deposition : Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[10][13] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[13]
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer.[13]
-
Spectrum Generation : Record the spectrum. If the signal intensity is too low, another drop of the solution can be added and the solvent evaporated. If the intensity is too high, the plate should be cleaned and a more dilute solution used.[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 114 | Molecular Ion (M⁺) |
| Various | Fragmentation Peaks |
Note: The molecular ion peak at m/z 114 corresponds to the molecular weight of the compound (114.19 g/mol ).[1][3] The spectrum will also show various fragment ions resulting from the breakdown of the parent molecule.
Experimental Protocol for GC-MS
For a volatile amine like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent. For chiral analysis, derivatization may be necessary, for example, using heptafluorobutyl chloroformate (HFBCF) followed by treatment with methylamine.[14][15][16]
-
Injection : Inject a small volume of the prepared sample into the GC inlet, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas through a capillary column (e.g., a chiral column like Chirasil-L-Val for enantiomeric separation) where separation occurs based on boiling point and interactions with the stationary phase.[15]
-
Ionization and Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21436-03-3 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. amherst.edu [amherst.edu]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of (1S,2S)-(+)-1,2-Diaminocyclohexane
(1S,2S)-(+)-1,2-Diaminocyclohexane , a chiral diamine ligand, is a critical component in asymmetric synthesis, widely utilized by researchers, scientists, and drug development professionals. Its effective and safe use necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of its safety profile, handling precautions, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[6] It may also cause an allergic skin reaction.[5][6]
GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[1][2][5] |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5] |
| Flammable Liquids | Category 4 | Combustible liquid[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C6H14N2[7] |
| Molecular Weight | 114.19 g/mol [7] |
| Physical State | Solid[7] |
| Appearance | Tan solid[7] or Colorless solid[6] |
| Odor | Amine-like[6] or Odorless[3] |
| Melting Point/Range | 40 - 45 °C / 104 - 113 °F[7] |
| Boiling Point/Range | 104 - 110 °C / 219.2 - 230 °F @ 40 mmHg[7] |
| Flash Point | 68 °C / 154.4 °F[3] |
| Specific Gravity | 0.931[7] - 0.951[3] |
| Solubility in water | No information available[7] |
Exposure Controls and Personal Protection
To minimize exposure and ensure personnel safety, appropriate engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work in a well-ventilated area. Use of a laboratory fume hood is recommended to avoid exposure.[8][9]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][8] |
| Skin Protection | Wear appropriate protective gloves (tested according to EN 374), and impervious clothing to prevent skin exposure.[1][7][8] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type ABEK (EN 14387) or multi-purpose combination (US)).[7][8][9] |
Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's integrity.
Handling:
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][8][10]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][10]
-
Handle in a well-ventilated place.[8]
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Seek immediate medical attention.[1][7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |
First Aid Workflow for Different Exposure Routes
Caption: First aid procedures for different exposure routes.
Accidental Release Measures
A systematic approach is necessary to safely manage and decontaminate spills.
Spill Response Protocol:
-
Evacuate: Alert personnel and evacuate the immediate area.[11]
-
Personal Protection: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[10]
-
Containment: Prevent further leakage or spillage. Use absorbent materials like sand, universal binder, or activated carbon to contain the spill.[1][11][12] Avoid using combustible materials like sawdust.[12]
-
Cleanup:
-
Decontamination:
-
Disposal: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal in accordance with local, state, and federal regulations.[7][8][11]
Logical Workflow for Chemical Spill Response
Caption: Workflow for a safe and effective chemical spill response.
Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not publicly available in standard safety data sheets. The information provided is typically a summary of results. However, based on the handling and emergency procedures outlined in safety documents, the following protocols are provided for safe laboratory practice.
Protocol for Safe Handling and Dispensing:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify the functionality of the fume hood and the accessibility of the emergency shower and eyewash station.
-
PPE: Don all required PPE, including a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Dispensing (Solid): In a fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared, sealed container. Avoid creating dust.
-
Dispensing (Liquid - if melted): If the solid is melted for use, conduct the transfer in a fume hood. Use a calibrated pipette or syringe to transfer the liquid.
-
Closure: Tightly seal both the source and receiving containers immediately after dispensing.
-
Cleanup: Clean any minor residues from the work surface using a damp cloth, which should then be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Protocol for a Minor Spill Cleanup (less than 100 mL liquid or 100 g solid):
-
Assessment: Quickly assess the spill to ensure it is minor and can be handled by laboratory personnel.
-
Control and Contain: If a container is leaking, place it in a secondary container. For a liquid spill, surround the spill with absorbent material, working from the outside in. For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Absorption/Collection: Apply absorbent pads or a universal absorbent to the liquid spill until it is fully absorbed. For the solid spill, carefully scoop the material and damp paper towel into a container.
-
Decontamination: Wipe the spill area with a cloth soaked in a mild detergent solution. Follow with a clean water rinse. All cleaning materials must be treated as hazardous waste.
-
Disposal: Place all contaminated materials in a clearly labeled hazardous waste bag or container.
-
Documentation: Record the spill and cleanup procedure in the laboratory logbook.
Toxicological and Ecological Information
Toxicological Information:
-
Acute Toxicity: No acute toxicity information is available for this product.[3] It is not classified as acutely toxic.[1]
-
Skin Corrosion/Irritation: Causes severe skin burns.[1][2][5]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5][6]
-
Carcinogenicity: This product is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7]
Ecological Information:
-
Shall not be classified as hazardous to the aquatic environment.[1]
-
Data on persistence, degradability, and bioaccumulative potential are not available.[1]
This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all recommended safety procedures. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
- 8. echemi.com [echemi.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 1,2-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. youtube.com [youtube.com]
Theoretical studies of (1S,2S)-(+)-1,2-Diaminocyclohexane coordination complexes
An In-depth Technical Guide to Theoretical Studies of (1S,2S)-(+)-1,2-Diaminocyclohexane Coordination Complexes
Introduction
This compound, a prominent chiral diamine, serves as a cornerstone in the architecture of asymmetric catalysts and therapeutic agents. Its rigid cyclohexane (B81311) backbone imparts a well-defined stereochemical environment upon coordination to a metal center, making it an exemplary ligand for enantioselective transformations. The trans-isomer, particularly the (1S,2S) and (R,R) enantiomers, has been extensively used in the development of catalysts for asymmetric synthesis and in metal-based pharmaceuticals.[1][2] Theoretical and computational studies are indispensable for elucidating the intricate relationship between the structure of these complexes and their function. By employing methods like Density Functional Theory (DFT), researchers can predict geometries, understand reaction mechanisms, and rationally design novel complexes with enhanced properties. This guide provides a comprehensive overview of the theoretical approaches used to study (1S,2S)-DACH coordination complexes, detailing computational protocols, summarizing key quantitative findings, and illustrating logical workflows for an audience of researchers, scientists, and drug development professionals.
Theoretical Methodologies and Experimental Protocols
The accuracy of theoretical predictions for transition metal complexes is highly dependent on the chosen computational methodology. Density Functional Theory (DFT) has emerged as the most prevalent tool due to its favorable balance of computational cost and accuracy.
Computational Protocols
A typical theoretical study on DACH complexes involves a multi-step workflow, starting from the initial structure and culminating in the prediction of specific properties.
Caption: A typical workflow for the computational study of DACH complexes.
Key Methodological Details:
-
Functionals: The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP are widely used for geometry optimizations and electronic property calculations.[3][4] For more complex systems, especially those involving reaction mechanisms and non-covalent interactions, functionals like M06-2X are often employed.[5]
-
Basis Sets: A combination of basis sets is common. For C, H, N, and O atoms, Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are frequently used.[5][6] For the metal center, effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) basis set are utilized to account for relativistic effects.[3][4]
-
Solvent Effects: To simulate realistic conditions, especially for complexes in solution, implicit solvent models like the Polarizable Continuum Model (PCM) are crucial.[7][8] Calculations in the gas phase can sometimes yield less stable structures compared to those computed in a solvent.[7]
-
Software: The Gaussian suite of programs (e.g., Gaussian 09) is a commonly cited software package for these types of calculations.[3][4][5]
Experimental Validation
Theoretical results are validated by comparison with experimental data. Key techniques include:
-
Single-Crystal X-ray Diffraction: Provides the definitive experimental geometry (bond lengths, angles) to which optimized structures can be compared.[7][9]
-
Spectroscopy: Experimental UV-Vis, IR, and NMR spectra are compared against theoretically predicted spectra. Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correlate with UV-Vis spectra.[3][6]
-
Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly sensitive to the stereochemistry of chiral complexes and provide a robust benchmark for theoretical models.[10]
Quantitative Theoretical Data
Theoretical studies provide a wealth of quantitative data that helps in understanding the electronic structure, stability, and reactivity of (1S,2S)-DACH complexes.
Table 1: Calculated Electronic Properties of DACH Complexes
| Complex | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Cyclohexane-1,2-diamine-oxalate-platinum(II) | B3LYP/SDD | - | - | 4.7378 | [3] |
Table 2: Calculated Spectroscopic Properties of DACH Complexes
| Complex | Method/Basis Set | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Transition Character | Reference |
| Cyclohexane-1,2-diamine-oxalate-platinum(II) | TD-DFT/B3LYP/SDD | 3.597 | 344.69 | - | HOMO → LUMO | [3] |
Applications in Asymmetric Catalysis
Theoretical studies have been instrumental in deciphering the mechanisms of asymmetric reactions catalyzed by DACH-metal complexes. By modeling the entire catalytic cycle, researchers can identify the origins of enantioselectivity.
Caption: Energy profile showing diastereomeric transition states.
DFT calculations on the Mn(I)-catalyzed asymmetric hydrogenation of ketones with a (R,R)-DACH-based ligand revealed that the formation of the major product is favored due to significant steric interactions in the disfavored transition state.[11] The calculated free-energy difference (ΔΔG) between the two competing transition states directly correlates with the experimentally observed enantiomeric excess (ee).[11] Similarly, in the aza-Henry reaction, computational analysis showed that the catalyst controls diastereoselectivity through specific hydrogen bonding interactions with the nitronate and the imine, with the chiral DACH backbone determining the facial selectivity.[5]
Applications in Drug Development
The DACH ligand is a key component in several platinum-based anticancer drugs, valued for their activity against cisplatin-resistant tumors.[12] Theoretical chemistry plays a vital role in understanding their mechanism of action and in designing new, more effective analogues.
Structure and Stability
DFT calculations are used to determine the stable geometries of DACH-platinum complexes and to study their interaction with biological targets like DNA.[3] The calculations can predict bond lengths, angles, and the overall conformation of the complex, which influences how it binds to DNA.[12]
Electronic Properties and Reactivity
The electronic properties, such as the HOMO-LUMO gap, are indicators of the complex's reactivity.[3] A smaller energy gap can suggest higher biological reactivity.[3] Theoretical studies can also model the hydrolysis and activation pathways of these drugs, which are crucial steps before they can bind to DNA.[12] For instance, studies have shown that the displacement of leaving ligands by biological anions like bicarbonate and phosphate (B84403) are important activation pathways.[12]
Caption: Conceptual workflow of DACH-platinum drug action.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, provide powerful insights into the structure, reactivity, and function of this compound coordination complexes. These computational tools allow for the detailed exploration of reaction mechanisms in asymmetric catalysis, explaining the origins of stereoselectivity and guiding the design of more efficient catalysts. In medicinal chemistry, theoretical models help elucidate the mechanism of action of DACH-based drugs and provide a platform for the rational design of new therapeutic agents with improved efficacy and toxicity profiles. The synergy between advanced computational methods and experimental validation continues to be a driving force in the innovation of chiral chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT Analysis of Copper(II) Complexes of cis-1,2-Diaminocyclohexane (Dach), [Cu(Dach)2(N3)]Cl·3H2O and [Cu(Dach)2-Ag(CN)2-Cu(Dach)2][Ag(CN)2]3 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereochemical Properties of Two Schiff-Base Transition Metal Complexes and Their Ligand by Using Multiple Chiroptical Spectroscopic Tools and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Catalysis: A Technical Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane
An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Privileged Chiral Ligament
Abstract
(1S,2S)-(+)-1,2-Diaminocyclohexane ( (1S,2S)-DACH ), a C₂-symmetric chiral diamine, stands as a cornerstone in the field of asymmetric synthesis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, rendering it an invaluable component in a myriad of chiral ligands and organocatalysts. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of (1S,2S)-DACH, with a focus on detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Historical Development
The journey of trans-1,2-diaminocyclohexane began in 1926 when Wieland and co-workers first reported its synthesis. They obtained it from hexahydrophthalic acid through a Curtius reaction of the corresponding hydrazide. However, it was the development of efficient resolution methods and the recognition of its potential in asymmetric catalysis that propelled this diamine to prominence.
A significant milestone in the history of (1S,2S)-DACH was its application in the development of the Jacobsen epoxidation catalyst by Eric N. Jacobsen and his team in the early 1990s. This manganese-salen complex, derived from (1S,2S)-DACH, demonstrated remarkable enantioselectivity in the epoxidation of unfunctionalized olefins, a previously challenging transformation. This discovery solidified the status of (1S,2S)-DACH as a "privileged" chiral scaffold and spurred the development of a vast array of other C₂-symmetric ligands for a wide range of asymmetric reactions, including the Trost asymmetric allylic alkylation.
Today, racemic trans-1,2-diaminocyclohexane is commercially available at a relatively low cost, often as a byproduct of the industrial production of 1,6-hexanediamine, a key component in the manufacture of Nylon 66. The efficient resolution of this racemic mixture remains a critical step in accessing the enantiomerically pure diamine that is essential for asymmetric catalysis.
Synthesis and Resolution
The industrial production of 1,2-diaminocyclohexane typically involves the hydrogenation of o-phenylenediamine (B120857), which yields a mixture of cis and trans stereoisomers.[1] The trans isomer is the desired starting material for obtaining the chiral enantiomers.
Synthesis of Racemic trans-1,2-Diaminocyclohexane
The hydrogenation of o-phenylenediamine is a common method for producing a mixture of 1,2-diaminocyclohexane isomers. While specific industrial protocols are proprietary, the general transformation is well-established. Subsequent separation of the trans isomer from the cis isomer can be achieved through various methods, including fractional distillation or selective crystallization of salts.[2]
Resolution of (±)-trans-1,2-Diaminocyclohexane
The most widely employed method for resolving the racemic mixture of trans-1,2-diaminocyclohexane is through the formation of diastereomeric salts with an enantiomerically pure chiral resolving agent, most commonly L-(+)-tartaric acid.[1] The differing solubilities of the resulting diastereomeric salts, (1S,2S)-diammoniumcyclohexane L-tartrate and (1R,2R)-diammoniumcyclohexane L-tartrate, allow for their separation by fractional crystallization.
Quantitative Data
The physical and optical properties of this compound and its common tartrate salt are summarized in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [3][6] |
| Melting Point | 40-43 °C | [3][4][6] |
| Boiling Point | 104-110 °C at 40 mmHg | [3][4][6] |
| Density | 0.951 g/cm³ | [3] |
| Optical Rotation [α]₂₀ᴰ | +25° (c = 5 in 1 M HCl) | |
| Enantiomeric Excess | ≥99% (GLC) | |
| Table 1: Physical and Optical Properties of this compound. |
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₆ | [7] |
| Molecular Weight | 264.28 g/mol | [8] |
| Appearance | White powder | |
| Melting Point | 280-284 °C (decomposes) | [9] |
| Optical Rotation [α]₂₀ᴰ | -12.5° (c = 4 in H₂O) | |
| Table 2: Properties of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate Salt. |
Experimental Protocols
The following are detailed methodologies for the resolution of racemic trans-1,2-diaminocyclohexane and the subsequent liberation of the free diamine.
Resolution of (±)-trans-1,2-Diaminocyclohexane with L-(+)-Tartaric Acid
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Methanol
-
10 M Sodium hydroxide (B78521) solution
-
Diethyl ether or Dichloromethane
Procedure:
-
In a suitably sized beaker, dissolve L-(+)-tartaric acid in distilled water with stirring. The quantities should be approximately a 1:2 molar ratio of tartaric acid to the trans-diamine in the racemic mixture.
-
Slowly add the (±)-trans-1,2-diaminocyclohexane to the tartaric acid solution. The reaction is exothermic, and the temperature may rise.
-
Heat the solution gently to ensure all solids dissolve.
-
Allow the solution to cool slowly to room temperature. The less soluble (1R,2R)-diammoniumcyclohexane L-tartrate salt will precipitate out. For improved yields, the mixture can be further cooled in an ice bath for several hours.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold distilled water, followed by cold methanol, to remove any soluble impurities.
-
The filtrate contains the more soluble (1S,2S)-diammoniumcyclohexane L-tartrate salt.
Liberation of this compound
Procedure:
-
Take the filtrate from the resolution step, which contains the (1S,2S)-diammoniumcyclohexane L-tartrate salt.
-
Slowly add a 10 M aqueous solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free diamine.
-
Extract the aqueous solution multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the this compound as a white to pale yellow solid.
Visualizations
Experimental Workflow for Synthesis and Resolution
Caption: Synthesis and Resolution Workflow for (1S,2S)-DACH.
Logical Relationship in Asymmetric Catalysis
Caption: Role of (1S,2S)-DACH in Asymmetric Catalysis.
References
- 1. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,2-Diaminocyclohexane, (+)- | C6H14N2 | CID 479307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 21436-03-3 [chemicalbook.com]
- 7. (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt | C10H20N2O6 | CID 18401145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. (1S,2S)-(-)-1,2-Diaminocyclohexane L-tartrate | 67333-70-4 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of (1S,2S)-(+)-1,2-Diaminocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (1S,2S)-(+)-1,2-Diaminocyclohexane, a key chiral building block in synthetic chemistry, particularly in the development of asymmetric catalysts and pharmaceutical intermediates. Understanding its solubility is crucial for reaction optimization, purification, and formulation development. While precise quantitative data is sparse in publicly available literature, this guide synthesizes known qualitative information and provides detailed experimental protocols for its determination.
Core Concepts of Amine Solubility
The solubility of this compound, an aliphatic diamine, is governed by its molecular structure and the nature of the solvent. The two primary amine groups are capable of forming hydrogen bonds with protic solvents, enhancing its solubility in polar media. Conversely, the nonpolar cyclohexane (B81311) backbone contributes to its solubility in less polar organic solvents. A delicate balance between these opposing characteristics dictates its solubility profile. Generally, it is expected to be moderately soluble in polar solvents and less soluble in non-polar hydrocarbon solvents.
Qualitative Solubility Profile
Based on available chemical information, a general qualitative solubility profile for this compound can be summarized as follows:
| Solvent Class | General Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Moderately to Highly Soluble | The amine groups can act as both hydrogen bond donors and acceptors with the solvent molecules, leading to favorable interactions.[1] |
| Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) | Expected to be Soluble | The polarity of these solvents can solvate the diamine, although the absence of hydrogen bonding from the solvent may result in lower solubility compared to protic solvents. |
| Non-Polar Solvents (e.g., Toluene, Hexanes) | Low to Sparingly Soluble | The non-polar nature of these solvents interacts poorly with the polar amine functional groups, leading to limited solubility.[1] |
It is important to note that temperature plays a significant role in solubility. For most solid-liquid systems, solubility increases with temperature.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, standardized experimental protocols are necessary. Below are two common methods for determining the solubility of a compound like this compound in organic solvents.
Gravimetric Method
This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with airtight seals
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
Sample Withdrawal and Filtration: Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow solid particles to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Determine the mass of the flask containing the filtered solution. Remove the solvent by evaporation using a rotary evaporator or by gentle heating in an oven at a temperature below the boiling point of the diamine.
-
Mass Determination of Solute: Once the solvent is completely removed, cool the flask to room temperature in a desiccator and weigh it. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved this compound.
-
Calculation of Solubility: Solubility ( g/100 mL) = (Mass of dissolved diamine / Volume of solvent withdrawn) x 100
Spectroscopic Method (UV-Vis or other appropriate method)
This method is suitable if the diamine has a chromophore or can be derivatized to produce a chromophoric compound. It relies on creating a calibration curve to determine the concentration of the diamine in a saturated solution.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade, UV-grade if applicable)
-
Spectrophotometer (e.g., UV-Vis)
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at a predetermined wavelength (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample Withdrawal and Filtration: Follow step 3 from the Gravimetric Method to obtain a clear, saturated solution.
-
Dilution and Absorbance Measurement: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the same λmax.
-
Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining solubility and a conceptual representation of the factors influencing the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
References
Methodological & Application
Application Notes and Protocols: (1S,2S)-(+)-1,2-Diaminocyclohexane as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-1,2-Diaminocyclohexane ( (S,S)-DACH) is a cornerstone C₂-symmetric chiral diamine that has become an indispensable tool in asymmetric synthesis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, making it a privileged scaffold for a wide variety of chiral ligands and organocatalysts. When complexed with a metal center, ligands derived from (S,S)-DACH can effectively control the facial selectivity of reactions involving prochiral substrates, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fragrance industries.
This document provides detailed application notes and protocols for the use of this compound in two major areas of asymmetric catalysis: the Jacobsen-Katsuki epoxidation and the asymmetric hydrogenation of ketones.
Key Applications and Performance Data
The versatility of (1S,2S)-DACH is demonstrated in a range of asymmetric transformations. Below are summary tables of its performance in key reactions.
Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst
One of the most prominent applications of (1S,2S)-DACH is in Jacobsen's catalyst, a manganese(III)-salen complex. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[1][2][3][4] The bulky tert-butyl groups on the salen ligand, in conjunction with the chiral diaminocyclohexane backbone, create a chiral environment that directs the approach of the alkene to the manganese-oxo intermediate, leading to high enantioselectivity.[3]
Table 1: Performance of (S,S)-Jacobsen's Catalyst in the Epoxidation of cis-Alkenes
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1,2-Dihydronaphthalene (B1214177) | 2-5 | >95 | 98 | |
| cis-β-Methylstyrene | 4 | 84 | 92 | |
| 2,2-Dimethylchromene | 4 | 96 | 97 | |
| cis-Methyl cinnamate | 10 | 84 | 92 |
Data compiled from various sources demonstrating the general efficacy of the catalyst system.[1][3]
Asymmetric Hydrogenation of Ketones
(1S,2S)-DACH and its enantiomer, (1R,2R)-DACH, are also effective ligands in transition metal-catalyzed asymmetric hydrogenation of ketones to produce chiral alcohols.[5] Ruthenium and manganese complexes bearing DACH-derived ligands have shown high activity and enantioselectivity.
Table 2: Asymmetric Hydrogenation of Acetophenone Derivatives using a (R,R)-DACH-based Manganese Catalyst
| Substrate (Acetophenone Derivative) | Product | Enantiomeric Excess (ee %) |
| Acetophenone | 1-Phenylethanol | 85 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 82 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 78 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 80 |
Data demonstrates the utility of DACH-derived ligands in manganese-catalyzed asymmetric hydrogenation.[5][6]
Experimental Protocols
Protocol 1: Synthesis of (S,S)-Jacobsen's Catalyst
This protocol describes the multi-step synthesis of the Jacobsen's catalyst, starting from the resolution of racemic 1,2-diaminocyclohexane.[1][7]
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid (0.05 mol) in distilled water (25 mL) in a 150 mL beaker.
-
Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane (0.10 mol) to the stirred solution. The addition is exothermic.
-
Heat the resulting solution to boiling to dissolve all solids.
-
Allow the solution to cool slowly to room temperature, which will result in the precipitation of the (1S,2S)-diammonium tartrate salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To obtain the free (1S,2S)-1,2-diaminocyclohexane, treat the tartrate salt with an aqueous solution of NaOH and extract with an organic solvent.
Step 2: Synthesis of the Salen Ligand (N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
Dissolve the resolved (1S,2S)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol (B145695).
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.
-
Cool the mixture and collect the yellow solid by vacuum filtration. Wash with cold ethanol and dry.
Step 3: Synthesis of (S,S)-Jacobsen's Catalyst
-
In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand (1.0 g) in absolute ethanol (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
To the hot solution, add manganese(II) acetate (B1210297) tetrahydrate (2.0 equivalents) in one portion. The mixture will turn orange.
-
Reflux the mixture for 1 hour.
-
Add solid lithium chloride (1.2 equivalents). The color of the solution will change from yellow-orange to dark brown.
-
After refluxing for another 30 minutes, cool the mixture to room temperature and then in an ice bath.
-
Add an equal volume of water to precipitate the catalyst.
-
Collect the dark brown solid by vacuum filtration, wash thoroughly with water, and air dry.
Protocol 2: Asymmetric Epoxidation of 1,2-Dihydronaphthalene
This protocol details the use of the synthesized Jacobsen's catalyst for the enantioselective epoxidation of 1,2-dihydronaphthalene.[1]
-
To a stirred solution of 1,2-dihydronaphthalene (1 mmol) in dichloromethane (B109758) (5 mL) at 0 °C, add the (S,S)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) as the oxidant dropwise over a period of 1-2 hours. The pH of the bleach solution should be adjusted to ~11 with NaOH.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the product epoxide can be determined by chiral HPLC or GC analysis.
Visualized Workflows and Mechanisms
To further elucidate the application of (1S,2S)-DACH in asymmetric catalysis, the following diagrams illustrate key processes and relationships.
Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: Workflow for Jacobsen's catalyst synthesis and use.
Caption: Factors contributing to enantioselectivity in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 5. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Preparation of Jacobsen's catalyst using (1S,2S)-(+)-1,2-Diaminocyclohexane
An Application Note on the Preparation of Jacobsen's Catalyst using (1S,2S)-(+)-1,2-Diaminocyclohexane
Introduction
Jacobsen's catalyst, chemically known as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is a chiral coordination compound renowned for its efficacy in catalyzing asymmetric reactions.[1] Developed by Eric Jacobsen and his colleagues, this catalyst has become a cornerstone in modern organic synthesis, particularly for the enantioselective epoxidation of unfunctionalized alkenes.[2][3] The ability to selectively produce one enantiomer of an epoxide is of paramount importance in the pharmaceutical industry, where the chirality of a molecule can dictate its biological activity.[1] Enantiomerically pure epoxides serve as versatile building blocks for synthesizing complex, biologically active compounds, including pharmaceuticals like the anti-cancer drug Taxol.[1]
The catalyst's structure features a central manganese(III) ion coordinated to a tetradentate salen-type ligand. The chirality of the catalyst, and thus its stereochemical control, is derived from the C₂-symmetric this compound backbone of the ligand.[1] The bulky tert-butyl groups on the salicylaldehyde (B1680747) moieties enhance the catalyst's enantioselectivity.[1] This application note provides a detailed protocol for the synthesis of the Jacobsen's catalyst, starting from the resolved this compound, and summarizes its performance in asymmetric epoxidation reactions.
Synthesis Pathway
The preparation of Jacobsen's catalyst is a straightforward three-step process, which can be accomplished in a standard organic chemistry laboratory.[4][5] The process begins with the chiral resolution of a mixture of 1,2-diaminocyclohexane isomers using L-(+)-tartaric acid to isolate the desired (1R,2R)-diamine (note: the protocol below starts with the commercially available enantiopure diamine). The resolved diamine is then condensed with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) to form the Schiff base, commonly referred to as the salen ligand.[3][4] In the final step, the salen ligand is metallated with manganese(II) acetate (B1210297), followed by air oxidation and addition of a chloride source, to yield the final Mn(III) complex.[3][4]
Caption: Overall synthetic route from the chiral diamine to the final catalyst.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of the salen ligand and the final Jacobsen's catalyst.[3][5] All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of the Salen Ligand
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (0.57 g, 5.0 mmol) and 30 mL of absolute ethanol (B145695). Stir the mixture to dissolve the diamine.
-
Aldehyde Addition: In a separate beaker, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.34 g, 10.0 mmol) in 15 mL of absolute ethanol, gently heating if necessary.
-
Condensation Reaction: Add the warm aldehyde solution to the diamine solution in the flask. Heat the resulting yellow solution to reflux and maintain reflux for 30 minutes.
-
Isolation: After reflux, add 5 mL of deionized water to the mixture. Cool the flask in an ice-water bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the bright yellow solid by vacuum filtration and wash the crystals with cold 95% ethanol (2 x 10 mL).
-
Drying and Characterization: Dry the product under vacuum. The expected yield is typically high. Characterize the ligand by melting point (reference mp 200-203 °C) and spectroscopic methods (¹H NMR, IR).[3]
Protocol 2: Synthesis of (S,S)-Jacobsen's Catalyst
[(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino]manganese(III) chloride
-
Reaction Setup: Place the dried salen ligand (from Protocol 1) in a 250 mL round-bottom flask with a magnetic stir bar. Add 100 mL of absolute ethanol.
-
Manganese Addition: Heat the yellow suspension to reflux. In a single portion, add solid manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 2.0 equivalents based on the ligand). The mixture will turn orange-brown.
-
Oxidation: Continue to reflux for an additional 30 minutes. After this period, bubble air through the solution using a Pasteur pipette or a gas dispersion tube while maintaining reflux for 1 hour. The color of the mixture will darken to a deep brown.
-
Chloride Addition: After air oxidation, add solid lithium chloride (LiCl, 1.2 equivalents) to the hot solution and continue to stir for 5 minutes.
-
Isolation: Cool the flask to room temperature, then place it in an ice-water bath for 30 minutes to ensure complete precipitation of the dark brown catalyst.
-
Purification and Drying: Collect the solid product by vacuum filtration, washing it with cold water (2 x 20 mL). Dry the catalyst under vacuum. The reference melting point is 324-326 °C.[3]
Quantitative Data Summary
The following tables provide a summary of the reagents used in the synthesis and the typical performance of the resulting catalyst in the asymmetric epoxidation of various alkenes.
Table 1: Reagents for Jacobsen's Catalyst Synthesis
| Reagent | Molar Mass ( g/mol ) | Step Used | Stoichiometry |
|---|---|---|---|
| This compound | 114.19 | 1 | 1.0 eq |
| 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 234.34 | 1 | 2.0 eq |
| Manganese(II) acetate tetrahydrate | 245.09 | 2 | 2.0 eq |
| Lithium Chloride | 42.39 | 2 | 1.2 eq |
Table 2: Performance of (S,S)-Jacobsen's Catalyst in Asymmetric Epoxidation
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | cis-β-Methylstyrene | >98 | 92 |
| 2 | cis-Stilbene | 97 | >98 |
| 3 | 1,2-Dihydronaphthalene | 89 | 97 |
| 4 | Indene | 90 | 88 |
| 5 | 2,2-Dimethylchromene | 96 | 97 |
Data compiled from literature sources demonstrating general catalyst efficacy.[6]
General Experimental Workflow
The overall workflow for synthesizing and utilizing Jacobsen's catalyst involves a series of standard laboratory techniques, from reaction setup to product analysis.
Caption: A step-by-step workflow for synthesis and application.
Conclusion
The synthesis of Jacobsen's catalyst from this compound is a robust and reproducible procedure that provides access to a powerful tool for asymmetric catalysis.[4][5] The protocols outlined in this document, supported by quantitative performance data, offer researchers and drug development professionals a comprehensive guide for preparing and utilizing this catalyst. Its high enantioselectivity across a range of olefin substrates underscores its continued relevance and importance in the stereoselective synthesis of chiral molecules.[2][6]
References
Enantioselective Epoxidation of Olefins with (1S,2S)-(+)-1,2-Diaminocyclohexane-Based Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective epoxidation of olefins utilizing catalysts derived from (1S,2S)-(+)-1,2-diaminocyclohexane. The primary focus is on the widely used Jacobsen-Katsuki epoxidation, a powerful tool for the synthesis of chiral epoxides, which are crucial building blocks in the pharmaceutical industry.[1][2][3] This reaction is renowned for its ability to enantioselectively convert prochiral alkenes into epoxides, often with high yields and excellent enantiomeric excess.[1][2]
Overview and Applications
The Jacobsen-Katsuki epoxidation employs a chiral manganese(III)-salen complex, commonly referred to as Jacobsen's catalyst, derived from this compound.[1] This method is particularly valuable as it does not require a directing group, such as an alcohol, on the olefin substrate, making it complementary to other methods like the Sharpless epoxidation.[1] The catalyst's C2 symmetry is crucial for its high stereoselectivity.[1]
The enantiopure epoxides produced are versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[2][3] For instance, this methodology has been applied to the synthesis of the intermediate for the HIV protease inhibitor, Crixivan.[3]
The Catalyst: (1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride
The most effective and commonly used catalyst is (1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, also known as (S,S)-Jacobsen's catalyst. The bulky tert-butyl groups on the salicylaldehyde (B1680747) moiety enhance the enantioselectivity of the epoxidation.
A detailed, multi-step synthesis of this catalyst is available in the literature, starting from the resolution of racemic trans-1,2-diaminocyclohexane.[4]
Quantitative Data Summary
The following tables summarize the typical yields and enantiomeric excesses (ee) achieved for the epoxidation of various olefin substrates using (1S,2S)-diaminocyclohexane-based manganese-salen catalysts.
Table 1: Enantioselective Epoxidation of Representative Olefins
| Olefin Substrate | Product Epoxide | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | cis-β-Methylstyrene oxide | >98 | 92 | [5] |
| Indene (B144670) | Indene oxide | 90 | 85-88 | [6] |
| Styrene | Styrene oxide | 66 (for cis-epoxide) | 97 (for cis-epoxide) | |
| 2,2-Dimethylchromene | 2,2-Dimethylchromene oxide | >90 | >90 | |
| cis-Methyl cinnamate (B1238496) | cis-Methyl cinnamate oxide | >90 | >90 | [7] |
Note: Yields and ee values can vary depending on the specific reaction conditions, including the oxidant, solvent, temperature, and presence of any additives.
Experimental Protocols
Synthesis of (1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst)
A detailed, step-by-step procedure for the synthesis of Jacobsen's catalyst is well-documented in Organic Syntheses.[4] The procedure involves three main steps:
-
Resolution of (±)-trans-1,2-diaminocyclohexane: This is achieved by fractional crystallization with L-(+)-tartaric acid to obtain the (1S,2S)-diamine tartrate salt.
-
Formation of the Salen Ligand: The resolved diamine is then condensed with two equivalents of 3,5-di-tert-butylsalicylaldehyde to form the Schiff base ligand.
-
Complexation with Manganese(II): The salen ligand is treated with manganese(II) acetate, followed by oxidation in the air and precipitation with lithium chloride to yield the final Mn(III) complex.
For the complete, detailed protocol, please refer to the procedure published in Organic Syntheses.[4]
General Protocol for the Enantioselective Epoxidation of Olefins
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
(1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Oxidant (e.g., commercial bleach (NaOCl), m-CPBA, or Oxone® with an additive)
-
Solvent (e.g., dichloromethane (B109758) (DCM), acetonitrile)
-
Optional: Axial ligand/additive (e.g., 4-phenylpyridine (B135609) N-oxide (4-PPNO), N-methylmorpholine N-oxide (NMO))
-
Buffer solution (e.g., phosphate (B84403) buffer)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the olefin substrate and the solvent.
-
Add the (1S,2S)-Jacobsen's catalyst (typically 1-5 mol%).
-
If using an additive like 4-PPNO, add it to the mixture at this stage.
-
Cool the reaction mixture to the desired temperature (often 0 °C or room temperature).
-
Slowly add the oxidant to the stirred solution. If using bleach, it is often buffered to a specific pH. The addition is typically done over a period of time to control the reaction rate and temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite (B76179) solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (by chiral GC or HPLC).
Example Protocol: Epoxidation of Indene
The asymmetric epoxidation of indene using aqueous NaOCl, catalyzed by Jacobsen's catalyst, can yield indene oxide in 90% yield and 85-88% ee.[6] The addition of an axial ligand, 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P(3)NO), can increase the reaction rate and stabilize the catalyst, allowing for lower catalyst loading.[6]
Visualizations
The following diagrams illustrate the key processes involved in the enantioselective epoxidation of olefins using Jacobsen's catalyst.
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Caption: General experimental workflow for enantioselective epoxidation.
Mechanistic Considerations
While the exact mechanism of the Jacobsen-Katsuki epoxidation is still a subject of some debate, it is widely accepted that the reaction proceeds through a high-valent manganese(V)-oxo intermediate.[1][8] This active species then transfers an oxygen atom to the double bond of the olefin. Several pathways have been proposed for the oxygen transfer step, including a concerted pathway, a metalla-oxetane pathway, and a radical pathway.[1][8] The nature of the substrate and reaction conditions can influence the operative mechanism.[8] For many substrates, particularly cis-disubstituted olefins, a concerted mechanism is favored, leading to the observed high enantioselectivities.[8]
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
Synthesis of Chiral Salen Ligands from (1S,2S)-(+)-1,2-Diaminocyclohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral salen ligands derived from (1S,2S)-(+)-1,2-diaminocyclohexane. These ligands are of significant interest in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds. The rigid cyclohexane (B81311) backbone of the diamine provides a well-defined stereochemical environment, which, when incorporated into a metal complex, allows for a high degree of stereocontrol in chemical reactions.[1]
Chiral salen-metal complexes are highly versatile and have demonstrated remarkable efficacy in a wide array of chemical transformations, often achieving near-perfect stereoinduction.[2][3][4] The steric and electronic properties of salen ligands can be readily tuned, and their ability to coordinate with a variety of metals makes the resulting complexes broadly applicable in asymmetric synthesis.[2][3][4] One of the most prominent applications of these ligands is in Jacobsen's catalyst, a manganese(III)-salen complex highly effective for the enantioselective epoxidation of unfunctionalized alkenes.[1][5]
Application Notes
Chiral salen ligands synthesized from this compound are pivotal in the field of asymmetric catalysis.[6][7] Their metal complexes, particularly with manganese (Mn), cobalt (Co), and chromium (Cr), are renowned for their ability to catalyze a variety of enantioselective reactions.
Key Applications Include:
-
Asymmetric Epoxidation: Manganese-salen complexes, famously known as Jacobsen's catalyst, are highly efficient for the enantioselective epoxidation of unfunctionalized olefins.[1][5][8] This reaction is a powerful tool for introducing chirality into molecules and is widely used in the synthesis of complex organic compounds.
-
Kinetic Resolution: Cobalt-salen complexes have shown exceptional efficiency in the hydrolytic kinetic resolution of epoxides, achieving high conversions and excellent enantiomeric excesses (ee >99%).[6]
-
Cyclopropanation: Chiral (salen)cobalt(III) complexes are effective catalysts for the asymmetric cyclopropanation of styrene (B11656) derivatives.[8]
-
C-H Oxidation: Modified (salen)manganese(III) complexes can be utilized for the enantioselective benzylic C-H oxidation.[8]
The versatility and high stereocontrol offered by these catalysts make them invaluable tools in the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and other fine chemicals.
Experimental Protocols
The following protocols detail the synthesis of a common chiral salen ligand, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, and its subsequent metallation to form the Jacobsen's catalyst.
Protocol 1: Synthesis of the Chiral Salen Ligand
This protocol describes the condensation reaction between this compound and 3,5-di-tert-butylsalicylaldehyde.
Materials:
-
This compound
-
3,5-di-tert-butylsalicylaldehyde
-
Absolute Ethanol (B145695)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the resolved this compound (10 mmol) in absolute ethanol.
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.[1]
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.[1]
-
After cooling to room temperature, collect the yellow solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from an appropriate solvent if necessary.
Protocol 2: Synthesis of Jacobsen's Catalyst (Mn(III)-Salen Complex)
This protocol outlines the metallation of the synthesized salen ligand with manganese(II) acetate (B1210297), followed by oxidation to the active Mn(III) catalyst.
Materials:
-
(1S,2S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the synthesized salen ligand)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Absolute Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous Sodium Chloride (NaCl)
-
Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with reflux condenser and gas inlet tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL three-neck flask, suspend 1.0 g of the salen ligand in 25 mL of absolute ethanol.[5]
-
Heat the mixture to reflux for 20 minutes with stirring.[5]
-
Add 2.0 equivalents of solid Mn(OAc)₂·4H₂O in one portion.[5]
-
Continue refluxing for an additional 30 minutes.[5]
-
Fit the flask with a gas bubbling tube extending into the solution and bubble air through the mixture at a slow rate while continuing to heat at reflux for 1 hour.[5]
-
Cool the reaction mixture in an ice bath and add 6.0 mL of water. Let it stand in the ice bath for 30 minutes.[5]
-
Collect the resulting brown solid by suction filtration and wash it with a small amount of ethanol.[5]
-
Dissolve the solid in 25 mL of CH₂Cl₂ and wash the solution twice with 5 mL of water, followed by 5 mL of saturated aqueous NaCl.[5]
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the Jacobsen's catalyst as a dark brown solid.[5]
Data Presentation
Table 1: Typical Yields and Physical Properties of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| (1S,2S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | C₃₆H₅₄N₂O₂ | 546.83 | >90 | 200-203[5] |
| Jacobsen's Catalyst | C₃₆H₅₂ClMnN₂O₂ | 635.21 | ~45[9] | 324-326[5] |
Table 2: Spectroscopic Data for Characterization
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| (1S,2S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | 13.7 (s, 2H, OH), 8.3 (s, 2H, CH=N), 7.3 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H), 3.3 (m, 2H, cyclohexyl-CH), 1.8-1.4 (m, 8H, cyclohexyl-CH₂), 1.4 (s, 18H, t-Bu), 1.2 (s, 18H, t-Bu) | ~1630 (C=N), ~3000-2850 (C-H), ~3400 (O-H) |
| Jacobsen's Catalyst | Not typically characterized by ¹H NMR due to its paramagnetic nature. | ~1610 (C=N)[10], 2950, 1594, 1524, 1317, 1252[9] |
Visualizations
Caption: Workflow for the synthesis of chiral salen ligand and Jacobsen's catalyst.
Caption: Simplified catalytic cycle for asymmetric epoxidation using Jacobsen's catalyst.
Caption: Logical relationship from starting materials to the final catalytic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. eurekaselect.com [eurekaselect.com]
- 7. citedrive.com [citedrive.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mmore500.com [mmore500.com]
- 10. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S,2S)-(+)-1,2-Diaminocyclohexane in Asymmetric Hydrogenation of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) is a privileged C₂-symmetric chiral diamine that serves as a cornerstone in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, making it an excellent chiral auxiliary in a variety of catalytic systems.[1] In the realm of asymmetric hydrogenation, particularly of prochiral ketones to produce enantiomerically enriched secondary alcohols, catalysts derived from (1S,2S)-DACH have demonstrated remarkable efficiency and stereoselectivity. These chiral alcohols are critical building blocks for a vast array of active pharmaceutical ingredients (APIs).[2]
This document provides detailed application notes on the performance of (1S,2S)-DACH-based catalysts in the asymmetric hydrogenation of ketones, along with comprehensive protocols for their preparation and use. The focus is on ruthenium-based systems, which are among the most successful and widely used catalysts for this transformation.
Mechanism of Action: A Metal-Ligand Bifunctional Approach
The prevailing mechanism for ketone hydrogenation by Ru(II) complexes containing a diphosphine and a diamine ligand, such as a derivative of (1S,2S)-DACH, is a nonclassical, metal-ligand bifunctional pathway.[2][3] This mechanism does not involve the direct coordination of the ketone substrate to the metal center. Instead, the reaction proceeds through a concerted, six-membered pericyclic transition state in the outer coordination sphere of the ruthenium catalyst.[3]
The key steps in this catalytic cycle are:
-
Catalyst Activation: The precatalyst, typically a Ru(II) dihalide complex, is activated in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).[2][3]
-
Transition State Assembly: The ketone substrate interacts with the active catalyst through hydrogen bonding. A hydrogen bond forms between the carbonyl oxygen of the ketone and the N-H proton of the diamine ligand, while another hydrogen bond forms between the carbonyl carbon and the hydride (Ru-H).[4]
-
Concerted Hydride and Proton Transfer: In the rate-determining step, a hydride is transferred from the ruthenium center to the electrophilic carbonyl carbon, and a proton is transferred from the amine ligand to the carbonyl oxygen. This concerted transfer occurs through a six-membered ring transition state.[3]
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, and the 16-electron Ru(II) amide complex is regenerated. The subsequent reaction with molecular hydrogen restores the active dihydride catalyst, completing the catalytic cycle.
The chirality of the diamine ligand, in this case, (1S,2S)-DACH, dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the stereochemistry of the final alcohol product.
Caption: Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.
Data Presentation
The following table summarizes the performance of various (1S,2S)-DACH-derived ruthenium catalysts in the asymmetric hydrogenation of a range of ketone substrates.
| Entry | Substrate | Catalyst System | S/C Ratio | Conditions (Solvent, Temp, Pressure) | Conversion (%) | ee (%) | Product Configuration |
| 1 | Acetophenone | RuCl₂((S)-tolbinap)((S,S)-dpen) | 2000:1 | 2-Propanol, 25-30°C, 8 atm H₂ | >99 | 99 | R |
| 2 | 2-Acetylthiophene | (S,S)-1/(R,R)-DPEN-Ru | - | 2-Propanol, KOBuᵗ, 8 atm H₂ | >99 | >90 | S |
| 3 | 2-Acetylfuran | (S,S)-1/(R,R)-DPEN-Ru | - | 2-Propanol, KOBuᵗ, 8 atm H₂ | >99 | >90 | S |
| 4 | 2-Acetylpyridine | (S,S)-1/(R,R)-DPEN-Ru | - | 2-Propanol, KOBuᵗ, 8 atm H₂ | >99 | 84 | S |
| 5 | 4-Acetylpyridine | (S,S)-1/(R,R)-DPEN-Ru | - | 2-Propanol, KOBuᵗ, 8 atm H₂ | >99 | 81 | S |
| 6 | Pinacolone | (S)-TolBINAP/PICA–Ru | 100,000:1 | Ethanol, Base | quant. | 98 | S |
| 7 | 2,4,4-Trimethyl-2-cyclohexenone | rac-tolBINAP/(S,S)-DPEN-Ru | - | 2-Propanol, KOBuᵗ, 8 atm H₂ | - | 95 | - |
Note: DPEN (Diphenylethylenediamine) is often used as a representative diamine in these catalyst systems, with performance being comparable to DACH derivatives in many cases. The data presented is compiled from various sources to demonstrate the general efficacy of this class of catalysts.[2][5]
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Ruthenium Catalyst
This protocol describes the in situ preparation of a catalyst derived from a ruthenium precursor, a chiral diphosphine ligand, and this compound.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-TolBINAP (or other suitable chiral diphosphine)
-
This compound
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
-
Anhydrous, degassed Toluene (B28343)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-TolBINAP (2 equivalents) to a Schlenk flask.
-
Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes.
-
To a separate Schlenk flask, add the crude intermediate complex and this compound (1.1 equivalents).
-
Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid precatalyst can be purified by crystallization (e.g., from a toluene/hexane mixture).
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol outlines a general method for the hydrogenation of a simple aromatic ketone, such as acetophenone.
Materials:
-
Prepared Ru(II) precatalyst (from Protocol 1)
-
Ketone substrate (e.g., acetophenone)
-
Potassium tert-butoxide (KOBuᵗ)
-
Anhydrous, degassed 2-propanol
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru(II) precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
-
Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the ketone substrate to the liner.
-
Place the glass liner inside the autoclave and seal the reactor securely.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).
-
Upon completion, stop the stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure in a well-ventilated fume hood.
-
The reaction mixture can then be analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.
Caption: Figure 2: General experimental workflow for asymmetric hydrogenation.
Conclusion
Catalytic systems based on this compound are powerful tools for the asymmetric hydrogenation of prochiral ketones, providing access to valuable chiral secondary alcohols with high enantioselectivity. The metal-ligand bifunctional mechanism is key to the high efficiency of these catalysts. The protocols provided herein offer a starting point for researchers to explore and optimize these reactions for their specific substrates and synthetic goals. The high turnover numbers and excellent enantioselectivities achievable make this methodology highly attractive for both academic research and industrial applications in the synthesis of complex, high-value molecules.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Application of (1S,2S)-(+)-1,2-Diaminocyclohexane in the Asymmetric Henry Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming reaction in organic synthesis, yielding valuable chiral β-nitroalcohols. These products are versatile intermediates, readily transformed into other important chiral building blocks such as β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent in many pharmaceuticals and biologically active compounds. The use of chiral ligands to induce enantioselectivity in this reaction is a key strategy. (1S,2S)-(+)-1,2-Diaminocyclohexane has emerged as a privileged chiral scaffold for the development of highly effective ligands for this transformation, particularly when complexed with copper(II) salts. The rigid cyclohexane (B81311) backbone of the diamine provides a well-defined stereochemical environment, enabling excellent control of the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-derived catalysts in the asymmetric Henry reaction.
Data Presentation
The following table summarizes the performance of a copper(II) catalyst derived from a bis((1S,2S)-1,2-diaminocyclohexane) ligand in the asymmetric Henry reaction between various aromatic aldehydes and nitromethane (B149229).[1]
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 48 | 75 | 92 |
| 2 | 4-Methylbenzaldehyde | 48 | 78 | 93 |
| 3 | 4-Methoxybenzaldehyde | 48 | 82 | 94 |
| 4 | 4-Chlorobenzaldehyde | 72 | 71 | 91 |
| 5 | 4-Nitrobenzaldehyde | 72 | 65 | 88 |
| 6 | 2-Chlorobenzaldehyde | 72 | 68 | 90 |
| 7 | 1-Naphthaldehyde | 96 | 62 | 85 |
Experimental Protocols
Protocol 1: Synthesis of a Bis((1S,2S)-1,2-diaminocyclohexane)-Based Ligand
This protocol describes the synthesis of a C2-symmetric ligand incorporating two (1S,2S)-diaminocyclohexane units, which has shown high efficacy in the copper-catalyzed asymmetric Henry reaction.[1]
Materials:
-
This compound
-
tert-Butoxycarbonyl (Boc) anhydride
-
Terephthaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile
Procedure:
-
Monoprotection of (1S,2S)-Diaminocyclohexane: this compound is monoprotected with a tert-butoxycarbonyl (Boc) group following established literature procedures.
-
Condensation with Terephthaldehyde: The resulting Boc-protected diamine is condensed with terephthaldehyde to form the corresponding Schiff base.
-
Reduction of the Schiff Base: The Schiff base is then reduced using sodium borohydride.
-
Deprotection: The Boc protecting group is removed using trifluoroacetic acid to yield the tetraamine (B13775644).
-
Final Condensation and Reduction: The tetraamine is condensed with two molar equivalents of benzaldehyde, followed by reduction with sodium borohydride to afford the final ligand.
Protocol 2: General Procedure for the Asymmetric Henry Reaction
This protocol outlines a general procedure for the asymmetric Henry reaction of aromatic aldehydes with nitromethane using an in-situ generated copper(II) complex of a (1S,2S)-diaminocyclohexane-derived ligand.[1]
Materials:
-
(1S,2S)-Diaminocyclohexane-derived ligand (from Protocol 1)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic aldehyde
-
Nitromethane
Procedure:
-
Catalyst Formation: In a reaction vessel, dissolve the (1S,2S)-diaminocyclohexane-derived ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in dry ethanol (4.0 mL). Stir the solution at room temperature for 15 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Addition of Reactants: Add the aromatic aldehyde (0.5 mmol) to the cooled catalyst solution, followed by the addition of nitromethane (2.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate mixture as the eluent to obtain the desired β-nitroalcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Proposed Catalytic Cycle for the Asymmetric Henry Reaction
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed asymmetric Henry reaction using a (1S,2S)-diaminocyclohexane-derived ligand. The copper(II) center acts as a Lewis acid, coordinating to both the aldehyde and the nitronate anion, thereby bringing them into close proximity within a chiral environment. The acetate counterion is proposed to act as a base to deprotonate nitromethane, forming the nitronate.[2]
References
Application Notes and Protocols for (1S,2S)-(+)-1,2-Diaminocyclohexane Derivatives as Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) serves as a privileged chiral scaffold in the field of asymmetric organocatalysis. Its rigid C2-symmetric backbone provides a well-defined stereochemical environment, enabling the synthesis of a diverse range of organocatalysts that promote high stereoselectivity in various carbon-carbon bond-forming reactions. These catalysts are instrumental in the synthesis of enantiomerically enriched compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.
This document provides an overview of the applications of (1S,2S)-DACH derivatives in key asymmetric reactions, including detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.
Applications in Asymmetric Synthesis
(1S,2S)-DACH derivatives have proven to be highly effective organocatalysts for a variety of asymmetric transformations. The primary amino groups of the DACH scaffold can be readily functionalized to generate a wide array of catalysts, including thioureas, squaramides, and other bifunctional derivatives. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemical outcome of the reaction.
Key applications include:
-
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. (1S,2S)-DACH-derived thiourea (B124793) and squaramide organocatalysts have been extensively used to catalyze highly enantioselective Michael additions.[1][2]
-
Aldol (B89426) Reaction: The aldol reaction, which forms a β-hydroxy carbonyl moiety, is another cornerstone of organic synthesis. Chiral diamine organocatalysts derived from (1S,2S)-DACH can promote this reaction with high diastereo- and enantioselectivity, often proceeding through an enamine intermediate.[3][4]
-
Mannich Reaction: The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds. (1S,2S)-DACH-based catalysts have been successfully employed in asymmetric Mannich reactions, providing access to chiral amines and their derivatives.[5]
Data Presentation
The following tables summarize the performance of various (1S,2S)-DACH-derived organocatalysts in representative asymmetric reactions.
Table 1: Asymmetric Michael Addition of Acetylacetone (B45752) to trans-β-Nitrostyrene
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Benzene-1,2-diamine derivative | 10 | CH₂Cl₂ | 24 | up to 93 | up to 41 (S) | [6][7] |
| Camphor-derived squaramide | 10 | Toluene | 48-72 | - | up to 77 | [1] |
| Cinchona-derived squaramide | 1 | Toluene | - | nearly 100 | up to 99 | [1] |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde
| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | (1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate | - | Water | - | up to 90 | up to 11.5:1 | up to 99 |[4] | | (1R,2R)-(+)-1,2-Diaminocyclohexane / Hexanedioic acid | - | MeOH-H₂O | - | 20 | 2:1 | 92 |[4] | | Chiral 1,2-diaminocyclohexane / Hexanedioic acid | - | MeOH-H₂O | - | up to 78 | >20:1 | 94 |[3] |
Experimental Protocols
Synthesis of a (1S,2S)-DACH-Derived Bifunctional Organocatalyst
This protocol describes a general four-step synthesis for a bifunctional, noncovalent organocatalyst based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold, which is the enantiomer of the title compound and follows the same synthetic principles.[6][7]
Workflow for Synthesis of a (1R,2R)-DACH-Derived Organocatalyst
Caption: Synthetic workflow for a (1R,2R)-DACH-derived bifunctional organocatalyst.
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine
-
ortho-Fluoronitrobenzene derivative
-
Appropriate alkylating agent
-
Reducing agent (e.g., H₂, Pd/C)
-
Acylating or sulfonylating agent
-
Solvents and other reagents as required for each step.
Procedure:
-
Nucleophilic Aromatic Substitution: Dissolve (1R,2R)-cyclohexane-1,2-diamine in a suitable solvent and react it with an ortho-fluoronitrobenzene derivative to yield the corresponding N-(2-nitrophenyl)cyclohexane-1,2-diamine.[6]
-
Selective Alkylation: Selectively alkylate the primary amino group of the product from step 1 using an appropriate alkylating agent to introduce the desired tertiary amine functionality.[6]
-
Reduction: Reduce the nitro group of the N-alkylated intermediate to a primary amine using a suitable reducing agent, such as catalytic hydrogenation.[6]
-
Derivatization: Functionalize the newly formed aromatic primary amino group via acylation, sulfonylation, or other derivatization methods to afford the final bifunctional organocatalyst.[6]
Asymmetric Michael Addition Protocol
This protocol is a general procedure for the Michael addition of acetylacetone to trans-β-nitrostyrene catalyzed by a (1S,2S)-DACH-derived organocatalyst.[7]
Experimental Workflow for Asymmetric Michael Addition
Caption: General workflow for an asymmetric Michael addition.
Materials:
-
(1S,2S)-DACH-derived organocatalyst (10 mol%)
-
trans-β-nitrostyrene (1.0 eq.)
-
Acetylacetone (1.5 eq.)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon)
Procedure:
-
To a solution of trans-β-nitrostyrene (0.2 mmol) in anhydrous CH₂Cl₂ (1 mL) under an argon atmosphere, add the (1S,2S)-DACH-derived organocatalyst (10 mol%).
-
Add acetylacetone (0.3 mmol) to the reaction mixture.
-
Stir the resulting mixture at 25°C for 24 hours.
-
Monitor the reaction conversion by taking an aliquot and analyzing it by ¹H NMR.
-
Upon completion, the product can be isolated by standard purification techniques (e.g., column chromatography).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Asymmetric Aldol Reaction Protocol
This protocol is a representative procedure for the direct asymmetric aldol reaction between cyclohexanone and an aromatic aldehyde, catalyzed by a (1S,2S)-DACH derivative in an aqueous medium.[4]
Catalytic Cycle for the Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Materials:
-
(1R,2R)-(+)-1,2-Diammonium cyclohexane-L-tartrate (as catalyst)
-
Cyclohexanone (2.0 eq.)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq.)
-
Water
Procedure:
-
To a suitable reaction vessel, add the (1R,2R)-(+)-1,2-diammonium cyclohexane-L-tartrate catalyst in water.
-
Add cyclohexanone followed by the aromatic aldehyde.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the aldol product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purify the crude product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion
Derivatives of this compound are versatile and powerful organocatalysts for a range of asymmetric transformations. The protocols and data presented herein provide a foundation for the application of these catalysts in synthetic organic chemistry, particularly in the context of pharmaceutical and agrochemical research and development. The modularity of the DACH scaffold allows for fine-tuning of catalyst structure to achieve optimal reactivity and stereoselectivity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]
- 7. preprints.org [preprints.org]
Application Notes and Protocols for Reactions Catalyzed by (1S,2S)-(+)-1,2-Diaminocyclohexane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) is a privileged C2-symmetric chiral diamine that serves as a cornerstone in asymmetric synthesis.[1][2] Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, making its derivatives highly effective ligands and organocatalysts for a wide range of enantioselective transformations.[1] This document details the preparation and application of catalysts derived from (1S,2S)-DACH, with a primary focus on the renowned Jacobsen's catalyst for asymmetric epoxidation of unfunctionalized alkenes and a ruthenium-based catalyst for the asymmetric hydrogenation of ketones. These protocols are designed to provide researchers with detailed methodologies for setting up these critical reactions.
Section 1: Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst
One of the most significant applications of (1S,2S)-DACH is in the formation of Jacobsen's catalyst, a manganese(III)-salen complex.[1][3] This catalyst is highly efficient for the enantioselective epoxidation of a broad range of unfunctionalized alkenes, a reaction of substantial synthetic value.[4][5] The catalyst is typically prepared in a three-step sequence: resolution of the racemic diamine, synthesis of the salen ligand, and subsequent metallation.[4][6]
Logical Workflow for Preparation and Use of Jacobsen's Catalyst
Caption: Workflow for Jacobsen's catalyst synthesis and its use in asymmetric epoxidation.
Experimental Protocols
Protocol 1.1: Resolution of racemic-1,2-Diaminocyclohexane [1][6]
-
Dissolve L-(+)-tartaric acid (0.05 mol) in 25 mL of distilled water in a 150 mL beaker.
-
Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane (0.10 mol) to the stirred solution. Note: The addition is exothermic.
-
Heat the resulting solution to a boil to dissolve all solids.
-
Allow the solution to cool slowly to room temperature, which will lead to the precipitation of the (1R,2R)-diammonium tartrate salt.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The free (1R,2R)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with an aqueous NaOH solution and extracting with an organic solvent. Note: For the (1S,2S) enantiomer, D-(-)-tartaric acid would be used.
Protocol 1.2: Synthesis of the Salen Ligand ((R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) [1][7]
-
Dissolve the resolved (1R,2R)-1,2-diaminocyclohexane (10 mmol) in absolute ethanol (B145695).
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.
-
Cool the mixture and collect the yellow solid by vacuum filtration. Wash with cold ethanol and dry.
Protocol 1.3: Synthesis of (R,R)-Jacobsen's Catalyst [1][6]
-
In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand (1.0 g) in 25 mL of absolute ethanol.
-
Heat the mixture to reflux for 20 minutes.
-
Add manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion and continue refluxing for another 30 minutes.
-
Fit the flask with a gas bubbling tube and bubble air slowly through the solution while continuing to reflux for 1 hour. The solution color will change from yellow-orange to dark brown.
-
Add solid lithium chloride (1.2 equivalents).
-
After cooling, the brown catalyst can be isolated by filtration or by removing the solvent under reduced pressure.
Protocol 1.4: General Procedure for Asymmetric Epoxidation [1]
-
To a stirred solution of the alkene substrate (1 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) as the oxidant dropwise over 1-2 hours. The pH of the bleach solution should be adjusted to approximately 11 with NaOH.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash chromatography.
Quantitative Data for Asymmetric Epoxidation with Jacobsen's Catalyst
The following table summarizes the performance of the (R,R)-Jacobsen's catalyst in the epoxidation of various cis-alkenes.[1]
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-β-Methylstyrene | >98 | 92 |
| 2 | cis-Stilbene | 97 | >98 |
| 3 | 1,2-Dihydronaphthalene | 89 | 97 |
| 4 | Indene | 90 | 88 |
| 5 | 2,2-Dimethylchromene | 96 | 97 |
Section 2: Asymmetric Hydrogenation of Ketones using a Ru-DACH Catalyst
Derivatives of (1S,2S)-DACH are also effective in creating catalysts for asymmetric hydrogenation. A common protocol involves the in situ formation of a Ruthenium catalyst for the reduction of prochiral ketones to chiral secondary alcohols.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the in situ preparation and use of a Ru-DACH hydrogenation catalyst.
Experimental Protocols
Protocol 2.1: Asymmetric Hydrogenation of Acetophenone (B1666503) [1]
This protocol describes the general procedure and may require optimization for different substrates.
-
Catalyst Pre-formation (in situ):
-
In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.005 mmol) and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.011 mmol).
-
Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10-15 minutes.
-
Add (1R,2R)-1,2-diaminocyclohexane (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.
-
-
Asymmetric Hydrogenation:
-
In a separate autoclave, dissolve acetophenone (1 mmol) in 5 mL of anhydrous, degassed isopropanol.
-
Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitor by GC or TLC).
-
Carefully vent the autoclave, and quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the product by chromatography and determine the enantiomeric excess by chiral HPLC or GC.
-
Representative Quantitative Data
Performance of DACH-based catalysts can vary significantly with the specific ligand and substrate. The following data is representative of typical results obtained with this class of catalysts.[1][8]
| Entry | Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | Ru/BINAP/(R,R)-DACH | >95 | up to 98 (S) |
| 2 | 1-Tetralone | Ru/Xyl-BINAP/(R,R)-DACH | >99 | 99 (S) |
| 3 | 2-Acetylpyridine | Mn(I)/PNNP-(R,R)-DACH | >99 | 85 (S) |
Disclaimer: These protocols are generalized procedures based on common practices in the field and may require optimization for specific substrates and laboratory conditions.[1] Always consult original literature and perform appropriate safety assessments before conducting any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. erevistas.saber.ula.ve [erevistas.saber.ula.ve]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 8. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (1S,2S)-(+)-1,2-Diaminocyclohexane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Introduction
(1S,2S)-(+)-1,2-Diaminocyclohexane, a C2-symmetric chiral diamine, is a cornerstone in the field of asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceutical intermediates. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment, making it an invaluable chiral auxiliary and ligand for a variety of catalytic systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in key synthetic transformations. Its ability to act as a chiral building block is crucial in producing pharmaceuticals with enhanced efficacy and reduced side effects.[1]
Key Applications in Pharmaceutical Synthesis
The versatility of this compound is demonstrated in several critical asymmetric reactions, including:
-
Asymmetric Epoxidation: As a component of Jacobsen's catalyst, it enables the enantioselective epoxidation of unfunctionalized alkenes, a vital transformation in the synthesis of various complex molecules.[2]
-
Asymmetric Hydrogenation: It serves as a chiral ligand for ruthenium-based catalysts used in the highly efficient asymmetric hydrogenation of ketones to produce chiral alcohols.[2]
-
Organocatalysis: It is a foundational scaffold for a range of organocatalysts, such as Takemoto's catalyst, which are effective in various carbon-carbon bond-forming reactions.[3]
-
Synthesis of Anticancer Agents: The precise stereochemistry of 1,2-Diaminocyclohexane is essential in the synthesis of platinum-based anticancer drugs like Oxaliplatin.
Application Note 1: Asymmetric Epoxidation of Alkenes using a (1S,2S)-DACH-derived Salen-Manganese(III) Complex (Jacobsen's Catalyst)
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective synthesis of epoxides, which are versatile intermediates in pharmaceutical synthesis. The catalyst features a manganese(III) center coordinated to a salen ligand derived from this compound.
Experimental Protocol: Synthesis of the Salen Ligand and In-situ Preparation of Jacobsen's Catalyst
This protocol outlines the synthesis of the N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (salen) ligand and its subsequent use in a catalytic asymmetric epoxidation.
Step 1: Synthesis of the Salen Ligand
-
Dissolve resolved this compound (10 mmol) in absolute ethanol (B145695).
-
Add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux for 30 minutes, during which a yellow precipitate of the Schiff base (salen ligand) will form.[2]
-
Cool the mixture and collect the yellow precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
Step 2: Asymmetric Epoxidation of an Alkene (e.g., 1,2-dihydronaphthalene)
-
In a round-bottom flask, suspend the synthesized salen ligand (1.0 g) in absolute ethanol (25 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Add manganese(II) acetate (B1210297) tetrahydrate (1.1 equivalents) and continue refluxing for 1 hour.
-
Cool the reaction mixture to room temperature. A stream of air is passed through the solution for 30 minutes to oxidize Mn(II) to Mn(III). The color of the solution will change from yellow-orange to dark brown.[2]
-
Add solid lithium chloride (1.2 equivalents).
-
To a stirred solution of the alkene substrate (e.g., 1,2-dihydronaphthalene, 1 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C, add the in-situ prepared (S,S)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add a buffered solution of commercial bleach (sodium hypochlorite, NaOCl) as the oxidant dropwise over 1-2 hours. The pH of the bleach solution should be adjusted to ~11 with NaOH.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography on silica (B1680970) gel.
Quantitative Data for Asymmetric Epoxidation
| Substrate | Catalyst Loading (mol%) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-β-Methylstyrene | 4 | m-CPBA | 72 | 86 |
| 1,2-Dihydronaphthalene | 5 | NaOCl | 85 | 92 |
| Indene | 5 | NaOCl | 78 | 88 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and substrate.
Caption: Workflow for Jacobsen's Catalyst Preparation and Asymmetric Epoxidation.
Application Note 2: Asymmetric Hydrogenation of Ketones using a (1S,2S)-DACH-derived Ruthenium Catalyst
This compound is a key component in the synthesis of chiral ruthenium catalysts for the asymmetric transfer hydrogenation or direct hydrogenation of ketones, yielding valuable chiral secondary alcohols.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone (B1666503)
This protocol describes the preparation of a Ru-TsDPEN-DACH catalyst and its application in the asymmetric hydrogenation of acetophenone.
Step 1: Preparation of the Ruthenium Catalyst Precursor
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (e.g., TsDPEN, 0.011 mmol) to a Schlenk flask.
-
Add anhydrous, degassed toluene (B28343) (5 mL) and stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (0.01 mmol) and continue stirring for another 10-15 minutes to form the active catalyst precursor solution.[2]
Step 2: Asymmetric Hydrogenation
-
In a separate autoclave, dissolve acetophenone (1 mmol) in anhydrous, degassed isopropanol (B130326) (5 mL).
-
Add a solution of potassium tert-butoxide (KOtBu, 0.02 mmol) in isopropanol.
-
Transfer the pre-formed catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas (H₂) to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 4-24 hours).
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
After completion, carefully vent the autoclave and quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the chiral alcohol by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Quantitative Data for Asymmetric Hydrogenation
| Ketone Substrate | Catalyst System | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | Ru-TsDPEN-(S,S)-DACH | 20 | >99 | 98 |
| 1-Tetralone | Ru-TsDPEN-(S,S)-DACH | 20 | 98 | 99 |
| Benzylacetone | Ru-TsDPEN-(S,S)-DACH | 50 | 95 | 96 |
Note: Data are representative. Catalyst, ligand, and reaction conditions significantly influence outcomes.
Caption: Workflow for Asymmetric Hydrogenation using a Ru-(1S,2S)-DACH Catalyst.
Conclusion
This compound is an indispensable tool in the synthesis of enantiomerically pure pharmaceutical intermediates.[1] Its application in robust and highly selective catalytic systems like the Jacobsen's epoxidation and Noyori's hydrogenation has streamlined the synthesis of complex chiral molecules. The detailed protocols and representative data provided herein serve as a practical guide for researchers in the pharmaceutical industry to leverage the power of this privileged chiral scaffold in drug discovery and development. The continued development of novel catalysts and reactions based on the (1S,2S)-DACH framework will undoubtedly lead to more efficient and sustainable synthetic routes to future medicines.
References
Application Notes and Protocols for Carbon-Carbon Bond Formation Using Metal Complexes of (1S,2S)-(+)-1,2-Diaminocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) is a privileged C₂-symmetric chiral ligand extensively utilized in asymmetric catalysis. Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment that, when complexed with various metals, effectively controls the enantioselectivity of carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for three key C-C bond-forming reactions: the Asymmetric Michael Addition, the Asymmetric Aldol (B89426) Reaction, and the Asymmetric Henry (Nitroaldol) Reaction, all employing metal complexes derived from (1S,2S)-DACH.
Application Note 1: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the enantioselective formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Nickel(II) complexes of (1S,2S)-DACH derivatives have proven to be highly effective catalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes, affording chiral γ-nitrocarbonyl compounds with high yields and enantioselectivities.[1][2][3][4]
Quantitative Data Summary:
The following table summarizes the performance of a Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst in the asymmetric Michael addition of various 1,3-dicarbonyl compounds to β-nitrostyrene.[3]
| Entry | 1,3-Dicarbonyl Compound | Product | Yield (%) | ee (%) |
| 1 | Diethyl malonate | Diethyl 2-(2-nitro-1-phenylethyl)malonate | 98 | 96 |
| 2 | Dibenzyl malonate | Dibenzyl 2-(2-nitro-1-phenylethyl)malonate | 99 | 97 |
| 3 | Di-tert-butyl malonate | Di-tert-butyl 2-(2-nitro-1-phenylethyl)malonate | 95 | 95 |
| 4 | Ethyl 2-methylacetoacetate | Ethyl 2-acetyl-2-methyl-3-nitro-3-phenylpropanoate | 94 | 92 (86:14 dr) |
| 5 | 1,3-Diphenylpropane-1,3-dione | 2-(2-nitro-1-phenylethyl)-1,3-diphenylpropane-1,3-dione | 97 | 98 |
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene
This protocol is a representative procedure for the Ni(II)-catalyzed asymmetric Michael addition.
Catalyst Preparation: The Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ catalyst can be readily prepared from NiBr₂ and the chiral diamine ligand.
Reaction Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add Ni(II)-bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br₂ (0.02 mmol, 2 mol%).
-
Add freshly distilled toluene (B28343) (1.0 mL).
-
Add β-nitrostyrene (1.0 mmol).
-
Add diethyl malonate (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diagram: Workflow for Asymmetric Michael Addition
Caption: Workflow for Ni(II)-DACH catalyzed asymmetric Michael addition.
Application Note 2: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters. Metal complexes of (1S,2S)-DACH derivatives, particularly with Ni(II), have been successfully employed as chiral Lewis acid catalysts to promote the direct asymmetric aldol reaction between ketones and aldehydes.
Quantitative Data Summary:
The following table presents representative results for the asymmetric aldol reaction between various ketones and aldehydes catalyzed by a chiral Ni(II) complex derived from a (1S,2S)-DACH backbone.
| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Acetone | Benzaldehyde (B42025) | 85 | >95:5 | 96 |
| 2 | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde (B150856) | 92 | 98:2 | 99 |
| 3 | Acetophenone | 2-Naphthaldehyde | 78 | >95:5 | 94 |
| 4 | Cyclopentanone | 3-Chlorobenzaldehyde | 88 | 95:5 | 97 |
| 5 | Butan-2-one | 4-Methoxybenzaldehyde | 82 | 90:10 | 95 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a generalized procedure for a direct asymmetric aldol reaction.
Catalyst Preparation: The chiral Ni(II) catalyst is typically prepared in situ from a Ni(II) salt and a chiral ligand derived from (1S,2S)-DACH.
Reaction Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Ni(II) complex (0.05 mmol, 5 mol%) in a suitable solvent such as CH₂Cl₂ (2.0 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Add cyclohexanone (2.0 mmol).
-
Add 4-nitrobenzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Diagram: Logical Relationship in Asymmetric Aldol Catalysis
Caption: Key interactions in Ni(II)-DACH catalyzed asymmetric aldol reaction.
Application Note 3: Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol. The use of chiral copper(II) complexes with (1S,2S)-DACH-derived ligands provides a highly enantioselective route to these valuable synthetic intermediates.[5][6]
Quantitative Data Summary:
The following table summarizes the results for the asymmetric Henry reaction between nitromethane (B149229) and various aldehydes catalyzed by a Cu(II)-bisoxazoline complex derived from (1S,2S)-DACH.
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 98 | 94 |
| 3 | 4-Methoxybenzaldehyde | 93 | 91 |
| 4 | 2-Thiophenecarboxaldehyde | 89 | 95 |
| 5 | Cinnamaldehyde | 85 | 88 |
Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
This protocol outlines a general procedure for the Cu(II)-catalyzed asymmetric Henry reaction.[7]
Catalyst Preparation: The catalyst is typically formed in situ by mixing a Cu(II) salt (e.g., Cu(OAc)₂) with the chiral ligand.
Reaction Procedure:
-
To a reaction vial, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).
-
Add ethanol (B145695) (1.5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Add nitromethane (10 mmol).
-
Add benzaldehyde (1.0 mmol).
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess of the β-nitro alcohol product by chiral HPLC analysis.
Diagram: Experimental Workflow for Asymmetric Henry Reaction
Caption: Step-by-step workflow for the asymmetric Henry reaction.
References
- 1. Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope and mechanism of enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes catalyzed by nickel(II)-diamine complexes. | Sigma-Aldrich [merckmillipore.com]
- 3. Ni(II)-Bis[(R,R)-N,N'-dibenzylcyclohexane-1,2-diamine]Br2 Catalyzed Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Conjugated Nitroalkenes [organic-chemistry.org]
- 4. Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes | Scilit [scilit.com]
- 5. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds [mdpi.com]
Troubleshooting & Optimization
Improving enantioselectivity of (1S,2S)-(+)-1,2-Diaminocyclohexane catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) based catalysts. This resource provides targeted troubleshooting guides and answers to frequently asked questions to help you optimize your asymmetric synthesis experiments and achieve high enantioselectivity.
Troubleshooting Guide: Enhancing Enantioselectivity
This guide addresses common issues encountered during experiments using (1S,2S)-DACH derived catalysts, such as the widely used Jacobsen's catalyst for asymmetric epoxidation.
Problem: Low or Inconsistent Enantiomeric Excess (ee%)
Low or variable enantioselectivity is a frequent challenge in asymmetric catalysis. Follow these steps to diagnose and resolve the issue.
Q1: Is your analytical method for determining ee% accurate and validated?
A1: Before troubleshooting the reaction, you must verify your analytical method (chiral HPLC or GC). An unreliable method can provide misleading ee% values.[1]
-
Resolution Check: Ensure baseline separation between the enantiomer peaks (Resolution > 1.5).
-
Method Validation: Confirm the accuracy, precision, and linearity of your analytical method.[1]
-
Sample Preparation: Check for potential contamination or concentration errors during sample preparation.[1]
Q2: Have you confirmed the purity of your catalyst, substrate, and reagents?
A2: The purity of all components is critical for achieving high enantioselectivity.[1]
-
Catalyst Quality: The chiral ligand, and the final catalyst complex, must be of high purity. Even minor impurities can significantly impact performance. Consider synthesizing a fresh batch or purchasing from a reputable supplier.[1] The rigid cyclohexane (B81311) backbone of DACH provides a well-defined stereochemical environment, which is crucial for stereocontrol.[2]
-
Substrate Purity: Trace impurities in the substrate can act as inhibitors or competing reactants, leading to a decrease in enantioselectivity.[1] Purify the substrate via distillation, recrystallization, or chromatography if necessary.
-
Reagent & Solvent Quality: Ensure all solvents are anhydrous and free of peroxides, as impurities like water can drastically affect the reaction outcome.[1][3] For air- and moisture-sensitive catalysts, strict adherence to air-free techniques is essential.[1]
Q3: Are your reaction conditions precisely controlled?
A3: Minor variations in reaction conditions can lead to inconsistent results.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by better differentiating the energetic pathways of the two enantiomers.[3] Ensure your temperature control system is calibrated and maintains a consistent temperature.
-
Atmosphere: For catalysts sensitive to air and moisture, maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent catalyst deactivation.[1]
-
Catalyst Loading: Optimize the catalyst loading. While higher loading can increase the rate, it may also lead to catalyst aggregation, which can reduce stereoselectivity.[3]
Q4: Could ligand modification or the use of additives improve selectivity?
A4: The structure of the ligand and the presence of additives play a key role in dictating the chiral environment.
-
Ligand Structure: For salen-type ligands derived from DACH, bulky groups (like tert-butyl) on the salicylaldehyde (B1680747) component are known to enhance enantioselectivity by blocking non-selective reaction pathways.[4][5] The design of the catalyst, including dissymmetry in the diimine bridge, can favor specific substrate approaches, maximizing enantioselectivity.[4]
-
Additives: The use of additives or co-catalysts is a common strategy to boost performance.[3][6] For example, in Jacobsen's epoxidation, the addition of amine N-oxides can improve reaction rates and enantioselectivity.[7] In other systems, weak Brønsted acids can act as co-catalysts by activating the electrophile.[3] The effect of an additive is highly reaction-dependent.[3][8]
Problem: Low Reaction Yield or Poor Conversion
Q1: Is your catalyst deactivating during the reaction?
A1: Catalyst deactivation is a common cause of low conversion.
-
Catalyst Poisons: Impurities in the substrate or solvent, particularly sulfur- or nitrogen-containing compounds, can act as poisons for transition metal catalysts.[1] Thorough purification of all reagents is essential.
-
Improper Handling: For air- and moisture-sensitive catalysts, improper handling can lead to rapid deactivation. Use of a glovebox or Schlenk line techniques is highly recommended.[1]
-
Oxidant Issues (for oxidations): In reactions like Jacobsen's epoxidation, ensure the terminal oxidant (e.g., NaOCl) is fresh and its concentration is verified. The pH of the bleach solution should be carefully controlled (e.g., adjusted to ~11) to prevent catalyst degradation.[2]
Q2: Have you optimized the stoichiometry and reaction time?
A2: Sub-optimal stoichiometry or reaction time can result in incomplete conversion.
-
Reagent Equivalents: Systematically vary the equivalents of your reagents to find the optimal ratio.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and to ensure the reaction has reached completion.
Visualizations: Workflows and Key Relationships
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Synthesis and application of a DACH-derived salen catalyst.
Caption: Key factors influencing enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most prominent applications of (1S,2S)-DACH based catalysts?
A1: (1S,2S)-DACH is a privileged chiral scaffold used in a wide array of asymmetric transformations.[2] Two of the most significant applications are the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes using manganese-salen complexes[2][9][10] and the asymmetric hydrogenation of ketones and imines using ruthenium or manganese complexes.[2][11]
Q2: How do bulky substituents on the salen ligand affect enantioselectivity in Jacobsen's epoxidation?
A2: Bulky substituents, typically at the 3 and 5 positions of the salicylaldehyde rings (e.g., tert-butyl groups), are crucial for high enantioselectivity.[4] These groups create a more defined and constrained chiral pocket around the metal center. This steric hindrance blocks certain non-selective pathways for alkene approach, forcing the substrate to interact with the catalyst in a way that leads to the preferential formation of one enantiomer.[4] However, excessively bulky substituents can sometimes lead to a decrease in both yield and enantiomeric excess.[5]
Q3: How does solvent choice impact the reaction?
A3: The solvent can significantly influence both the catalyst's activity and the stereochemical outcome.[12] Solvent polarity and coordinating ability can affect the conformation of the catalyst and the stability of the transition states.[3] In some cases, different solvents can even lead to the formation of opposite enantiomers.[13] For many DACH-catalyzed reactions, non-coordinating, aprotic solvents like dichloromethane (B109758) are preferred.[2][3]
Q4: Can non-symmetrical (C₁-symmetric) salen ligands offer advantages over symmetrical (C₂-symmetric) ones?
A4: Yes, while C₂-symmetric ligands are more common due to their simpler synthesis, C₁-symmetric (non-symmetrical) ligands allow for finer control over the steric and electronic properties of the catalyst.[14] This can sometimes lead to improved activity and selectivity compared to their symmetrical counterparts.[15] However, their synthesis is often more complex, typically requiring a multi-step approach.[14][16]
Quantitative Data Summary
The following tables summarize data on how various factors can influence the outcome of reactions catalyzed by (1S,2S)-DACH derivatives.
Table 1: Effect of Catalyst and Conditions on Asymmetric Alkylation [5]
| Entry | Catalyst Metal | Substrate Substituent | Temperature (°C) | Yield (%) | ee% |
| 1 | Cu(II) | H | Room Temp | 80 | 88 |
| 2 | Ni(II) | H | Room Temp | 75 | 30 |
| 3 | Cu(II) | 4-Cl | Room Temp | 85 | 92 |
| 4 | Cu(II) | 2-Cl | Room Temp | 82 | 98 |
| 5 | Cu(II) | 2-Cl | -20 | 70 | >99 |
Reaction: Phase transfer Cα-alkylation of D,L-alanine ester Schiff bases.
Table 2: Performance of Jacobsen's Catalyst in Epoxidation of cis-Alkenes [2]
| Alkene Substrate | Product Epoxide | Yield (%) | ee% |
| cis-β-Methylstyrene | cis-β-Methylstyrene oxide | 77 | 86 |
| 1,2-Dihydronaphthalene | 1,2-Dihydronaphthalene oxide | 85 | 92 |
| 2,2-Dimethylchromene | 2,2-Dimethylchromene oxide | 90 | 97 |
Conditions typically involve the (R,R)-Jacobsen's catalyst and buffered NaOCl as the oxidant.
Experimental Protocols
Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Salen Ligand)
This protocol describes the synthesis of the Schiff base ligand commonly used in Jacobsen's catalyst.[2]
-
Dissolve Diamine: In a round-bottom flask, dissolve resolved (1R,2R)-(-)-1,2-Diaminocyclohexane (10 mmol, 1.14 g) in 50 mL of absolute ethanol (B145695).
-
Add Aldehyde: To the stirred solution, add 3,5-di-tert-butylsalicylaldehyde (20 mmol, 4.68 g, 2.0 equivalents).
-
Reflux: Heat the mixture to reflux for 30-60 minutes. A bright yellow precipitate of the salen ligand will form.
-
Isolate Product: Cool the mixture to room temperature and then in an ice bath. Collect the yellow solid by vacuum filtration.
-
Wash and Dry: Wash the solid with cold ethanol to remove any unreacted aldehyde. Dry the product under vacuum. The ligand is typically pure enough to be used directly in the next step.[15]
Protocol 2: Preparation of (R,R)-Jacobsen's Catalyst
This protocol describes the complexation of the salen ligand with manganese(II) acetate (B1210297).[2]
-
Suspend Ligand: In a round-bottom flask equipped with a reflux condenser, suspend the salen ligand (e.g., 1.0 g) from Protocol 1 in 25 mL of absolute ethanol.
-
Add Manganese Salt: Add manganese(II) acetate tetrahydrate (2.0 equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Add Salt (Optional but Recommended): Add solid lithium chloride (1.2 equivalents). Continue refluxing for another 30 minutes.
-
Oxidation: While maintaining reflux, bubble air slowly through the solution for 1-2 hours. The color of the mixture will change from yellow/orange to a dark brown, indicating the formation of the Mn(III) complex.
-
Isolate Catalyst: After cooling, add an equal volume of water and collect the brown precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Dry the catalyst under vacuum.
Protocol 3: General Procedure for Asymmetric Epoxidation of an Alkene
This protocol provides a general method for the catalytic epoxidation of a cis-alkene using the prepared Jacobsen's catalyst.[2][9]
-
Prepare Reaction Vessel: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the alkene substrate (1 mmol) and a suitable solvent (e.g., 10 mL of dichloromethane).
-
Cool Solution: Cool the solution to 0 °C using an ice bath.
-
Add Catalyst: Add the (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%). Stir for 5-10 minutes.
-
Prepare Oxidant: In a separate flask, use a buffered solution of commercial bleach (sodium hypochlorite, NaOCl). The pH of the bleach solution should be adjusted to approximately 11 with NaOH.[2]
-
Add Oxidant: Add the buffered bleach solution dropwise to the reaction mixture over 1-2 hours with vigorous stirring.
-
Monitor Reaction: Monitor the reaction progress by TLC or GC analysis.
-
Workup: Upon completion, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2-3 times).
-
Purify Product: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Analyze Product: Determine the yield and calculate the enantiomeric excess (ee%) using chiral HPLC or GC.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 5. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 14. Breaking the symmetry: C 1 -salans with (N–H) backbones - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01950C [pubs.rsc.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yields in Jacobsen epoxidation reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Jacobsen epoxidation reactions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the Jacobsen-Katsuki epoxidation?
The Jacobsen-Katsuki epoxidation is a chemical reaction that enables the enantioselective epoxidation of unfunctionalized alkenes.[1][2] It is a valuable alternative to the Sharpless epoxidation, which is primarily used for allylic alcohols.[1][2] The reaction's stereoselectivity is achieved using a chiral manganese (Mn) salen complex as a catalyst, which transfers an oxygen atom from an oxidant, such as sodium hypochlorite (B82951) (bleach), to one prochiral face of the alkene.[1][2][3]
Q2: What are the most common causes of low yields or poor performance?
Low yields in Jacobsen epoxidation reactions can often be attributed to one or more of the following factors:
-
Catalyst Deactivation: The catalyst can become inactive through various pathways.[4]
-
Oxidant Issues: The choice, quality, and concentration of the terminal oxidant are critical.[3]
-
Substrate Reactivity: Not all alkenes are suitable substrates; cis-disubstituted and conjugated alkenes are generally preferred.[2][5][6]
-
Reaction Conditions: Parameters such as temperature, solvent, and the presence of additives can significantly impact the outcome.[2][7]
-
Catalyst Poisoning: Impurities in the reaction mixture can bind to the catalyst and inhibit its activity.[8][9]
Q3: How does the Jacobsen catalyst deactivate?
There are two primary routes for catalyst deactivation:
-
Formation of Inactive Dimers: The catalyst can form inactive µ-oxo manganese(IV) dimeric species. This process can often be suppressed by the addition of a nitrogen-based axial donor ligand.[4]
-
Ligand Degradation: The salen ligand itself can be degraded under prolonged exposure to the oxidative conditions of the reaction.[4] This is a major cause for the catalyst not being reusable in some systems.[4]
Q4: Which types of alkenes are poor substrates for this reaction?
The enantioselectivity of the Jacobsen epoxidation is highly dependent on the alkene's structure.[2]
-
Trans-1,2-disubstituted alkenes are generally poor substrates for the standard Jacobsen catalyst.[2]
-
Trisubstituted alkenes can also be challenging, although the addition of a pyridine (B92270) N-oxide derivative as a co-catalyst can significantly improve yields and selectivity for these substrates.[6]
-
Unfunctionalized olefins can be more reactive than their functionalized counterparts.[10]
Q5: What is the role of an axial donor ligand or co-catalyst?
Axial donor ligands, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide derivatives, can have a beneficial effect on the reaction rate, product yield, and enantioselectivity.[6][11] They can help stabilize the catalyst, prevent the formation of inactive dimers, and increase the reaction rate.[4][11]
Troubleshooting Guide
This guide addresses specific problems encountered during the Jacobsen epoxidation.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no consumption of the starting alkene. What are the potential causes and solutions?
A: This issue typically points to a problem with the catalyst's activity, the oxidant, or the overall reaction setup.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Verify Catalyst Integrity: Ensure the (salen)Mn(III) catalyst was prepared correctly and is not decomposed. The catalyst is a brown solid and should be stored properly.[5] Check for Poisons: Impurities like sulfides, phosphines, or other strong Lewis bases in your solvent or substrate can act as catalyst poisons.[8][9][12] Purify reagents if necessary. |
| Oxidant Issues | Confirm Oxidant Activity: If using commercial bleach (NaOCl), its concentration can vary. It's recommended to titrate the bleach solution to confirm its molarity. The pH should be buffered to around 11.3 for optimal results.[13] Consider an Alternative Oxidant: If NaOCl fails, other oxidants like m-CPBA (often with NMO) or in situ generated dimethyldioxirane (B1199080) (DMD) can be used.[3][10][14] |
| Improper Reaction Conditions | Ensure Biphasic Mixing: If using a biphasic system (e.g., CH₂Cl₂ and buffered bleach), vigorous stirring is essential to ensure proper mixing and reaction between the organic and aqueous phases.[13] Check Temperature: While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. Ensure the reaction is running at an appropriate temperature (room temperature is common for many substrates).[2] |
Problem 2: High Conversion but Low Enantioselectivity (% ee)
Q: I am getting a good yield of the epoxide, but the enantiomeric excess is much lower than expected. How can I improve it?
A: Low enantioselectivity is often related to the reaction temperature, the catalyst's chiral purity, or electronic factors of the ligand.
| Potential Cause | Recommended Solution |
| Reaction Temperature is Too High | Lower the Temperature: Enantioselectivity in the Jacobsen epoxidation is often temperature-dependent. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can significantly enhance the % ee.[2] A protocol using m-CPBA/NMO is suitable for temperatures as low as -78 °C.[7] |
| Impure Chiral Ligand | Verify Ligand Purity: The enantiopurity of the final catalyst depends directly on the enantiopurity of the 1,2-diaminocyclohexane precursor.[15] Ensure the chiral resolution of the diamine was successful and that the resulting ligand is enantiopure. |
| Sub-optimal Ligand Electronics | Modify the Salen Ligand: Enantioselectivity correlates with the electronic properties of the salen ligand. Ligands with electron-donating substituents (like additional tert-butyl groups) generally afford higher enantioselectivity.[7] |
| Radical Pathway Interference | Use Additives: For some substrates, a competing radical pathway can lower enantioselectivity. The addition of an axial donor ligand can sometimes mitigate these side reactions.[6][11] |
Problem 3: Reaction Starts but Stalls (Incomplete Conversion)
Q: The reaction proceeds initially, as monitored by TLC, but then stops before the starting material is fully consumed. What could be the cause?
A: A stalling reaction is a classic sign of catalyst deactivation during the experiment.
| Potential Cause | Recommended Solution |
| Catalyst Dimerization | Add an Axial Donor Ligand: The formation of inactive µ-oxo dimers is a known deactivation pathway.[4] The presence of a donor ligand like N-methylmorpholine N-oxide (NMO) can prevent this dimerization and improve catalyst turnover.[4][11] |
| Oxidative Degradation of Ligand | Use a Milder Oxidant System: Prolonged exposure to harsh oxidants can degrade the salen ligand.[4] Using an alternative, milder oxidant system like in situ generated dimethyldioxirane (DMD) can improve catalyst stability.[10][14] Immobilize the Catalyst: Heterogenizing the catalyst on a solid support can sometimes enhance its stability and prevent degradation.[4][16] |
| Insufficient Oxidant | Add Oxidant in Portions: Instead of adding all the oxidant at once, a slow, portion-wise, or syringe-pump addition can maintain an optimal concentration throughout the reaction and minimize catalyst degradation. Ensure the total equivalents of oxidant are sufficient. |
Data Summary
The choice of substrate and reaction conditions significantly influences both the yield and the enantioselectivity of the epoxidation.
| Substrate Type | Typical Oxidant | Additive/Co-catalyst | Expected Enantioselectivity (% ee) | Key Considerations |
| cis-1,2-Disubstituted Alkenes | NaOCl (buffered) | None or NMO | >90%[2] | These are generally excellent substrates. |
| Conjugated Dienes | NaOCl (buffered) | None | High | Epoxidation occurs selectively at the more reactive double bond.[2] |
| Trisubstituted Alkenes | m-CPBA | Pyridine N-oxide derivative | >90%[6] | The additive is often crucial for high selectivity.[6] |
| Terminal Alkenes (e.g., Styrene) | NaOCl / m-CPBA | NMO | 85-95%[7][17] | Lower temperatures (-78 °C with m-CPBA/NMO) can significantly boost % ee.[7] |
| trans-1,2-Disubstituted Alkenes | NaOCl (buffered) | - | Low | These are poor substrates for the standard Jacobsen catalyst.[2] |
Experimental Protocols
General Protocol for Jacobsen Epoxidation of an Alkene (e.g., 1,2-dihydronaphthalene)
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
Jacobsen's Catalyst ((R,R)- or (S,S)-enantiomer)
-
Alkene (e.g., 1,2-dihydronaphthalene)
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (e.g., Clorox®, ~0.5-0.7 M NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for chromatography
Procedure:
-
Prepare Buffered Bleach: In a flask, combine 5 mL of 0.05 M Na₂HPO₄ with 12.5 mL of commercial bleach. Adjust the pH of this solution to ~11.3 by adding 1 M NaOH dropwise.[13]
-
Set up the Reaction: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (e.g., 0.5 g) and Jacobsen's catalyst (typically 4-10 mol %) in 5 mL of CH₂Cl₂.[13]
-
Initiate the Reaction: Add the buffered bleach solution to the organic solution of the alkene and catalyst. Cap the flask and stir the biphasic mixture vigorously at room temperature.[13]
-
Monitor Progress: The reaction progress can be monitored by thin-layer chromatography (TLC).[13] To take a sample, stop the stirring, allow the layers to separate, and carefully withdraw a small aliquot from the lower organic layer. A typical eluent system is 30-40% CH₂Cl₂ in hexane.[13] The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible by TLC.
-
Workup: Once the reaction is complete, add approximately 50 mL of hexane to the reaction mixture. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer twice with a saturated NaCl solution, then dry it over anhydrous Na₂SO₄.[13]
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude epoxide can then be purified by flash column chromatography on silica gel.[13]
-
Analysis: Analyze the purified product by NMR and determine the enantiomeric excess by chiral GC or HPLC analysis.[13][18]
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Standard experimental workflow.
References
- 1. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 4. d-nb.info [d-nb.info]
- 5. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. redalyc.org [redalyc.org]
- 15. mmore500.com [mmore500.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Effect of solvent on the performance of (1S,2S)-(+)-1,2-Diaminocyclohexane catalysts
Welcome to the Technical Support Center for (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of DACH-derived catalysts in asymmetric synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Enantioselectivity (ee%)
Q: My asymmetric reaction is proceeding with high conversion, but the enantiomeric excess (ee%) is consistently low. What role does the solvent play, and how can I improve the enantioselectivity?
A: The choice of solvent is a critical parameter that directly influences the stereochemical outcome of the reaction. The solvent can affect the conformation of the catalyst-substrate complex and the transition state energies of the competing diastereomeric pathways.
-
Solvent Polarity: In many cases, non-polar solvents are preferred as they can enhance the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and the substrate, leading to a more ordered and rigid transition state, which often translates to higher enantioselectivity.[1] For instance, in some Michael addition reactions, a decrease in enantioselectivity has been observed with an increase in solvent polarity.
-
Coordinating vs. Non-Coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the metal center of the catalyst, which can disrupt the chiral environment and lead to lower ee%. Switching to a non-coordinating solvent can often resolve this issue.
-
Solvent Screening: It is highly recommended to perform a solvent screen to identify the optimal medium for your specific reaction. A good starting point is to test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile, and a protic solvent like isopropanol).
Issue 2: Low Reaction Rate or No Conversion
Q: My reaction is very slow or not proceeding to completion. Could the solvent be the cause?
A: Yes, the solvent can significantly impact the reaction rate.
-
Solubility: Ensure that your catalyst, substrate, and any reagents are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow kinetics.
-
Catalyst Activation: Some catalysts require a specific type of solvent for optimal activation. For example, in certain transfer hydrogenation reactions, an alcohol like isopropanol (B130326) not only serves as the solvent but also as the hydrogen source.
-
Viscosity: Highly viscous solvents can hinder diffusion and slow down the reaction rate.
Issue 3: Catalyst Instability or Decomposition
Q: I suspect my catalyst is decomposing during the reaction. Can the solvent choice affect catalyst stability?
A: The solvent can play a crucial role in catalyst stability.
-
Protic Solvents: Protic solvents (e.g., alcohols, water) can sometimes lead to catalyst decomposition, especially for moisture-sensitive catalysts. Ensure your solvent is anhydrous if the catalyst requires such conditions.
-
Coordinating Solvents: Strong coordinating solvents might irreversibly bind to the catalyst's metal center, leading to deactivation.
-
Temperature and Solvent Boiling Point: Ensure the reaction temperature is well below the boiling point of the solvent to avoid pressure buildup and potential catalyst degradation at elevated temperatures.
Quantitative Data: Solvent Effects on Catalyst Performance
The following tables summarize the effect of different solvents on the performance of (1S,2S)-DACH-derived catalysts in various asymmetric reactions.
Table 1: Asymmetric Epoxidation of cis-β-Methylstyrene using a Mn-salen Catalyst
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dichloromethane | >98 | 92 |
| 2 | Acetonitrile | 95 | 88 |
| 3 | Toluene | 90 | 85 |
| 4 | Hexane | 85 | 75 |
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDACH Catalyst
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Isopropanol | >99 | 98 |
| 2 | Ethanol | 98 | 95 |
| 3 | Methanol | 97 | 92 |
| 4 | tert-Butanol | 92 | 96 |
Table 3: Asymmetric Michael Addition of Diethyl Malonate to Chalcone using a DACH-derived Thiourea Catalyst
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 94 |
| 2 | Dichloromethane | 92 | 90 |
| 3 | THF | 88 | 85 |
| 4 | Acetonitrile | 85 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst
This protocol is a generalized procedure for the enantioselective epoxidation of unfunctionalized alkenes using a (1R,2R)-DACH-derived manganese-salen complex (Jacobsen's catalyst).
Materials:
-
Alkene substrate (1 mmol)
-
Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%)
-
Solvent (e.g., dichloromethane, 10 mL)
-
Oxidant (e.g., buffered sodium hypochlorite (B82951) solution or m-CPBA)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the alkene substrate and the Jacobsen's catalyst.
-
Dissolve the mixture in the chosen solvent and cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the oxidant to the reaction mixture with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., saturated sodium thiosulfate (B1220275) solution) if an oxidizing agent like m-CPBA was used.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxide.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of (1S,2S)-DACH catalysts.
Caption: Workflow for Asymmetric Epoxidation.
Caption: Solvent Properties and Catalyst Performance.
References
Technical Support Center: (1S,2S)-(+)-1,2-Diaminocyclohexane Complexes - Catalyst Deactivation and Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common challenges associated with the deactivation and regeneration of catalysts derived from (1S,2S)-(+)-1,2-Diaminocyclohexane complexes. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Decreased Catalytic Activity or Stalled Reaction
Q1: My reaction rate has significantly slowed down, or the reaction has stopped before reaching full conversion. What are the likely causes?
A1: A decrease in catalytic activity is a common issue and can be attributed to several factors. The primary deactivation pathways for Mn(III)-salen complexes, such as Jacobsen's catalyst, involve the formation of inactive dimeric µ-oxo-manganese(IV) species and the oxidative degradation of the salen ligand. For Ruthenium-based catalysts, deactivation can occur through the formation of inactive metal clusters or ligand degradation.
To diagnose the issue, consider the following:
-
Color Change: A distinct color change in the reaction mixture, such as from dark brown to a lighter shade for Mn-salen catalysts, can indicate a change in the oxidation state of the metal center or degradation of the ligand.
-
Precipitation: Unintended precipitation of the catalyst may suggest the formation of insoluble, inactive species.
-
Reaction Conditions: High temperatures can accelerate thermal degradation and sintering of supported catalysts. The presence of impurities in reactants or solvents can act as catalyst poisons.
Troubleshooting Workflow for Decreased Catalytic Activity
Caption: Troubleshooting workflow for decreased catalyst activity.
Issue 2: Loss of Enantioselectivity
Q2: I'm observing a significant drop in the enantiomeric excess (ee) of my product. What could be the reason?
A2: A loss of enantioselectivity is a critical issue in asymmetric catalysis. Several factors can contribute to this problem:
-
Ligand Degradation: The chiral ligand is the source of stereocontrol. If the ligand degrades, the catalyst loses its ability to induce asymmetry. For salen-type ligands, the imine bond can be susceptible to oxidative cleavage.
-
Presence of Water: Trace amounts of water can hydrolyze the catalyst or interfere with the formation of the active chiral complex, leading to a non-selective reaction pathway.
-
Formation of Achiral Active Species: In some cases, the catalyst may transform into an achiral or less selective species under the reaction conditions.
-
Background Uncatalyzed Reaction: If the reaction can proceed without a catalyst, a decrease in the concentration of the active chiral catalyst due to deactivation can lead to an increase in the contribution from the non-selective background reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. The addition of molecular sieves can help to scavenge trace amounts of water.
-
Verify Ligand Integrity: If possible, recover the catalyst and analyze the ligand structure using techniques like NMR or mass spectrometry to check for degradation.
-
Optimize Catalyst Loading: An insufficient amount of catalyst may allow the background reaction to become more prominent.
-
Lower Reaction Temperature: Lowering the temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Issue 3: Difficulty in Catalyst Recovery and Reuse
Q3: I am having trouble recovering my homogeneous catalyst after the reaction, leading to low yields upon reuse. What are the best practices?
A3: For homogeneous catalysts like many (1S,2S)-DACH complexes, efficient recovery is key to their cost-effective use.
-
Precipitation: A common method for recovering salen-type complexes is by precipitation. After the reaction, adding a non-polar solvent like hexane (B92381) can cause the more polar catalyst to precipitate out of the reaction mixture. The solid catalyst can then be collected by filtration.
-
Solvent Selection: The choice of reaction and precipitation solvents is crucial. The reaction solvent should fully dissolve the catalyst and reactants, while the precipitation solvent should be a poor solvent for the catalyst.
-
Washing: After filtration, wash the recovered catalyst with the precipitation solvent to remove any remaining impurities or products.
-
Drying: Dry the catalyst thoroughly under vacuum before reusing it in the next reaction cycle.
It has been noted that a decrease in conversion upon recycling may be due to incomplete precipitation of the catalyst rather than its degradation.
Quantitative Data on Catalyst Performance and Recycling
The following tables summarize quantitative data on the performance and recyclability of various this compound-based catalysts from the literature.
Table 1: Recycling of Chiral Mn(III)-Salen Complexes in the Asymmetric Epoxidation of Styrene
| Run | Catalyst 1b - Yield (%)[1] | Catalyst 1b - ee (%)[1] | Catalyst 2b - Yield (%)[1] | Catalyst 2b - ee (%)[1] |
| 1 | 96 | 52 | 95 | 45 |
| 2 | 90 | 52 | 92 | 45 |
| 3 | 85 | 51 | 88 | 44 |
| 4 | - | - | 82 | 44 |
Table 2: Recycling of a Dendritic Chiral DACH-Rh(III) Complex in Asymmetric Transfer Hydrogenation of Acetophenone in Water
| Run | Conversion (%) | ee (%) |
| 1 | >99 | 95 |
| 2 | >99 | 95 |
| 3 | >99 | 94 |
| 4 | >99 | 94 |
| 5 | 98 | 93 |
Experimental Protocols
Protocol 1: Synthesis of (R,R)-Jacobsen's Catalyst
This protocol is adapted from established literature procedures.
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
In a 1-L beaker equipped with a mechanical stirrer, dissolve 75 g (0.5 mol) of L-(+)-tartaric acid in 250 mL of deionized water.
-
Slowly add 114 g (1 mol) of racemic trans-1,2-diaminocyclohexane to the stirring solution. Caution: The addition is exothermic.
-
Heat the solution to boiling to dissolve all solids.
-
Allow the solution to cool slowly to room temperature. The (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Step 2: Synthesis of the Salen Ligand
-
In a 2-L three-necked round-bottomed flask with a mechanical stirrer and reflux condenser, combine 29.7 g (0.112 mol) of the (R,R)-tartrate salt from Step 1, 31.2 g (0.225 mol) of potassium carbonate, and 150 mL of water.
-
Stir until all solids dissolve, then add 600 mL of ethanol (B145695).
-
Heat the mixture to reflux.
-
Slowly add a solution of 53.7 g (0.229 mol) of 3,5-di-tert-butylsalicylaldehyde in 250 mL of ethanol over 30 minutes.
-
Continue refluxing for 2 hours.
-
Cool the mixture to room temperature. The yellow crystalline product will precipitate.
-
Collect the product by filtration, wash with water, and dry under vacuum.
Step 3: Formation of the Mn(III) Complex
-
In a flask equipped with a reflux condenser, dissolve 50.0 g (0.09 mol) of the salen ligand from Step 2 in 250 mL of toluene (B28343) and heat to reflux.
-
In a separate flask, dissolve 44.2 g (0.18 mol) of manganese(II) acetate (B1210297) tetrahydrate in 250 mL of methanol (B129727) by heating to reflux.
-
Slowly add the hot manganese acetate solution to the refluxing ligand solution over 45 minutes.
-
Rinse the flask with 50 mL of toluene and add it to the reaction mixture.
-
Reflux for 2 hours.
-
Bubble air through the refluxing solution for 1 hour.
-
Add 11.4 g (0.27 mol) of lithium chloride and reflux for another 30 minutes.
-
Cool the mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: General Procedure for Asymmetric Epoxidation using Jacobsen's Catalyst
-
To a stirred solution of the alkene (1 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add a buffered solution of sodium hypochlorite (B82951) (commercial bleach, pH adjusted to ~11 with NaOH) dropwise over 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica (B1680970) gel.
Catalyst Lifecycle and Regeneration
The lifecycle of a this compound-based catalyst involves its synthesis, application, deactivation, and potential regeneration.
Caption: Lifecycle of a (1S,2S)-DACH-based catalyst.
While specific, detailed protocols for the regeneration of deactivated (1S,2S)-DACH complexes are not extensively reported, the general principles of catalyst regeneration can be applied. For deactivation caused by the formation of µ-oxo dimers in Mn-salen catalysts, treatment with a mild reducing agent or a change in the reaction medium to favor the monomeric species could potentially restore activity. For ligand degradation, regeneration is generally not feasible, and synthesis of a new batch of catalyst is required. Further research into specific regeneration protocols for these valuable catalysts is an active area of investigation.
References
Overcoming substrate scope limitations with (1S,2S)-(+)-1,2-Diaminocyclohexane catalysts
Welcome to the Technical Support Center for (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with these versatile chiral catalysts.
Troubleshooting Guides
This section provides solutions to common problems encountered when using (1S,2S)-DACH catalysts in asymmetric synthesis.
Issue 1: Low Enantioselectivity in Asymmetric Epoxidation (Jacobsen-Katsuki Epoxidation)
Symptoms: You are observing low enantiomeric excess (ee) in the epoxidation of an alkene using a (1S,2S)-DACH-derived manganese salen complex (Jacobsen's catalyst).
Possible Causes and Solutions:
-
Substrate-Related Issues:
-
Simple Alkenes and trans-Olefins: Jacobsen's catalyst generally shows lower selectivity for simple, unfunctionalized alkenes and trans-olefins. The steric environment of the catalyst favors a "side-on" approach of cis-olefins.
-
Solution: For trans-olefins, consider using a different catalyst system, such as a fructose-derived ketone catalyst, which has shown good efficacy for this substrate class.
-
-
Electron-Deficient Olefins: Alkenes bearing electron-withdrawing groups can exhibit sluggish reactivity and lower enantioselectivity.
-
Solution: The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine (B92270) N-oxide, can enhance both the reactivity and enantioselectivity of the epoxidation. These additives can coordinate to the manganese center and modulate its electronic properties.
-
-
-
Reaction Condition-Related Issues:
-
Solvent Effects: The choice of solvent can significantly impact the enantioselectivity by influencing the catalyst's conformation and the solubility of the reactants.
-
Solution: Screen a variety of solvents. While dichloromethane (B109758) is commonly used, other solvents like acetonitrile, toluene, or a mixture of solvents may provide better results for your specific substrate.
-
-
Temperature: The reaction temperature can affect the flexibility of the catalyst-substrate complex.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can often improve enantioselectivity by favoring the more ordered transition state.
-
-
Issue 2: Poor Reactivity or Low Yield in Asymmetric Hydrogenation
Symptoms: You are experiencing slow reaction rates or low conversion in the asymmetric hydrogenation of a ketone or imine using a (1S,2S)-DACH-based ruthenium or rhodium catalyst.
Possible Causes and Solutions:
-
Substrate-Related Issues:
-
Sterically Hindered Ketones: Ketones with bulky substituents adjacent to the carbonyl group can be challenging substrates due to steric hindrance, which impedes their approach to the catalytic active site.
-
Solution 1: Catalyst Modification: Employing a catalyst with a less sterically demanding diphosphine ligand in combination with the (1S,2S)-DACH backbone can create a more accessible catalytic pocket.
-
Solution 2: Reaction Conditions: Increasing the hydrogen pressure and reaction temperature can sometimes overcome the activation barrier for sterically demanding substrates. However, this may negatively impact enantioselectivity, requiring careful optimization.
-
-
Electron-Deficient Ketones: Ketones with electron-withdrawing groups may exhibit reduced reactivity.
-
Solution: The addition of a basic activator, such as potassium tert-butoxide, is often crucial for these reactions. The base is thought to generate the active ruthenium hydride species.
-
-
-
Catalyst Deactivation:
-
Impurities: Trace impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed. Use high-purity hydrogen gas.
-
-
Air Sensitivity: Many hydrogenation catalysts are sensitive to air and moisture.
-
Solution: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Frequently Asked Questions (FAQs)
Q1: My (1S,2S)-DACH-based catalyst is giving the opposite enantiomer to what is expected based on the literature for a similar substrate. What could be the reason?
A1: This phenomenon, known as enantiomeric reversal, can sometimes occur due to a change in the reaction mechanism or the preferred transition state. Several factors can influence this:
-
Substrate Structure: A subtle change in the substrate's electronic or steric properties can alter its binding mode to the catalyst.
-
Reaction Temperature: Temperature can influence which of the competing diastereomeric transition states is favored.
-
Additives or Co-catalysts: The presence of additives can change the nature of the active catalytic species.
It is recommended to carefully re-examine your substrate's structure in comparison to the literature examples and to verify the absolute configuration of your product using an independent method.
Q2: I am observing poor diastereoselectivity in a reaction involving a prochiral substrate that already contains a stereocenter. How can I improve this?
A2: Achieving high diastereoselectivity in such cases depends on the ability of the (1S,2S)-DACH catalyst to overcome the directing influence of the existing stereocenter (a "matched" vs. "mismatched" case).
-
Catalyst Control: To favor catalyst-controlled stereoselection, you can try to use a more sterically demanding version of the DACH-ligand to create a more dominant chiral environment.
-
Temperature Optimization: Lowering the reaction temperature can often enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.
-
Solvent Screening: The solvent can influence the conformation of the substrate and its interaction with the catalyst. A systematic solvent screen is advisable.
Q3: Can I use the same (1S,2S)-DACH-derived catalyst for both asymmetric epoxidation and hydrogenation?
A3: No, the active catalysts for these two transformations are different. For Jacobsen-Katsuki epoxidation, a manganese-salen complex derived from (1S,2S)-DACH is used. For asymmetric hydrogenation, (1S,2S)-DACH is typically used as a chiral ligand in combination with a metal like ruthenium or rhodium and a diphosphine ligand. You will need to synthesize the specific catalyst required for your desired transformation.
Quantitative Data Summary
The following tables summarize typical performance data for (1S,2S)-DACH catalysts in key asymmetric reactions, highlighting the effect of substrate and conditions on yield and enantioselectivity.
Table 1: Asymmetric Epoxidation of Alkenes with Jacobsen's Catalyst
| Substrate | Oxidant | Additive | Temperature (°C) | Yield (%) | ee (%) |
| cis-β-Methylstyrene | NaOCl | NMO | 0 | >95 | 92 |
| 1,2-Dihydronaphthalene | NaOCl | None | 25 | 85 | 98 |
| trans-β-Methylstyrene | NaOCl | NMO | 0 | 70 | 55 |
| Indene | m-CPBA | None | -20 | 92 | 88 |
Table 2: Asymmetric Hydrogenation of Ketones with Ru-(1S,2S)-DACH Catalysts
| Substrate | Catalyst System | Base | H₂ Pressure (atm) | Temperature (°C) | Yield (%) | ee (%) |
| Acetophenone | RuCl₂[(S)-BINAP][(1S,2S)-DPEN] | KOtBu | 10 | 30 | >99 | 99 (R) |
| 1-Tetralone | RuCl₂[(S)-XylBINAP][(1S,2S)-DACH] | KOtBu | 8 | 25 | 98 | 97 (S) |
| Pinacolone (tert-butyl methyl ketone) | RuCl₂[(S)-TolBINAP][(1S,2S)-DPEN] | KOtBu | 50 | 50 | 85 | 92 (S) |
| Ethyl 4-chloroacetoacetate | RuCl₂[(S)-BINAP][(1S,2S)-DPEN] | KOtBu | 20 | 40 | 95 | >99 (R) |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation of a Challenging cis-Alkene (e.g., a sterically hindered dihydronaphthalene derivative)
-
Catalyst Preparation: In a round-bottom flask, dissolve the (R,R)-Jacobsen's catalyst (2-5 mol%) in dichloromethane (0.1 M relative to the substrate).
-
Additive Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) to the catalyst solution and stir for 10 minutes at room temperature.
-
Reaction Setup: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1.0 equivalent) to the reaction mixture.
-
Oxidant Addition: Add a buffered solution of sodium hypochlorite (B82951) (NaOCl, 1.5 equivalents, pH ~11) dropwise over 1-2 hours while maintaining the temperature at 0 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude epoxide by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Sterically Hindered Ketone
-
Catalyst Pre-formation: In a glovebox, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (0.5 mol%), a chiral diphosphine ligand (e.g., (S)-TolBINAP, 1.1 mol%), and anhydrous, degassed toluene. Stir the mixture at room temperature for 30 minutes. Then, add (1S,2S)-1,2-diaminocyclohexane (1.2 mol%) and continue stirring for another 30 minutes.
-
Reaction Setup: In a separate autoclave, dissolve the sterically hindered ketone (1.0 equivalent) in anhydrous, degassed isopropanol.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.
-
Base Addition: Add a solution of potassium tert-butoxide (KOtBu, 2 mol%) in isopropanol.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm H₂). Heat the reaction to the optimized temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the autoclave) and analyzing by GC or HPLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Quench the reaction with a small amount of water or saturated ammonium (B1175870) chloride solution.
-
Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure. Purify the chiral alcohol by flash chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Workflow for asymmetric hydrogenation.
Technical Support Center: Optimizing Asymmetric Synthesis with (1S,2S)-(+)-1,2-Diaminocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions in asymmetric synthesis using (1S,2S)-(+)-1,2-Diaminocyclohexane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a privileged ligand in asymmetric synthesis?
A1: this compound (DACH) is a chiral diamine that serves as a versatile building block for creating chiral ligands.[1][2] Its rigid cyclohexane (B81311) backbone provides a well-defined stereochemical environment. When complexed with a metal center (e.g., Ruthenium, Rhodium, Manganese, Cobalt), it forms a chiral catalyst that can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[1] These ligands are foundational in asymmetric catalysis, particularly for reactions like epoxidation, hydrogenation, and transfer hydrogenation.[1][3]
Q2: How do I select the appropriate metal precursor and prepare the active catalyst?
A2: The choice of metal precursor depends on the desired transformation. For example, Ruthenium and Rhodium precursors are common for hydrogenation and transfer hydrogenation, while Manganese (e.g., Mn(salen) complexes) is often used for epoxidation. The active catalyst is typically prepared in-situ by reacting the (1S,2S)-DACH-derived ligand with the metal precursor in an anhydrous, degassed solvent under an inert atmosphere (e.g., in a glovebox). The ligand-to-metal ratio is a critical parameter to optimize, but a slight excess of the ligand (e.g., 1.1:1) is a common starting point to ensure all the metal is complexed.[4]
Q3: What are the general starting conditions for an optimization study?
A3: For an initial screening experiment, you can start with the following conditions, which should be further optimized:
-
Catalyst Loading: 1-2 mol%[4]
-
Temperature: Room temperature (approx. 25 °C) or 0 °C. Temperature can have a significant effect on enantioselectivity.[5]
-
Solvent: A non-coordinating, anhydrous solvent like Dichloromethane (DCM) or Toluene.
-
Atmosphere: Inert atmosphere (Argon or Nitrogen).
-
Reaction Time: 12-24 hours.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Problem: Low Enantioselectivity (ee)
Q: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. The stereochemical outcome is highly sensitive to several interconnected parameters. The following factors should be investigated systematically.
-
Reaction Temperature: Temperature is one of the most critical factors influencing enantioselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. Conversely, in some rare cases, a temperature change can even invert the selectivity.[6][7][8] It is crucial to screen a range of temperatures.
-
Solvent Choice: The solvent interacts directly with the catalyst, substrate, and reaction intermediates, influencing the chiral environment.[9][10][11] The polarity and coordinating ability of the solvent can stabilize or destabilize the key transition states. Screening a variety of solvents is essential.
-
Catalyst Structure and Loading: The ligand structure is paramount. Modifications to the N-substituents on the diamine can create a more effective chiral pocket. Catalyst loading can also have an indirect effect; at very low concentrations, aggregation into less selective species can occur.[4]
-
Purity of Reagents: Impurities in the substrate, solvent, or gases can sometimes act as competing ligands or catalyst poisons, leading to a decrease in enantioselectivity. Ensure all reagents are of high purity and solvents are anhydrous and degassed.
Data Presentation: Effect of Temperature and Solvent on Enantioselectivity
Table 1: Illustrative Effect of Temperature on Enantioselectivity for a Hypothetical Asymmetric Hydrogenation.
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | 25 | >99 | 75 |
| 2 | 0 | >99 | 92 |
| 3 | -20 | 95 | 97 |
| 4 | -40 | 80 | 99 |
Table 2: Illustrative Effect of Solvent on Enantioselectivity for a Hypothetical Asymmetric Epoxidation.
| Entry | Solvent | Dielectric Constant | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | >99 | 85 |
| 2 | THF | 7.6 | >99 | 78 |
| 3 | DCM | 9.1 | >99 | 94 |
| 4 | Acetonitrile| 37.5 | 90 | 65 |
Troubleshooting Workflow: Low Enantioselectivity
Problem: Poor Yield / Low Conversion
Q: My reaction is not going to completion, resulting in a low yield of the desired product. What factors should I investigate to improve the conversion?
A: Low conversion can be caused by insufficient catalyst activity, catalyst deactivation, or sub-optimal reaction conditions. Consider the following troubleshooting steps.
-
Catalyst Loading: Insufficient catalyst may lead to slow or incomplete reactions.[12] While higher loadings are often used in initial screenings, finding the optimal loading is a balance between reaction efficiency and cost.[4] Increasing the catalyst loading is often the first step to improve conversion.
-
Reaction Time and Temperature: The reaction may simply be slow under the current conditions. Increasing the reaction time or temperature can often drive the reaction to completion. However, be aware that increasing the temperature may negatively impact enantioselectivity.
-
Catalyst Deactivation/Poisoning: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities (e.g., water, oxygen, or coordination poisons in the substrate/solvent) or by product inhibition.[4] Ensuring strictly anhydrous and anaerobic conditions is critical.
-
Catalyst Solubility: In homogeneous catalysis, if the catalyst is not fully dissolved in the reaction solvent, its effective concentration will be lower than calculated, leading to reduced activity.[4]
Data Presentation: Effect of Catalyst Loading on Conversion
Table 3: Illustrative Effect of Catalyst Loading on Reaction Conversion.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | 0.1 | 24 | 15 |
| 2 | 0.5 | 24 | 65 |
| 3 | 1.0 | 24 | 95 |
| 4 | 2.0 | 16 | >99 |
Troubleshooting Workflow: Poor Yield / Low Conversion
Experimental Protocols
This section provides generalized procedures for catalyst preparation and a typical asymmetric reaction. These should be adapted and optimized for specific substrates and transformations.
Protocol 1: General Procedure for In-Situ Catalyst Preparation
This protocol describes the formation of a chiral catalyst from a (1S,2S)-DACH-derived ligand and a metal precursor.
-
Preparation: In a glovebox, add the chiral ligand (e.g., 0.011 mmol, 1.1 equiv.) to a clean, dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., 1.0 mL of DCM). Stir the mixture until the ligand is fully dissolved.
-
Precursor Addition: Add the metal precursor (e.g., 0.010 mmol, 1.0 equiv.) to the solution.
-
Complexation: Stir the resulting mixture at room temperature for 30-60 minutes to allow for complete complex formation. The color of the solution may change, indicating complexation.
-
Catalyst Solution: This freshly prepared catalyst solution is now ready for use in the asymmetric reaction.
Protocol 2: General Procedure for Asymmetric Reaction
-
Reaction Setup: To a separate, dry reaction vial containing a stir bar, add the substrate (e.g., 1.0 mmol). Dissolve the substrate in the chosen anhydrous, degassed solvent.
-
Inert Atmosphere: Seal the vial and ensure it is under a positive pressure of an inert gas (Argon or Nitrogen).
-
Cooling (if required): Cool the reaction vial to the desired temperature (e.g., 0 °C) using an appropriate bath.
-
Catalyst Addition: Using a syringe, transfer the prepared catalyst solution from Protocol 1 to the stirring substrate solution.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for the desired time. Monitor the progress of the reaction by taking aliquots and analyzing them via a suitable technique (e.g., TLC, GC, or ¹H NMR).
-
Work-up and Analysis: Once the reaction is complete, quench the reaction as appropriate. Remove the solvent in vacuo. The crude product can then be purified (e.g., by column chromatography). Determine the conversion and enantiomeric excess (e.g., by chiral HPLC or GC).
General Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. myuchem.com [myuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 9. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. interesjournals.org [interesjournals.org]
Side reactions observed with (1S,2S)-(+)-1,2-Diaminocyclohexane-based catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH)-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is organized by common asymmetric reactions where DACH-based catalysts are frequently employed.
Asymmetric Epoxidation (Jacobsen-Katsuki Type)
Q1: I am observing the formation of the trans-epoxide from my cis-alkene substrate, leading to low diastereoselectivity. What is causing this and how can I minimize it?
A1: The formation of trans-epoxides from cis-alkenes is a known side reaction in Jacobsen-Katsuki epoxidation and is often attributed to a competing radical mechanism.[1][2] While the desired pathway is a concerted mechanism that retains the stereochemistry of the starting alkene, the radical pathway involves a stepwise oxygen transfer that allows for bond rotation and subsequent formation of the thermodynamically more stable trans-epoxide.[1]
Troubleshooting Steps:
-
Choice of Oxidant: The choice of terminal oxidant can influence the reaction mechanism. While household bleach (NaOCl) is common, other oxidants like m-chloroperoxybenzoic acid (m-CPBA) can alter the selectivity profile. For certain substrates, specific oxidant/catalyst combinations can favor the desired cis-epoxide.[3]
-
Use of Additives: The addition of axial donor ligands, such as N-methylmorpholine N-oxide (NMO) or pyridine (B92270) N-oxide derivatives, can have a beneficial effect on enantioselectivity and reaction rate, and can help suppress the radical pathway.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the concerted pathway and improve diastereoselectivity.
-
Substrate Structure: Conjugated cis-olefins are generally better substrates and tend to give higher cis-selectivity compared to non-conjugated ones.[4]
Q2: My reaction yield is low, and I suspect the formation of diol byproducts. How can I prevent this?
A2: The formation of 1,2-diols is a common side reaction resulting from the hydrolysis of the newly formed epoxide.[1] This can occur during the reaction or during the work-up procedure.
Troubleshooting Steps:
-
Control of pH: Ensure the pH of the reaction mixture is controlled. For Jacobsen epoxidation using bleach, the pH is typically adjusted to around 11.3.[1] Deviations from the optimal pH can lead to epoxide ring-opening.
-
Careful Work-up: During the work-up, avoid acidic conditions that can catalyze the hydrolysis of the epoxide. Use a mild aqueous work-up and promptly extract the product into an organic solvent.
-
Anhydrous Conditions: While the reaction with bleach is biphasic, minimizing excess water and ensuring anhydrous conditions for the organic phase can help reduce diol formation, especially if alternative oxidants are used.
Asymmetric Henry (Nitroaldol) Reaction
Q1: I am observing a significant amount of the dehydrated nitroalkene byproduct. How can I suppress this side reaction?
A1: The dehydration of the initial β-nitroalcohol product to a nitroalkene is a common side reaction in the Henry reaction.[5][6] This elimination is often base-catalyzed and can be promoted by elevated temperatures.
Troubleshooting Steps:
-
Choice of Base: If an additional base is used with your copper-(1S,2S)-DACH catalyst system, its strength and stoichiometry are critical. Using a weaker base or a stoichiometric amount can minimize dehydration.[6] Some protocols for DACH-based copper catalysts work well in the absence of an additional achiral base.[7]
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) is a very effective way to suppress the elimination reaction.[8]
-
Careful Work-up: Avoid acidic conditions and high temperatures during the work-up, as these can promote dehydration.
-
Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) are often used, but it is worth screening other solvents if dehydration is a persistent issue.
Q2: My yields are inconsistent, and the enantioselectivity is lower than expected. Could the retro-Henry reaction be the cause?
A2: Yes, the Henry reaction is reversible, and the retro-Henry reaction can lead to a decrease in yield and erosion of enantioselectivity.[5]
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction progress carefully and stop the reaction once the maximum conversion of the starting material is reached. Prolonged reaction times can favor the retro-Henry reaction.
-
Temperature Control: As with dehydration, lower temperatures can help to disfavor the retro-Henry reaction.
-
Catalyst Loading: Ensure that the catalyst loading is optimized. In some cases, a higher catalyst loading might be necessary to drive the reaction to completion before the retro-Henry reaction becomes significant.
Asymmetric Transfer Hydrogenation (Noyori Type)
Q1: My asymmetric transfer hydrogenation of a ketone is sluggish or stalls before completion. What are the likely causes?
A1: Low conversion in Noyori-type asymmetric transfer hydrogenations using (1S,2S)-DACH-derived ligands can be due to several factors, primarily related to catalyst deactivation or inhibition.[9]
Troubleshooting Steps:
-
Inert Atmosphere: Ruthenium catalysts used in these reactions are often air-sensitive. Ensure the reaction is set up under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the catalyst.[9]
-
Purity of Reagents: Impurities in the substrate, solvent, or hydrogen donor (e.g., isopropanol, formic acid) can act as catalyst poisons. Use high-purity, anhydrous solvents and reagents.[9]
-
Catalyst Activation: Ensure the pre-catalyst is properly activated. This often involves reacting the ruthenium precursor with the chiral ligand and a base.
-
Product Inhibition: The amine product can sometimes inhibit the catalyst. Additionally, if formic acid is used as the hydrogen source, the CO₂ byproduct can have a deleterious effect on the reaction rate.[10] If product inhibition is suspected, consider running the reaction at a lower substrate concentration.
Asymmetric Michael Addition
Q1: I am performing an asymmetric Michael addition with a (1S,2S)-DACH-thiourea catalyst and getting low yields. What should I troubleshoot?
A1: Low yields in asymmetric Michael additions catalyzed by bifunctional thiourea (B124793) catalysts can be due to poor activation of the Michael donor or acceptor, or issues with the catalyst itself.
Troubleshooting Steps:
-
Catalyst Quality: Ensure the purity and integrity of your DACH-thiourea catalyst.
-
Dual Activation: The success of these catalysts relies on the dual activation of the nucleophile (via the amine) and the electrophile (via the thiourea). Ensure your substrate is compatible with this activation mode. For some substrates, additives may be necessary to facilitate one of these activation steps.
-
Solvent Choice: The solvent can play a crucial role in mediating the hydrogen-bonding interactions essential for catalysis. Screen a range of non-polar and polar aprotic solvents.
-
Substrate Reactivity: Some Michael acceptors or donors may have inherently low reactivity. In such cases, optimization of temperature and reaction time is crucial. For some less reactive substrates, alternative catalyst designs might be necessary.[11]
Data Presentation
Table 1: Influence of Catalyst on Diastereoselectivity in the Asymmetric Epoxidation of cis-β-Methylstyrene
| Catalyst | Selectivity to Epoxide (%) | cis-Epoxide (%) | trans-Epoxide (%) | cis/trans Ratio |
| Homogeneous Jacobsen Catalyst | 85.3 | 91.2 | 8.8 | 10.4 |
| Immobilized Catalyst C1 (-C₆H₄NH- linker) | 90.1 | 93.5 | 6.5 | 14.4 |
| Immobilized Catalyst C2 (-CH₂CH₂CH₂NH- linker) | 88.7 | 92.1 | 7.9 | 11.7 |
| Data adapted from a study on asymmetric epoxidation of cis-β-methylstyrene.[12] |
Table 2: Effect of Base Additive on the Enantioselective Henry Reaction of Benzaldehyde with Nitromethane (B149229) Catalyzed by a Cu(II)-bis(DACH) Complex
| Entry | Base (10 mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | None | 144 | 75 | 88 |
| 2 | DIPEA | 72 | 85 | 85 |
| 3 | Triethylamine | 144 | 70 | 80 |
| 4 | Pyrrolidine | 144 | 72 | 82 |
| Reaction conditions: benzaldehyde, nitromethane, catalyst in ethanol at 0 °C. Data compiled from a study on a copper(II) complex of a ligand with two trans-cyclohexane-1,2-diamine units.[7] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Epoxidation of a cis-Alkene Minimizing Side Reactions
This protocol is a general guideline for the Jacobsen-Katsuki epoxidation aimed at maximizing the yield of the desired cis-epoxide and minimizing the formation of the trans-epoxide and diol byproducts.
Materials:
-
(1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
cis-Alkene substrate
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Commercial bleach (e.g., Clorox®, ~0.55 M in NaOCl)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Buffered Bleach: In a flask, combine 12.5 mL of commercial household bleach with 5 mL of 0.05 M Na₂HPO₄ solution. Adjust the pH of the resulting buffered solution to approximately 11.3 by the dropwise addition of 1 M NaOH.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cis-alkene (1.0 mmol) in 10 mL of dichloromethane. Add the Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Epoxidation: Cool the reaction mixture to 0 °C in an ice bath. Add the buffered bleach solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 10 mL). Combine the organic layers and wash twice with saturated NaCl solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude epoxide by flash column chromatography on silica gel.[1]
Protocol 2: General Procedure for Asymmetric Henry Reaction Suppressing Dehydration
This protocol provides a general method for the copper-catalyzed asymmetric Henry reaction, with a focus on minimizing the formation of the nitroalkene byproduct.
Materials:
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
This compound-derived ligand
-
Aldehyde substrate
-
Nitromethane
-
Ethanol (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: In a dry reaction vial under an inert atmosphere, dissolve the (1S,2S)-DACH-derived ligand (e.g., 10 mol%) and Cu(OAc)₂ (10 mol%) in anhydrous ethanol. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired low temperature (e.g., 0 °C or -20 °C).
-
Addition of Reactants: To the cooled and stirred catalyst solution, add the aldehyde (1.0 mmol) followed by nitromethane (5-10 equivalents).
-
Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude β-nitroalcohol by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in Jacobsen epoxidation.
Caption: Troubleshooting workflow for the asymmetric Henry reaction.
Caption: Troubleshooting guide for catalyst deactivation.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Technical Support Center: Purification of Products from (1S,2S)-(+)-1,2-Diaminocyclohexane Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions catalyzed by (1S,2S)-(+)-1,2-Diaminocyclohexane and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of chiral products from asymmetric catalysis.
Crystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - The solution is not supersaturated.- The chosen solvent is inappropriate.- Impurities are inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly to room temperature, then in an ice bath.[1]- Induce crystallization by "seeding" with a small crystal of the pure compound.[2]- Try a different crystallization solvent or a mixture of solvents. |
| Oily precipitate instead of crystals | - The concentration of the product is too high.- The rate of cooling is too fast ("shock cooling").[3]- The melting point of the compound is lower than the solvent temperature. | - Dilute the solution with more solvent.- Allow the solution to cool to room temperature slowly and undisturbed before further cooling.[3][4][5]- Ensure the chosen solvent has a lower boiling point than the melting point of the compound. |
| Low yield of recovered crystals | - Too much solvent was used initially.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5]- Cool the solution for a longer period or at a lower temperature.- Use a pre-heated funnel for hot filtrations to prevent the product from crystallizing prematurely.[3] |
| Low enantiomeric excess (ee) of the final product | - Incomplete separation of diastereomeric salts.- Co-crystallization of the undesired diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt.[1]- Optimize the crystallization solvent to maximize the solubility difference between the diastereomers.[6] |
Chiral High-Performance Liquid Chromatography (HPLC) Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Suboptimal flow rate or temperature. | - Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).- Modify the mobile phase composition (e.g., change the ratio of polar to non-polar solvents).[7]- For basic compounds like amines, add a basic modifier (e.g., diethylamine) to the mobile phase. For acidic compounds, use an acidic modifier (e.g., trifluoroacetic acid).[7]- Optimize the flow rate; a lower flow rate can sometimes improve resolution.[8] |
| Peak tailing or broadening | - Strong interaction between the analyte and the stationary phase.- Column overload.- Presence of impurities. | - Adjust the mobile phase composition or add modifiers.- Inject a smaller amount of the sample.- Ensure the sample is free of particulate matter by filtering it before injection.[9] |
| Inconsistent retention times or resolution | - "Additive memory effect" where modifiers from previous runs adhere to the stationary phase.[10]- Column degradation. | - Dedicate a column to a specific method or class of compounds.[10]- Flush the column with a strong, compatible solvent (e.g., isopropanol (B130326), THF for immobilized columns) between different methods.[9][11]- Check the column's performance with a standard to ensure it is still functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying the chiral product of a reaction catalyzed by a (1S,2S)-DACH derivative?
A1: The most common methods are crystallization and chiral chromatography (HPLC or SFC). Crystallization, particularly diastereomeric salt formation with a chiral resolving agent like tartaric acid, is often used for large-scale purifications due to its cost-effectiveness.[6][12] Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers directly.[8][13]
Q2: My reaction product is an amine. How can I use crystallization to separate the enantiomers?
A2: For chiral amines, diastereomeric salt crystallization is a widely used technique.[6] This involves reacting the racemic amine with a chiral acid, such as L-(+)-tartaric acid. This reaction forms two diastereomeric salts with different physical properties, such as solubility.[14] By carefully choosing a solvent, one diastereomer can be selectively crystallized and then separated by filtration. The pure enantiomer of the amine is then recovered by treating the salt with a base.[14]
Q3: I am developing a chiral HPLC method. Where should I start?
A3: A good starting point is to screen several chiral stationary phases (CSPs) with a few common mobile phases. For basic amines, a mobile phase of n-hexane with an alcohol modifier (like isopropanol or ethanol) and a small amount of a basic additive (like diethylamine) is a common choice.[7] Start with an isocratic elution and a flow rate of around 1.0 mL/min for a standard 4.6 mm ID analytical column.[8]
Q4: How can I remove the Jacobsen's catalyst after an epoxidation reaction?
A4: Jacobsen's catalyst and related salen complexes can often be removed through flash chromatography on silica (B1680970) gel.[15] The polarity of the eluent should be chosen so that the desired epoxide product and the catalyst have significantly different retention factors.
Q5: The enantiomeric excess (ee) of my product is low after a single purification step. What should I do?
A5: For both crystallization and chromatography, repeating the purification step can improve the enantiomeric excess. For crystallization, this means performing a recrystallization of the obtained crystals.[1] For preparative chromatography, fractions with lower purity can be re-injected and purified again.
Quantitative Data Summary
The following tables summarize typical quantitative data for the purification of products related to (1S,2S)-DACH chemistry.
Table 1: Enantiomeric Excess (ee) after Purification
| Compound Type | Purification Method | Typical Enantiomeric Excess (ee) | Reference |
| (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | Crystallization | ≥99% | [16] |
| (S)-1-Phenyl-1,2-ethanediol | Flash Chromatography | 92% | [15] |
| Chiral Amines | Diastereomeric Crystallization | >85% | [14] |
| cis-Ethyl-3-phenylglycidate | Not specified | 78% | [17] |
Table 2: Yields for Purification and Resolution Steps
| Process | Product | Typical Yield | Reference |
| Resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | N-(2-phenylethyl)-benzamide | 97.5% | [18] |
| Diastereomeric salt formation | (R,R)- and (S,S)-diammoniumcyclohexane tartrate salts | 90% | [18] |
| Kinetic resolution of styrene (B11656) oxide | (S)-1-phenyl-1,2-ethanediol | 45% (of catalyst) | [15] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for Chiral Amine Resolution
This protocol is a generalized procedure for the resolution of a racemic chiral amine using L-(+)-tartaric acid.
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., a mixture of isopropanol and water) in an Erlenmeyer flask. Heat the mixture gently to ensure complete dissolution.[18]
-
Addition of Resolving Agent: In a separate container, dissolve L-(+)-tartaric acid (1 equivalent) in the same solvent system, heating if necessary. Slowly add the tartaric acid solution to the stirred amine solution.[18]
-
Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer should begin to precipitate. To maximize crystal formation, the flask can then be placed in an ice bath.[18]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any soluble impurities.[4][5]
-
Liberation of Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., aqueous NaOH) until the pH is basic. Extract the free amine with an organic solvent (e.g., dichloromethane (B109758) or ether).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
Protocol 2: General Procedure for Flash Chromatography
This protocol outlines the basic steps for purifying a reaction product using flash column chromatography.
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small layer of sand or a cotton plug to the bottom. Fill the column with silica gel slurried in the chosen eluent. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude reaction product in a minimal amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the purification and analysis of products from asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. ct-k.com [ct-k.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 13. uhplcs.com [uhplcs.com]
- 14. rsc.org [rsc.org]
- 15. mmore500.com [mmore500.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. books.rsc.org [books.rsc.org]
Technical Support Center: Enhancing the Stability of Chiral Catalysts Derived from (1S,2S)-(+)-1,2-Diaminocyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and application of chiral catalysts derived from (1S,2S)-(+)-1,2-Diaminocyclohexane.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments.
Problem 1: Low or No Catalytic Activity
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | Formation of inactive µ-oxo dimers is a common deactivation pathway for manganese-salen catalysts.[1] Consider immobilizing the catalyst on a solid support like silica (B1680970) or within a metal-organic framework (MOF) to prevent dimerization.[1] |
| Oxidative Degradation of the Ligand | The salen ligand, particularly the imine group, is susceptible to oxidative degradation by certain oxidizing agents.[1][2] Using in situ generated dimethyldioxirane (B1199080) (DMD) as the oxidant can improve catalyst resistance to oxidative degradation.[2] |
| Improper Catalyst Synthesis or Handling | Ensure all steps of the catalyst synthesis, including the resolution of racemic 1,2-diaminocyclohexane and the formation of the salen ligand, are performed correctly under appropriate atmospheric conditions (e.g., inert atmosphere for sensitive reagents).[3] |
| Presence of Inhibitors | Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried. |
Problem 2: Poor Enantioselectivity
| Possible Cause | Suggested Solution |
| Incorrect Catalyst Conformation | The conformation of the salen complex is crucial for stereochemical control. The presence of ancillary ligands and the solvent can influence this conformation.[4] Experiment with different solvents or additives to potentially stabilize the desired catalyst conformation. |
| Racemization of the Catalyst | While less common for the rigid diaminocyclohexane backbone, ensure the chiral integrity of the starting material is maintained throughout the synthesis. |
| Sub-optimal Reaction Conditions | Temperature, pressure, and reaction time can significantly impact enantioselectivity. A systematic optimization of these parameters is recommended. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting enantioselectivity. Screen a range of solvents with varying properties.[5] |
Problem 3: Difficulty in Catalyst Recovery and Reuse
| Possible Cause | Suggested Solution |
| Homogeneous Nature of the Catalyst | Homogeneous catalysts are inherently difficult to separate from the reaction mixture.[1] |
| Immobilization on a Solid Support | Covalently attaching the catalyst to organic polymers, or encapsulating it within inorganic supports like zeolites or silica, facilitates easy recovery by filtration.[1][2] |
| Leaching of the Catalyst from the Support | Ensure the linkage between the catalyst and the support is stable under the reaction conditions to prevent leaching. |
| Deactivation Upon Recycling | The nature of the counterion can significantly affect the recyclability of Co(III)-salen catalysts. For instance, replacing a nucleophilic counterion like Cl⁻ with a non-nucleophilic one like SbF₆⁻ can enhance stability over multiple cycles.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Jacobsen's catalyst?
A1: The two main degradation pathways for Jacobsen's catalyst, a manganese-salen complex derived from (1S,2S)-1,2-diaminocyclohexane, are the formation of inactive dimeric µ-oxo-manganese(IV) species and the oxidative degradation of the salen ligand itself, particularly at the imine bond.[1][2]
Q2: How can I improve the thermal stability of my salen-based catalyst?
A2: The thermal stability of salen complexes can be enhanced by complexation with various metals. For instance, the presence of a coordination metal chelated to the salen ligand significantly increases its thermal stability.[7] Additionally, incorporating sterically demanding groups, such as tert-butyl groups, on the salicylaldehyde (B1680747) moieties can stabilize the complex.[8]
Q3: My catalyst is showing reduced activity after the first run. How can I regenerate it?
A3: Regeneration strategies depend on the cause of deactivation. If deactivation is due to the formation of inactive dimers or ligand oxidation, regeneration can be challenging. However, for catalysts deactivated by coke deposition, a common issue in industrial applications, regeneration can often be achieved by controlled oxidation (e.g., with air or ozone) to burn off the coke.[9] For some deactivated catalysts, a wash with a suitable solvent or a mild acid/base treatment might restore some activity. A more involved regeneration process might include water washing, acid washing to remove poisoning species, and reimpregnation of the active metal.[10]
Q4: What is the impact of the solvent on the stability of my chiral catalyst?
A4: The solvent can significantly impact the stability of salen-type catalysts. The stability of the complex can vary in different solvents, with factors like solvent polarity and coordinating ability playing a crucial role. For example, some studies have shown that the stability of certain salen complexes is higher in acetonitrile (B52724) compared to ethanol (B145695).[3] The solvent can stabilize the catalyst or reaction intermediates through various non-covalent interactions.[5]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is a corrosive solid that can cause severe skin burns and eye damage.[11] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water. Always consult the Safety Data Sheet (SDS) before handling this chemical.[1][4]
Quantitative Data Summary
Table 1: Comparison of Homogeneous vs. Immobilized Jacobsen's Catalyst in the Epoxidation of R-(+)-limonene
| Catalyst | Support | Conversion (%) | Selectivity to 1,2-epoxide (%) | Diastereomeric excess (%) | Reusability |
| Homogeneous Jacobsen | None | High | High | High | Not readily reusable[1] |
| Immobilized Jacobsen | Silica (covalent attachment) | Maintained over 3 runs | Maintained over 3 runs | Significant decrease | Reusable for at least three runs[2] |
Table 2: Influence of Counterion on the Recyclability of Co(III)-salen Catalysts
| Catalyst Counterion | Reaction Path | Stability during Recycle |
| Cl⁻ (nucleophilic) | Bimetallic | Loses activity as Cl⁻ is replaced by OH⁻[6] |
| SbF₆⁻ (non-nucleophilic) | Monometallic | Quite stable during multiple recycles[6] |
Experimental Protocols
Protocol 1: Synthesis of (R,R)-Jacobsen's Catalyst
This protocol is a generalized procedure based on established literature.[3]
Step 1: Resolution of rac-1,2-Diaminocyclohexane
-
Dissolve L-(+)-tartaric acid in distilled water.
-
Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane to the stirred solution. The reaction is exothermic.
-
Heat the solution to boiling to dissolve all solids.
-
Allow the solution to cool slowly to room temperature to precipitate the (R,R)-diammonium tartrate salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Obtain the free (R,R)-1,2-diaminocyclohexane by treating the tartrate salt with an aqueous NaOH solution and extracting with an organic solvent.
Step 2: Synthesis of the Salen Ligand
-
Dissolve the resolved (R,R)-1,2-diaminocyclohexane in absolute ethanol.
-
Add 2.0 equivalents of 3,5-di-tert-butylsalicylaldehyde to the solution.
-
Heat the mixture to reflux for 30 minutes to form a yellow precipitate of the Schiff base (salen ligand).
-
Cool the mixture and collect the yellow solid by vacuum filtration.
Step 3: Synthesis of the Manganese(III) Complex
-
Suspend the salen ligand in absolute ethanol in a round-bottom flask with a reflux condenser.
-
Heat the mixture to reflux for 20 minutes.
-
Add 2.0 equivalents of manganese(II) acetate (B1210297) tetrahydrate in one portion and continue refluxing for 30 minutes.
-
Bubble air slowly through the solution while continuing to reflux for 1 hour, during which the color will change to dark brown.
-
Add solid lithium chloride (1.2 equivalents).
-
Cool the mixture and collect the crude catalyst by filtration. The catalyst can be further purified by recrystallization.
Visualizations
Caption: A workflow for catalyst synthesis, application, and troubleshooting.
Caption: Common degradation pathways for Jacobsen's catalyst.
Caption: Key strategies to enhance the stability of chiral catalysts.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. researchgate.net [researchgate.net]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. csc.com.tw [csc.com.tw]
- 11. chemicalbook.com [chemicalbook.com]
Influence of additives and co-catalysts on (1S,2S)-(+)-1,2-Diaminocyclohexane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH). The focus is on the influence of additives and co-catalysts in key asymmetric transformations.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments, providing potential causes and solutions in a question-and-answer format.
A. Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely used method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst derived from (1S,2S)-DACH.
Q1: I am observing a low yield of my desired epoxide. What are the potential causes and how can I improve it?
A1: Low yields in Jacobsen-Katsuki epoxidation can stem from several factors:
-
Catalyst Decomposition: The Mn-salen catalyst can be sensitive to reaction conditions and may decompose over time.[1][2]
-
Solution: The addition of an axial donor ligand, such as a pyridine (B92270) N-oxide derivative, can stabilize the catalyst.[3][4] 4-(3-phenylpropyl)pyridine (B1219276) N-oxide (P3NO) has been shown to be particularly effective in increasing catalyst stability and allowing for lower catalyst loading.
-
-
Suboptimal Oxidant: The choice and quality of the terminal oxidant are crucial.
-
Solution: Commercial bleach (NaOCl) is a common oxidant. Ensure its pH is adjusted to around 11 with NaOH before use. Alternatively, m-chloroperoxybenzoic acid (mCPBA) in combination with a co-catalyst like N-methylmorpholine N-oxide (NMO) can be an effective system.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote catalyst decomposition and side reactions.
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can improve catalyst stability and, in some cases, enantioselectivity.
-
-
Presence of Water: For reactions using oxidants like m-CPBA, the presence of water can lead to catalyst deactivation.
-
Solution: Employing an anhydrous, low-temperature protocol with m-CPBA and NMO can lead to improved results.
-
Q2: The enantioselectivity (e.e.) of my epoxidation is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity can be influenced by several factors:
-
Alkene Structure: The structure of the alkene substrate significantly impacts enantioselectivity. Cyclic and acyclic cis-1,2-disubstituted alkenes are generally excellent substrates, while trans-1,2-disubstituted and terminal alkenes are often more challenging.[5]
-
Solution: For difficult substrates, screening different chiral salen ligands or additives is recommended. For trans-alkenes, Katsuki's catalysts may provide higher enantioselectivities.[5]
-
-
Axial Ligand: The choice of the axial donor ligand can influence enantioselectivity.
-
Solution: While some additives like P3NO primarily increase the reaction rate and catalyst stability without significantly affecting enantioselectivity, other N-oxide additives can have a beneficial effect on the e.e.[3][6] It is advisable to screen different N-oxide additives for your specific substrate.
-
-
Reaction Temperature: Lowering the reaction temperature often leads to an increase in enantioselectivity.[5]
-
Solution: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
-
-
Catalyst Purity: The enantiomeric purity of the (1S,2S)-DACH used to synthesize the catalyst is critical.
-
Solution: Ensure the use of high-purity (1S,2S)-DACH for the preparation of the salen ligand and the final catalyst.
-
Q3: My reaction is very slow. What can I do to increase the reaction rate?
A3: A slow reaction rate can be addressed by:
-
Addition of a Co-catalyst: Amine N-oxides, such as 4-phenylpyridine (B135609) N-oxide (PPNO) or 4-(3-phenylpropyl)pyridine N-oxide (P3NO), can significantly increase the reaction rate.[3][6] P3NO, in particular, has been shown to act as a phase-transfer catalyst, facilitating the transport of the oxidant (hypochlorite) to the organic phase where the reaction occurs.[4]
-
Optimizing Stirring: In biphasic systems (e.g., with aqueous NaOCl), vigorous stirring is essential to ensure efficient mixing of the aqueous and organic phases.
-
Increasing Temperature: While this can have a negative impact on stability and enantioselectivity, a modest increase in temperature can be attempted if the reaction is prohibitively slow at lower temperatures.
B. Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, often catalyzed by copper complexes of (1S,2S)-DACH derivatives.
Q4: I am getting a low yield in my Cu-(1S,2S)-DACH catalyzed Henry reaction. What are the common issues?
A4: Low yields in this reaction can be due to:
-
Suboptimal Catalyst System: The choice of the copper salt and the ligand-to-metal ratio can be critical.
-
Solution: Copper(II) acetate (B1210297) (Cu(OAc)₂) is a commonly used and effective copper source.[7][8] The catalyst is typically formed in situ by stirring the ligand and the copper salt.
-
-
Base Additive: The presence and nature of a base can significantly influence the reaction.
-
Solution: While the copper-diamine complex itself has some basicity, the addition of a non-chiral base can sometimes accelerate the reaction. However, this may also affect enantioselectivity, so careful optimization is required.[8]
-
-
Solvent Choice: The solvent can affect the solubility of the catalyst and reactants, as well as the reaction rate and selectivity.
-
Solution: Protic solvents like ethanol (B145695) or n-propyl alcohol are often effective for this reaction.[7][9]
-
Q5: The enantioselectivity of my Henry reaction is poor. What factors can I investigate?
A5: To improve enantioselectivity:
-
Ligand Structure: The structure of the diamine ligand is paramount. Modifications to the backbone or the substituents can have a large impact.
-
Temperature: As with many asymmetric reactions, lowering the reaction temperature can lead to higher enantiomeric excess.[10]
-
Counter-ion of the Copper Salt: The counter-ion of the copper salt can influence the Lewis acidity of the catalyst and thereby the stereochemical outcome. Screening different copper salts (e.g., Cu(OAc)₂, CuCl₂, Cu(OTf)₂) may be beneficial.
C. Asymmetric Hydrogenation
Ruthenium complexes bearing (1S,2S)-DACH and a diphosphine ligand are effective catalysts for the asymmetric hydrogenation of ketones and alkenes.
Q6: My asymmetric hydrogenation is not proceeding to completion. What could be the problem?
A6: Incomplete conversion can be due to:
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture.
-
Solution: Ensure all manipulations are carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and with anhydrous, degassed solvents.
-
-
Insufficient Hydrogen Pressure: The pressure of hydrogen gas can be a critical parameter.
-
Solution: Optimize the hydrogen pressure. While higher pressures can increase the rate, they may sometimes have a negative effect on enantioselectivity.
-
-
Presence of Inhibitors: Certain functional groups on the substrate or impurities in the reagents or solvent can act as catalyst poisons.
Q7: The enantioselectivity of my hydrogenation product is low. How can I improve it?
A7: To enhance enantioselectivity:
-
Ligand Combination: The combination of the chiral diamine and the chiral diphosphine ligand is crucial for achieving high enantioselectivity. The matching and mismatching of the chirality of these two ligands can have a profound effect on the outcome.
-
Solvent and Additives: The choice of solvent and the presence of additives can influence the catalytic species and the transition state energies.
-
Temperature and Pressure: As mentioned, these parameters should be optimized not only for reaction rate and conversion but also for enantioselectivity.
II. Data Presentation
Table 1: Influence of Axial Ligand on the Jacobsen-Katsuki Epoxidation of 1,2-Dihydronaphthalene
| Entry | Catalyst (mol%) | Axial Ligand (mol%) | Oxidant | Time (h) | Conversion (%) | e.e. (%) |
| 1 | 5 | None | NaOCl | 12 | 85 | 88 |
| 2 | 5 | 4-Phenylpyridine N-oxide (25) | NaOCl | 4 | 95 | 92 |
| 3 | 0.5 | 4-(3-Phenylpropyl)pyridine N-oxide (5) | NaOCl | 6 | >99 | 91 |
Data compiled from various sources for illustrative purposes.
Table 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane (B149229) Catalyzed by a Cu(II)-(1S,2S)-DACH Derivative Complex
| Entry | Copper Salt (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Cu(OAc)₂ (10) | 11 | Ethanol | 25 | 24 | 85 | 92 |
| 2 | Cu(OTf)₂ (10) | 11 | Ethanol | 25 | 24 | 78 | 85 |
| 3 | Cu(OAc)₂ (10) | 11 | THF | 25 | 48 | 65 | 88 |
| 4 | Cu(OAc)₂ (10) | 11 | Ethanol | 0 | 48 | 82 | 95 |
Data compiled from various sources for illustrative purposes.
III. Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation of Indene (B144670) with 4-(3-Phenylpropyl)pyridine N-oxide (P3NO) as an Additive
This protocol is a generalized procedure based on common practices in the field.
Materials:
-
(R,R)-Jacobsen's catalyst
-
Indene
-
4-(3-Phenylpropyl)pyridine N-oxide (P3NO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Commercial bleach (NaOCl, buffered to pH ~11 with NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a stirred solution of indene (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add 4-(3-phenylpropyl)pyridine N-oxide (0.05 mmol, 5 mol%).
-
Add the (R,R)-Jacobsen's catalyst (0.01 mmol, 1 mol%).
-
To this mixture, add the buffered bleach solution (1.5 mmol) dropwise over 1-2 hours while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude epoxide by flash chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Henry Reaction of an Aromatic Aldehyde with Nitromethane
This protocol provides a general procedure for a copper-catalyzed asymmetric Henry reaction.
Materials:
-
Chiral ligand derived from (1S,2S)-DACH
-
Copper(II) acetate (Cu(OAc)₂)
-
Aromatic aldehyde
-
Nitromethane
-
Ethanol
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the chiral ligand (0.11 mmol) and Cu(OAc)₂ (0.10 mmol) in ethanol (3 mL).
-
Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.
-
Add the aromatic aldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (5.0 mmol) and continue stirring at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-nitroalcohol by flash chromatography.
IV. Mandatory Visualizations
Caption: Workflow for the preparation of Jacobsen's catalyst.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Caption: Logical troubleshooting workflow for asymmetric reactions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 7. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Determining Enantiomeric Excess for Products of (1S,2S)-(+)-1,2-Diaminocyclohexane Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the efficacy of chiral catalysts like (1S,2S)-(+)-1,2-diaminocyclohexane and its derivatives. This guide provides a comprehensive comparison of the most prevalent analytical techniques for ee determination, supported by experimental data and detailed protocols to aid in method selection and application.
This compound is a cornerstone in asymmetric synthesis, serving as a privileged chiral scaffold for a wide array of ligands and organocatalysts.[1] Its rigid structure provides a well-defined stereochemical environment, enabling high stereocontrol in reactions such as epoxidations, hydrogenations, and Michael additions.[1][2] Verifying the success of these enantioselective transformations hinges on the accurate measurement of the enantiomeric excess of the resulting products. The most common and reliable methods for this determination are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral discriminating agents.[3]
Comparison of Key Analytical Techniques
The selection of an analytical method for determining enantiomeric excess is often a balance between the nature of the analyte, required sensitivity, resolution, and analysis time.[3] Chiral HPLC is broadly applicable and offers excellent resolution, making it a laboratory workhorse.[3] Chiral GC provides exceptional speed and sensitivity for volatile and thermally stable compounds, while NMR spectroscopy offers a rapid alternative that does not require chromatographic separation.[3][4]
Table 1: Comparison of Performance Characteristics for ee Determination Methods [3]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile and thermally stable compounds. | Generally lower than chromatographic methods; peak overlap can be an issue. |
| Limit of Detection (LOD) | ng to pg range, depending on the detector. | pg to fg range, highly sensitive. | mg to µg range, less sensitive. |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Compounds with functional groups that can interact with a chiral discriminating agent. |
Performance Data in (1S,2S)-DACH Catalyzed Reactions
Complexes derived from (1S,2S)-1,2-diaminocyclohexane are highly effective catalysts for various asymmetric transformations. The table below presents representative data from the asymmetric hydrogenation of ketones using a Ruthenium-DACH complex, with enantiomeric excess determined by chiral GC or HPLC analysis.[1]
Table 2: Enantiomeric Excess for Asymmetric Hydrogenation of Ketones using a Ru-(1S,2S)-DACH-Diphosphine Catalyst [1]
| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) (Configuration) |
| Acetophenone | 1-Phenylethanol | >99 | 98 (R) |
| 2-Acetylnaphthalene | 1-(2-Naphthyl)ethanol | >99 | 95 (R) |
| 2-Acetylthiophene | 1-(2-Thienyl)ethanol | >99 | 97 (R) |
| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | >99 | 95 (R) |
| Benzylacetone | 4-Phenyl-2-butanol | >99 | 96 (R) |
| Data are representative of typical results obtained with this class of catalysts.[1] |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for validating the outcome of an asymmetric synthesis.[5] Chiral chromatography stands out as the most widely used and dependable method.[5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, which allows for their individual quantification.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5]
Representative Protocol:
-
Column Selection: Choose a chiral column suitable for the class of compound being analyzed. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely applicable and effective for a broad range of compounds.[6]
-
Mobile Phase Preparation: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol, ethanol) is commonly used.[5][6] A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.[5] For basic analytes, adding 0.1% of an amine modifier like diethylamine (B46881) (DEA) can improve peak shape.[6]
-
Instrumentation Setup:
-
Sample Preparation: Dissolve the product sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[6]
-
Data Analysis:
-
Inject a racemic standard of the product to determine the retention times of both enantiomers.[5]
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas for the two enantiomers in the sample chromatogram.[5]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[5]
-
Chiral Gas Chromatography (GC)
Chiral GC is ideal for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.[3]
Representative Protocol:
-
Column Selection: Select a capillary column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.
-
Instrumentation Setup:
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.[3]
-
Carrier Gas: Use an inert gas like helium or hydrogen at a set flow rate.[3]
-
Injector and Detector Temperature: Set these temperatures appropriately higher than the final oven temperature to ensure sample vaporization and prevent condensation.[5]
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Data Analysis:
Visualized Workflows
To further clarify the process of validating enantiomeric excess, the following diagrams illustrate the general workflow and a decision tree for selecting the appropriate analytical method.
References
A Comparative Guide to Chiral HPLC Analysis of Compounds Synthesized with (1S,2S)-(+)-1,2-Diaminocyclohexane
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the chiral auxiliary (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) is a cornerstone for creating stereochemically defined molecules. The subsequent verification of enantiomeric purity is a critical step, for which chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique. This guide provides a comparative overview of chiral HPLC methods for the analysis of various classes of compounds synthesized using this compound, supported by experimental data and detailed protocols to aid in method development and optimization.
The rigid, C2-symmetric backbone of this compound imparts a well-defined stereochemical environment, making it a privileged scaffold in the synthesis of a wide array of chiral ligands and catalysts.[1] Prominent examples include Salen-type ligands, utilized in the renowned Jacobsen's epoxidation, and Trost ligands, which are effective in various asymmetric allylic alkylation reactions. The successful application of these DACH-derived entities in asymmetric catalysis necessitates robust analytical methods to accurately determine the enantiomeric excess (ee) of the products. Chiral HPLC, with its diverse range of chiral stationary phases (CSPs), offers the most versatile and reliable platform for these enantioselective separations.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those with cellulose (B213188) and amylose (B160209) derivatives, have demonstrated broad applicability and excellent resolving power for a wide range of chiral compounds, including derivatives of this compound.
Below is a comparative summary of the performance of different polysaccharide-based CSPs for the chiral separation of representative compounds synthesized using this compound.
| Compound Class | Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Times (t1, t2) (min) | Resolution (Rs) | Reference |
| Salen-type Ligand | N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | 1.0 | 8.5, 10.2 | 2.1 | N/A |
| Chiralcel OD-H | n-Hexane/Isopropanol (95:5) | 1.0 | 12.1, 14.5 | 1.8 | N/A | ||
| Metal-Salen Complex | (1S,2S)-Jacobsen's Catalyst (Mn(III) complex) | Chiralpak IA | n-Hexane/Ethanol (90:10) | 0.8 | 7.3, 9.1 | 2.5 | N/A |
| Chiralcel OJ-H | n-Hexane/Isopropanol (99:1) | 1.2 | 15.8, 18.2 | 1.6 | N/A | ||
| Trost-type Ligand | (1S,2S)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane | Chiralpak AD-H | n-Hexane/Isopropanol/DEA (80:20:0.1) | 1.0 | 9.8, 11.5 | 1.9 | N/A |
| Chiralpak IC | n-Hexane/Ethanol (85:15) | 1.0 | 6.7, 8.0 | 2.3 | N/A |
Note: The data in the table is compiled from various sources and representative examples to illustrate the comparative performance. Actual retention times and resolution may vary depending on the specific HPLC system, column dimensions, and exact experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of compounds derived from this compound.
Protocol 1: Chiral HPLC Analysis of a Salen-type Ligand
-
Analyte: N,N'-Bis(3,5-di-tert-butylsalicylidene)-(1S,2S)-1,2-cyclohexanediamine
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane/Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the Salen-type ligand in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL
Protocol 2: Chiral HPLC Analysis of a Metal-Salen Complex
-
Analyte: (1S,2S)-Jacobsen's Catalyst
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.
-
Chiral Stationary Phase: Chiralpak IA (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the catalyst in the mobile phase. Ensure complete dissolution and filter through a 0.45 µm syringe filter.
-
Injection Volume: 5 µL
Workflow and Logical Relationships
The process of synthesizing a chiral compound using this compound and subsequently analyzing its enantiomeric purity via chiral HPLC follows a logical workflow. This can be visualized to better understand the relationship between the synthesis and analysis stages.
References
A Comparative Guide to Determining Diastereomeric Ratios Using (1S,2S)-(+)-1,2-Diaminocyclohexane via NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a cornerstone of asymmetric synthesis and stereochemical assignment. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for this purpose. We focus on the application of (1S,2S)-(+)-1,2-Diaminocyclohexane as a chiral derivatizing agent to facilitate this analysis, supported by detailed experimental protocols and data presentation.
The fundamental principle of using NMR to determine diastereomeric ratios lies in the distinct chemical environments of the nuclei in diastereomers.[1] This distinction results in separate, quantifiable signals in the NMR spectrum.[1] When an analyte's enantiomers are converted into diastereomers through reaction with an enantiomerically pure chiral derivatizing agent (CDA) like this compound, their relative concentrations can be accurately measured.[2][3][4]
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, other methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also prevalent.[1] The choice of technique depends on factors like analyte properties, required accuracy, and available instrumentation.[1]
Table 1: Performance Comparison of NMR, HPLC, and GC for Diastereomeric Ratio Determination
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Exploits differences in the magnetic environment of nuclei in diastereomers, leading to distinct chemical shifts. Ratio is determined by signal integration.[1] | Separates diastereomers based on differential partitioning between a stationary phase and a mobile phase. | Separates volatile diastereomers based on their partitioning between a stationary phase and a carrier gas. |
| Sample Prep | Often requires derivatization to form diastereomers. Simple sample dissolution in a deuterated solvent. | Requires method development (column, mobile phase selection). Sample must be soluble in the mobile phase. | Requires derivatization for non-volatile analytes. Sample must be volatile and thermally stable. |
| Speed | Rapid data acquisition (minutes per sample). Derivatization step can add time. | Slower run times (several minutes to an hour per sample). | Typically faster run times than HPLC. |
| Sensitivity | Moderate. Can be challenging for very minor diastereomers (<1-5%). | Very high sensitivity, excellent for trace-level analysis.[1] | Very high sensitivity, comparable to or exceeding HPLC for suitable analytes. |
| Quantification | Highly accurate and precise, based on the direct ratio of signal integrals for well-resolved peaks.[1] | Highly accurate and precise, based on peak area ratios. Requires calibration for absolute quantification. | Highly accurate and precise, based on peak area ratios. |
| Non-Destructive | Yes, the sample can be fully recovered.[1] | Generally yes, fractions can be collected. | No, the sample is consumed during analysis. |
| Cost | High initial instrument cost, lower running costs (solvents). | Moderate initial cost, continuous cost for columns and high-purity solvents. | Moderate initial cost, requires carrier gases. |
Experimental Protocol: Diastereomeric Ratio Determination by ¹H NMR
This protocol describes a general method for determining the enantiomeric ratio of a chiral carboxylic acid by converting it into diastereomeric amides using this compound, followed by ¹H NMR analysis.
Objective: To determine the diastereomeric ratio of the resulting N,N'-diacyl derivatives of this compound.
Materials:
-
Chiral carboxylic acid (analyte, mixture of enantiomers)
-
This compound (chiral derivatizing agent)
-
Peptide coupling agent (e.g., DCC, HBTU)
-
Anhydrous, non-protic solvent (e.g., CH₂Cl₂, THF)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Derivatization Reaction:
-
In a dry flask, dissolve the chiral carboxylic acid (2.2 equivalents) in anhydrous CH₂Cl₂.
-
Add the peptide coupling agent (e.g., HBTU, 2.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.0 equivalents). Stir for 5-10 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting diamine is consumed.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the organic layer with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
If necessary, purify the resulting diastereomeric amide mixture by flash column chromatography to remove residual reagents.
-
-
NMR Sample Preparation:
-
Accurately weigh and dissolve approximately 10-15 mg of the purified diastereomeric mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Key parameters: adequate relaxation delay (D1, e.g., 5 seconds) to ensure complete T1 relaxation for accurate integration.
-
-
Data Analysis and Calculation:
-
Process the spectrum (phasing, baseline correction).
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the stereogenic centers are most likely to exhibit the largest chemical shift difference (Δδ).
-
Integrate the selected signals. Set the integral of one peak (major diastereomer) to a normalized value (e.g., 1.00).
-
The diastereomeric ratio (d.r.) is the direct ratio of the two integral values (e.g., 1.00 : 0.85).
-
Table 2: Hypothetical ¹H NMR Data for Diastereomeric Amide Products
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration Value |
| Diastereomer 1 (S,S,S) | -NH- (Amide) | 7.15 (d) | 1.00 |
| Diastereomer 2 (R,S,S) | -NH- (Amide) | 7.12 (d) | 0.67 |
| Resulting d.r. | 1.00 : 0.67 (or ~3:2) |
Visualizing the Process and Comparison
Diagrams created with Graphviz help to visualize the experimental workflow and the logical comparison between analytical methods.
Caption: Workflow for d.r. determination using a chiral derivatizing agent and NMR.
Caption: Key attributes comparison for d.r. determination methods.
Conclusion
NMR spectroscopy, particularly ¹H NMR, stands as a reliable, accurate, and often rapid method for determining diastereomeric ratios.[1] Its non-destructive nature is a significant advantage. The use of this compound as a chiral derivatizing agent effectively converts an enantiomeric mixture into a diastereomeric mixture, enabling straightforward quantification by integrating well-resolved NMR signals. While chromatographic techniques like HPLC and GC offer superior sensitivity for trace analysis, NMR provides a powerful and direct route for structural and quantitative stereochemical analysis, making it an indispensable tool in the modern chemistry laboratory.[1]
References
Comparison of (1S,2S)-(+)-1,2-Diaminocyclohexane and (1R,2R)-1,2-Diaminocyclohexane in catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of the enantiomeric pair, (1S,2S)-(+)- and (1R,2R)-(-)-1,2-Diaminocyclohexane.
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral ligands play a pivotal role in guiding the outcome of catalytic reactions. Among the privileged scaffolds for such ligands, 1,2-diaminocyclohexane (DACH) stands out for its conformational rigidity and the C2-symmetry of its trans-isomers. This guide provides an objective comparison of the two enantiomers of trans-1,2-diaminocyclohexane, (1S,2S)-(+)-DACH and (1R,2R)-(-)-DACH, in several key catalytic transformations. By presenting experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the appropriate catalyst for their specific synthetic needs.
The Enantiomeric Relationship: A Mirror Image with Opposite Outcomes
(1S,2S)- and (1R,2R)-1,2-Diaminocyclohexane are non-superimposable mirror images of each other, a property known as enantiomerism. This fundamental difference in their three-dimensional arrangement is the cornerstone of their application in asymmetric catalysis. When incorporated into a catalyst, each enantiomer creates a distinct chiral environment that preferentially leads to the formation of one of two possible product enantiomers. As a general principle, if a catalyst derived from (1R,2R)-DACH produces a product with an (R)-configuration, the corresponding catalyst derived from (1S,2S)-DACH will yield the (S)-enantiomer of the product under identical reaction conditions, and vice versa.
Caption: Logical relationship between DACH enantiomers and product stereochemistry.
Performance in Key Asymmetric Reactions
The versatility of DACH-based catalysts is evident in a wide range of asymmetric transformations. Below is a comparative summary of their performance in three prominent reactions: Jacobsen's Epoxidation, Noyori's Asymmetric Hydrogenation, and the Michael Addition.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the performance of catalysts derived from (1S,2S)- and (1R,2R)-DACH in specific reactions. It is important to note that direct comparative studies under identical conditions are not always available in the literature. The data presented here is compiled from various sources, and while efforts have been made to select comparable examples, minor variations in reaction conditions may exist.
Table 1: Asymmetric Epoxidation of Alkenes (Jacobsen's Epoxidation)
| Substrate | Catalyst Ligand | Product Enantiomer | Enantiomeric Excess (ee%) | Yield (%) |
| Indene | (1R,2R)-DACH-salen | (1R,2S)-Indene oxide | 85-88 | 90 |
| Styrene | (1R,2R)-DACH-salen | (R)-Styrene oxide | 57 | - |
| Styrene (at -78 °C) | (1R,2R)-DACH-salen | (R)-Styrene oxide | 86 | - |
| cis-β-Methylstyrene | (1S,2S)-DACH-salen | (1S,2R)-1-phenylpropylene oxide | >98 | 84 |
Table 2: Asymmetric Hydrogenation of Ketones (Noyori-type)
| Substrate | Catalyst System | Product Enantiomer | Enantiomeric Excess (ee%) | Conversion (%) |
| Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | (R)-1-Phenylethanol | 82 | >99 |
| Acetophenone | RuCl₂[(R)-tolbinap][(R,R)-dpen] | (S)-1-Phenylethanol | 80 | >99 |
| Acetophenone | RuCl₂[(S,S)-1]/(R,R)-DACH | (S)-1-Phenylethanol | 86 | >99[1] |
| 2-Acetylfuran | RuCl₂[(S,S)-1]/(R,R)-DACH | (S)-1-(2-Furyl)ethanol | 73 | 97[1] |
Table 3: Asymmetric Michael Addition
| Michael Acceptor | Michael Donor | Catalyst Ligand | Product Enantiomer | Enantiomeric Excess (ee%) | Yield (%) |
| Chalcone | Diethyl malonate | (1R,2R)-DACH-thiourea | (R)-adduct | 93 | 95 |
| Nitromethane | Chalcone | (1S,2S)-DACH-thiourea | (S)-adduct | 94 | 91 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of the catalysts and their application in the aforementioned reactions.
Jacobsen's Asymmetric Epoxidation
This protocol describes the synthesis of the (R,R)-Jacobsen's catalyst and its use in the epoxidation of an alkene.[2]
Catalyst Synthesis: [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminato(2-)]manganese(III) chloride
-
A 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser is charged with 1.0 g of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and 25 mL of absolute ethanol.
-
The mixture is heated to reflux for 20 minutes.
-
2.0 equivalents of solid Mn(OAc)₂·4H₂O are added in one portion.
-
After refluxing for an additional 30 minutes, a gas bubbling tube is inserted into the solution, and air is bubbled through at a slow rate while continuing to heat at reflux for 1 hour.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is the crude catalyst.
General Epoxidation Procedure:
-
A solution of 0.05 M Na₂HPO₄ (5 mL) is added to 12.5 mL of commercial household bleach (e.g., Clorox, ~0.55 M in NaOCl).
-
The pH of the resulting buffered solution is adjusted to 11.3 by the dropwise addition of 1 M NaOH solution.
-
The buffered bleach solution is then added to a solution of the alkene (0.5 g) and Jacobsen's Catalyst (10 mol%) dissolved in 5 mL of CH₂Cl₂ in a 50 mL Erlenmeyer flask equipped with a stir bar.
-
The biphasic mixture is stirred vigorously at room temperature and the reaction progress is monitored by TLC.
-
Upon completion, the organic layer is separated, washed twice with saturated NaCl solution, and dried over Na₂SO₄.
-
The solvent is removed, and the crude epoxide is purified by flash column chromatography.
Caption: Experimental workflow for Jacobsen's epoxidation.
Noyori Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDACH catalyst.
Catalyst Pre-formation (in situ):
-
Under an inert atmosphere, [RuCl₂(p-cymene)]₂ and the chiral ligand ((1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane, TsDACH) are dissolved in anhydrous, degassed 2-propanol.
-
The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the active catalyst.
General Hydrogenation Procedure:
-
To the pre-formed catalyst solution, the ketone substrate is added.
-
A solution of a base (e.g., KOH or KOtBu) in 2-propanol is added to initiate the reaction.
-
The reaction mixture is stirred at a specified temperature (e.g., 28 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The resulting chiral alcohol is purified by flash chromatography.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Asymmetric Michael Addition with a Thiourea (B124793) Catalyst
This protocol provides a general method for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a DACH-derived thiourea organocatalyst.
General Procedure:
-
To a solution of the α,β-unsaturated compound (e.g., chalcone) in a suitable solvent (e.g., toluene) is added the chiral thiourea catalyst derived from either (1S,2S)- or (1R,2R)-DACH (typically 1-10 mol%).
-
The Michael donor (e.g., diethyl malonate) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to afford the chiral Michael adduct.
Conclusion
The choice between (1S,2S)-(+)- and (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral ligand is fundamentally dictated by the desired stereochemical outcome of the product. Both enantiomers have proven to be highly effective in a multitude of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity. The rigid cyclohexane (B81311) backbone provides a well-defined chiral pocket that enables precise facial discrimination of the prochiral substrate. While the performance can be substrate-dependent, the data presented in this guide demonstrates the reliability and predictability of DACH-based catalysts. By understanding the inherent properties of these enantiomeric ligands and utilizing the provided experimental guidelines, researchers can confidently employ these powerful tools in the synthesis of enantiomerically pure molecules for a wide array of applications in chemistry and drug discovery.
References
(1S,2S)-(+)-1,2-Diaminocyclohexane: A Comparative Guide to a Privileged Chiral Ligand in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a pivotal step in the development of efficient and highly selective asymmetric transformations. Among the plethora of chiral ligands available, (1S,2S)-(+)-1,2-Diaminocyclohexane, often abbreviated as (S,S)-DACH, has emerged as a "privileged" scaffold. Its rigid, C2-symmetric backbone provides a well-defined chiral environment, leading to high levels of stereocontrol in a wide array of catalytic reactions. This guide provides an objective comparison of the performance of (S,S)-DACH and its derivatives against other common chiral diamine ligands, supported by experimental data and detailed protocols.
Performance Comparison in Asymmetric Catalysis
The efficacy of a chiral diamine ligand is ultimately determined by its performance in achieving high enantioselectivity (ee%), diastereoselectivity (de%), and yield in a given asymmetric reaction. This section presents a comparative overview of (1S,2S)-DACH and other widely used chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine (S,S)-DPEN and its N-tosylated derivative, (S,S)-TsDPEN, in key asymmetric transformations.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental and widely utilized reaction in organic synthesis. Ruthenium complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.
Table 1: Comparison of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone (B1666503). [1]
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) (Configuration) |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) |
| (R,R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | Not Specified | 95 | 97 (R) |
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Organocatalysts derived from chiral diamines have demonstrated remarkable success in this area.
Table 2: Performance of (S,S)-DACH and (S,S)-DPEN Derived Organocatalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone (B45756).
| Catalyst (Ligand Derivative) | Solvent | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) (syn) |
| (S,S)-DACH-derived thiourea | Toluene | -20 | 95 | 95:5 | 98 |
| (S,S)-DPEN-derived thiourea | Toluene | -20 | 92 | 93:7 | 96 |
This table is a representative compilation based on typical results found in the literature for these classes of catalysts.
Asymmetric Epoxidation (Jacobsen's Epoxidation)
The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex. The chirality of the catalyst is derived from a C2-symmetric 1,2-diamine, with derivatives of both DACH and DPEN being commonly employed.[2]
Table 3: Comparison of (R,R)-DACH and (R,R)-DPEN Derived Salen Ligands in the Asymmetric Epoxidation of Styrene.
| Ligand Backbone | Catalyst | Oxidant | Yield (%) | ee (%) |
| (R,R)-DACH | (R,R)-Jacobsen's Catalyst | NaOCl | >90 | 86 |
| (R,R)-DPEN | (R,R)-DPEN-Salen-Mn(III)Cl | NaOCl | >90 | 78 |
This table is a representative compilation based on typical results found in the literature for these classes of catalysts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of asymmetric catalytic reactions. Below are representative experimental protocols for the aforementioned transformations.
General Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
To a solution of acetophenone (1.0 mmol) in a 5 M formic acid/triethylamine azeotropic mixture (2 mL) is added the chiral Ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)]) (0.01 mmol, 1 mol%). The reaction mixture is stirred at 28 °C for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
General Experimental Protocol for Asymmetric Aldol Reaction
In a vial, the chiral diamine-derived organocatalyst (e.g., (S,S)-DACH-thiourea) (0.1 mmol, 10 mol%) is dissolved in the specified solvent (2 mL). 4-Nitrobenzaldehyde (1.0 mmol) is added, followed by cyclohexanone (2.0 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
General Experimental Protocol for Jacobsen's Epoxidation
To a solution of the alkene (5.0 mmol) in a suitable solvent such as dichloromethane (B109758) (10 mL) is added the (R,R)- or (S,S)-Jacobsen's catalyst (0.25 mmol, 5 mol%). The mixture is cooled to 0 °C, and a buffered solution of sodium hypochlorite (B82951) (e.g., commercial bleach buffered to pH 11.3 with Na₂HPO₄) is added dropwise with vigorous stirring. The reaction is stirred at 0 °C until the starting material is consumed (monitored by TLC). The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting epoxide is purified by column chromatography, and its enantiomeric excess is determined by chiral GC or HPLC analysis.[3]
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General structure of a chiral metal complex featuring a diamine ligand.
Caption: A simplified experimental workflow for a typical asymmetric synthesis.
References
A Comparative Guide to (1S,2S)-(+)-1,2-Diaminocyclohexane and BINAP in Asymmetric Hydrogenation for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in developing efficient and highly selective asymmetric hydrogenation processes. Among the vast array of available ligands, (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) have emerged as highly effective and widely utilized classes of ligands in combination with ruthenium catalysts. This guide provides an objective comparison of their performance in asymmetric hydrogenation, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Asymmetric Hydrogenation of Ketones
The catalytic performance of ruthenium complexes bearing DACH and BINAP derivatives has been extensively studied, particularly in the asymmetric hydrogenation of prochiral ketones to valuable chiral alcohols. The combination of a chiral diphosphine with a chiral diamine in the catalyst system allows for a high degree of stereochemical control.
A comparative study on the asymmetric hydrogenation of various aryl methyl ketones highlights the nuanced differences in performance between these ligand systems. While both DACH- and BINAP-based catalysts can afford high enantioselectivities, the optimal choice is often substrate-dependent.
Table 1: Asymmetric Hydrogenation of Aryl Methyl Ketones with Ru-[(S,S)-diphosphine][(R,R)-diamine] and Ru-[(R)-BINAP][(R,R)-DPEN] Catalysts [1]
| Entry | Substrate | Diamine Ligand | Diphosphine Ligand | Conversion (%) | ee (%) | Configuration |
| 1 | Acetophenone (B1666503) | (R,R)-DPEN | (S,S)-1 | >99 | 90 | S |
| 2 | Acetophenone | (R,R)-DACH | (S,S)-1 | >99 | 82 | S |
| 3 | Acetophenone | (R,R)-DPEN | (R)-BINAP | >99 | 86 | S |
| 4 | 2'-Bromoacetophenone | (R,R)-DPEN | (S,S)-1 | >99 | 92 | S |
| 5 | 2'-Bromoacetophenone | (R,R)-DACH | (S,S)-1 | >99 | 88 | S |
| 6 | 4'-Chloroacetophenone | (R,R)-DPEN | (S,S)-1 | >99 | 85 | S |
| 7 | 4'-Chloroacetophenone | (R,R)-DACH | (S,S)-1 | >99 | 83 | S |
| 8 | 2-Acetylthiophene | (R,R)-DPEN | (S,S)-1 | >99 | >90 | S |
| 9 | 2-Acetylthiophene | (R,R)-DACH | (S,S)-1 | >99 | 86 | S |
Reaction conditions: 0.17 M solution of ketone in 2-propanol, Substrate/Catalyst = 1000/1, with added t-BuOK, 20-22 °C, 10 atm H₂, 12 h. Diphosphine (S,S)-1 is (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane. DPEN is 1,2-diphenylethylenediamine.[1]
From the data, it is evident that for the substrates tested, the catalyst containing (R,R)-DPEN consistently provided slightly higher enantioselectivities compared to the catalyst with (R,R)-DACH when paired with the same diphosphine.[1] However, both diamine ligands enabled high conversions and good to excellent enantioselectivities.
In terms of catalytic efficiency, Ru-BINAP/diamine systems are renowned for their remarkably high turnover numbers (TON) and turnover frequencies (TOF). For the asymmetric hydrogenation of acetophenone, a TON of up to 2,400,000 and a TOF of 228,000 h⁻¹ have been reported for a RuCl₂[(S)-tolbinap][(S,S)-dpen] catalyst.[2] While direct comparative data for DACH-based catalysts under such high-turnover conditions is less readily available in the literature, the high conversions achieved at low catalyst loadings in various studies suggest they are also highly efficient catalysts.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the asymmetric hydrogenation of acetophenone, a common benchmark substrate.
General Procedure for Asymmetric Hydrogenation of Acetophenone
This protocol is adapted from the general procedure for Noyori-type asymmetric hydrogenations.[1]
Materials:
-
trans-[RuCl₂{(S,S)-diphosphine}{(R,R)-diamine}] or trans-[RuCl₂{(R)-BINAP}{(R,R)-diamine}] precatalyst
-
Acetophenone
-
Anhydrous 2-propanol
-
Potassium tert-butoxide (t-BuOK) solution (1 M in 2-propanol)
-
High-purity hydrogen gas
Procedure:
-
A flame-dried Schlenk flask is charged with the ruthenium precatalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous, degassed 2-propanol is added to dissolve the catalyst.
-
The acetophenone substrate is added to the flask.
-
The potassium tert-butoxide solution (typically 1.5 equivalents relative to the catalyst) is added.
-
The Schlenk flask is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas 3-5 times to remove any residual air.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 10 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 20-22 °C) for the specified time (e.g., 12 hours).
-
Upon completion, the reactor is carefully depressurized.
-
The reaction mixture is quenched, typically with saturated aqueous ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.
Mechanistic Insights: The Noyori Asymmetric Hydrogenation Cycle
The widely accepted mechanism for the asymmetric hydrogenation of ketones catalyzed by Ru-diphosphine-diamine complexes is the Noyori metal-ligand bifunctional catalysis. This mechanism involves a concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. This outer-sphere mechanism does not require the coordination of the ketone to the metal center.[3]
The key steps in the catalytic cycle are:
-
Activation of the Precatalyst: The Ru(II) dihalide precatalyst is activated by hydrogen in the presence of a base to form the active 18-electron dihydride species, [RuH₂(diphosphine)(diamine)].
-
Outer-Sphere Complexation: The ketone substrate forms an outer-sphere complex with the active catalyst.
-
Asymmetric Hydrogen Transfer: A concerted, asynchronous transfer of a hydride from the ruthenium and a proton from the NH group of the diamine ligand to the carbonyl carbon and oxygen, respectively, occurs through a six-membered ring transition state. This is the enantioselectivity-determining step.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol product dissociates, and the 16-electron [Ru(diphosphine)(diamine)] species reacts with molecular hydrogen to regenerate the active dihydride catalyst.
Logical Relationship of Catalyst Components to Performance
The selection of both the diphosphine and the diamine ligand is crucial for achieving high enantioselectivity and reactivity. The interplay between these two chiral components creates a well-defined chiral pocket that effectively differentiates between the two prochiral faces of the ketone substrate.
Conclusion
Both this compound and BINAP are exemplary ligands for ruthenium-catalyzed asymmetric hydrogenation, capable of delivering high enantioselectivities and catalytic efficiencies. The choice between a DACH-based or a BINAP-based catalyst system will depend on the specific substrate and the desired process parameters. While BINAP-based systems, in combination with DPEN, have shown slightly superior enantioselectivity in some reported direct comparisons for aryl ketones, DACH remains a highly effective and more economical alternative that provides excellent results for a broad range of substrates. Careful screening of both the diphosphine and diamine components, along with optimization of reaction conditions, is crucial for achieving optimal performance in any given asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of (1S,2S)-(+)-1,2-Diaminocyclohexane-Based and Prolinol Derivative Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Chiral catalysts are pivotal in achieving high levels of stereoselectivity in asymmetric reactions. Among the privileged scaffolds for such catalysts, (1S,2S)-(+)-1,2-Diaminocyclohexane (DACH) and prolinol derivatives have emerged as highly versatile and effective platforms for a broad range of transformations. This guide provides an objective comparison of the performance of these two prominent classes of organocatalysts, supported by experimental data from the literature, to aid researchers in catalyst selection and methods development.
Overview of Catalyst Classes
This compound (DACH)-based catalysts are C₂-symmetric chiral diamines that provide a rigid and well-defined stereochemical environment. They are frequently used as chiral ligands for metal complexes and as the core of bifunctional organocatalysts, such as in the formation of thiourea (B124793) or squaramide catalysts. These catalysts are particularly noted for their ability to activate substrates through hydrogen bonding interactions.
Prolinol derivative catalysts , derived from the chiral amino acid proline, are another cornerstone of organocatalysis. A significant advancement in this class was the introduction of diarylprolinol silyl (B83357) ethers, often referred to as Hayashi-Jørgensen catalysts.[1] These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, effectively catalyzing a wide array of asymmetric transformations.[1]
Performance in Key Asymmetric Reactions
The following tables summarize the performance of selected (1S,2S)-DACH-based and prolinol derivative catalysts in three key carbon-carbon bond-forming reactions: the Aldol (B89426), Michael, and Diels-Alder reactions.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of catalyst performance should be approached with caution, as reaction conditions, substrates, and specific catalyst derivatives may vary between studies.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds. Both catalyst classes have been successfully employed in direct asymmetric aldol reactions.
| Catalyst Type | Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| Prolinol Derivative | L-Prolinol | 4-Nitrobenzaldehyde | Cyclohexanone | neat | 95 | 98:2 | 96 |
| Prolinol Derivative | (S)-Diphenylprolinol TMS ether | Benzaldehyde | Acetone (B3395972) | neat | 99 | - | 71 |
| Prolinol Derivative | L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | neat | - | - | up to 46 |
| Prolinol Derivative | L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | Benzaldehyde | Acetone | - | - | - | up to 93 |
Data for (1S,2S)-DACH-based organocatalysts in direct asymmetric aldol reactions is less commonly reported in direct comparative studies with prolinol derivatives under similar conditions.
Asymmetric Michael Addition
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst Type | Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| (1S,2S)-DACH Derivative | Thiourea Catalyst | Acetylacetone | trans-β-Nitrostyrene | CH₂Cl₂ | up to 93 | - | up to 41 |
| Prolinol Derivative | (S)-Diphenylprolinol TMS ether | Propanal | trans-β-Nitrostyrene | Toluene | 97 | 95:5 | 99 |
| Prolinol Derivative | L-Prolinol | Cyclohexanone | trans-β-Nitrostyrene | CH₂Cl₂ | 99 | 99:1 | 99 |
| Prolinol Derivative | Diarylprolinol silyl ether salt | n-Pentanal | trans-β-Nitrostyrene | H₂O | 85 | 94:6 | 98 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings. Organocatalysts can activate dienophiles towards reaction with dienes in an enantioselective manner.
| Catalyst Type | Catalyst | Diene | Dienophile | Solvent | Yield (%) | er (exo:endo) | ee (%) |
| (1S,2S)-DACH Derivative | Imidazolidinone | Cyclopentadiene | Cinnamaldehyde | CH₂Cl₂/H₂O | 99 | 1:12 | 93 (endo) |
| Prolinol Derivative | Diarylprolinol silyl ether | Cyclopentadiene | Acrolein | CH₂Cl₂ | 82 | 1:14 | 94 (endo) |
| Prolinol Derivative | Diarylprolinol silyl ether | 1,3-Diphenylisobenzofuran | Acrolein | CH₂Cl₂ | 75 | 35:1 | 96 (exo) |
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by a Prolinol Derivative
This protocol is a representative procedure based on established literature.
-
To a stirred solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., neat acetone or DMSO, 1.0 mL), the prolinol-derived catalyst (e.g., L-proline or a derivative, 10-30 mol%) is added.
-
The ketone (e.g., acetone or cyclohexanone, 5-10 equivalents) is then added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or -25 °C) for a period of 4 to 72 hours, with reaction progress monitored by TLC or ¹H NMR.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition Catalyzed by a (1S,2S)-DACH-Thiourea Catalyst
This protocol is a generalized procedure for the Michael addition of a dicarbonyl compound to a nitroalkene.
-
To a solution of the trans-β-nitrostyrene (0.2 mmol) and the (1S,2S)-DACH-derived thiourea catalyst (10 mol%) in an anhydrous solvent (e.g., CH₂Cl₂, 1.0 mL) at room temperature, the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.24 mmol) is added.
-
The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Catalytic Workflow
The following diagrams illustrate generalized pathways and workflows relevant to the organocatalytic reactions discussed.
Caption: Enamine catalysis cycle common for prolinol derivatives.
Caption: Hydrogen-bonding activation by DACH-based catalysts.
References
A Comparative Guide to Kinetic Resolution of Epoxides Using (1S,2S)-(+)-1,2-Diaminocyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (1S,2S)-(+)-1,2-Diaminocyclohexane-derived catalysts, particularly the well-regarded Jacobsen's catalyst, in the kinetic resolution of terminal epoxides. The data presented is based on established experimental findings, offering a valuable resource for selecting optimal catalytic systems in asymmetric synthesis. We will delve into quantitative performance metrics, detailed experimental protocols, and a comparison with alternative catalytic systems.
Performance Comparison: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes derived from (1S,2S)- or (1R,2R)-1,2-diaminocyclohexane, stands as a highly effective method for accessing enantiopure epoxides and 1,2-diols.[1][2] This reaction is prized for its practical features, including the use of water as a reactant and the efficacy of low catalyst loadings (0.2–2.0 mol%) of the recyclable and commercially available catalyst.[1][3]
The HKR exhibits a broad scope, effectively resolving a wide array of epoxides with varying steric and electronic properties to achieve enantiomeric excesses (e.e.) of ≥99%.[1][4] The corresponding 1,2-diols are also obtained in good to high enantiomeric excess.[1] Selectivity factors (krel) for the HKR are frequently above 50, with many cases exceeding 200, highlighting the catalyst's exceptional ability to discriminate between enantiomers.[1][4]
Below is a summary of the performance of the (S,S)-Jacobsen's catalyst in the hydrolytic kinetic resolution of various representative terminal epoxides.
Table 1: Hydrolytic Kinetic Resolution of Representative Terminal Epoxides with (S,S)-Jacobsen's Catalyst
| Entry | Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Yield of Epoxide (%)a | e.e. of Epoxide (%) | krel |
| 1 | Propylene oxide | 0.5 | 12 | 45 | >99 | >400 |
| 2 | 1,2-Epoxybutane | 0.5 | 14 | 46 | >99 | >400 |
| 3 | 1,2-Epoxyhexane | 0.2 | 16 | 48 | >99 | 110 |
| 4 | Styrene oxide | 0.5 | 18 | 44 | >99 | >400 |
| 5 | Glycidyl (B131873) phenyl ether | 0.5 | 24 | 42 | >99 | 230 |
| 6 | Epichlorohydrin | 2.0 | 12 | 38 | >99 | 180 |
| 7 | (2,3-Epoxypropyl)benzene | 0.5 | 18 | 46 | >99 | >400 |
a Isolated yield of >99% e.e. epoxide based on the racemic starting material (theoretical maximum = 50%). Data compiled from multiple sources.[1][4]
Comparison with Alternative Catalytic Systems
While (1S,2S)-1,2-diaminocyclohexane-derived salen complexes are benchmarks, other chiral backbones and metal centers have been explored for the kinetic resolution of epoxides.
Table 2: Comparison of Catalysts for the Kinetic Resolution of Terminal Epoxides
| Catalyst System | Substrate | Nucleophile | Yield of Epoxide (%) | e.e. of Epoxide (%) | Reference |
| (S,S)-Co(III)-salen (Jacobsen's) | Propylene oxide | H2O | 45 | >99 | [1] |
| (R,R)-Co(III)-salen (diphenylethylenediamine) | Propylene oxide | H2O | (not specified) | (not specified) | [5] |
| Al(III)-salen | Phenyl glycidyl ether | CO2 | (not specified) | 54 (carbonate) | [6] |
| Cr(III)-salen | Styrene oxide | TMSN3 | (not specified) | 98 | [7] |
It is evident that while other systems show promise, the (1S,2S)-1,2-diaminocyclohexane-based Jacobsen's catalyst consistently delivers superior enantioselectivity for the hydrolytic kinetic resolution of a broad range of terminal epoxides.
Experimental Protocols
General Procedure for the Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
The following is a general protocol for the HKR of a terminal epoxide using the (S,S)-Jacobsen's catalyst.[1][2][8]
Materials:
-
(S,S)-Jacobsen's catalyst ((S,S)-Co(II)-salen complex)
-
Racemic terminal epoxide
-
Deionized water
-
Tetrahydrofuran (THF), anhydrous (optional, as solvent)
-
Acetic acid (for catalyst activation)
-
Dichloromethane (for workup)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Activation: In a clean, dry flask, the (S,S)-Co(II)-salen complex (0.2-2.0 mol% relative to the racemic epoxide) is dissolved in a minimal amount of dichloromethane. A small amount of glacial acetic acid is added, and the mixture is stirred in the presence of air for 30-60 minutes. The solvent is then removed under reduced pressure to yield the activated Co(III) catalyst.
-
Reaction Setup: The activated catalyst is dissolved in the racemic terminal epoxide (1.0 equivalent). If the epoxide is a solid or highly viscous, a minimal amount of THF can be used as a solvent. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Water: Deionized water (0.5-0.7 equivalents) is added dropwise to the stirred mixture.
-
Reaction Progress: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue, containing the enantioenriched epoxide and the diol, is purified by flash column chromatography on silica gel. The less polar epoxide elutes first, followed by the more polar diol.
-
Characterization: The enantiomeric excess of the recovered epoxide and the diol product is determined by chiral GC or HPLC analysis.
Visualizing the Process
To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: Experimental workflow for the hydrolytic kinetic resolution of terminal epoxides.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. youtube.com [youtube.com]
Benchmarking new chiral catalysts against (1S,2S)-(+)-1,2-Diaminocyclohexane systems
A Comparative Guide to New Chiral Catalysts vs. (1S,2S)-(+)-1,2-Diaminocyclohexane Systems
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust chiral catalysts is a continuous endeavor. The this compound (DACH) scaffold has long been a cornerstone in asymmetric synthesis, forming the basis of highly successful catalysts for a multitude of transformations. This guide provides a comparative analysis of emerging chiral catalysts against the well-established DACH systems, supported by experimental data and detailed protocols.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental reaction in organic synthesis. Catalysts derived from DACH, particularly Noyori's Ru-TsDPEN systems, are renowned for their high efficiency and enantioselectivity in this transformation.[1][2]
Table 1: Comparison of Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Catalyst/Method | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Noyori's Ru-TsDPEN | Isopropanol | Isopropanol | RT | >99 | 98 |
| CBS Catalyst (oxazaborolidine) | Borane | THF | RT | High | >95 |
| Chiral Amino Alcohol + Borane | Borane | THF | RT | Good | ~90 |
| Plant Tissue (e.g., Carrot) in situ | - | Water | RT | ~80 | ~98 |
Data compiled from various sources demonstrating general efficacy.[1]
Recent advancements have seen the development of new chiral ligands and metal complexes aiming to match or exceed the performance of classical catalysts.[3][4] For instance, novel iridium catalysts have shown remarkable activity and selectivity.[4][5]
Performance in Asymmetric Aldol (B89426) and Michael Addition Reactions
Enamine catalysis, often employing proline-derived catalysts, is a powerful strategy for asymmetric C-C bond formation.[6] While not directly derived from DACH, these organocatalysts provide a benchmark for comparison. The Hayashi-Jørgensen catalyst, an (S)-diphenylprolinol silyl (B83357) ether, and cinchona-derived thioureas are highly effective commercial options.[6]
Table 2: Performance of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Reaction | Yield (%) | ee (%) |
| Hayashi-Jørgensen Catalyst | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 99 |
| Cinchona-derived Thiourea | Acetone + 4-Nitrobenzaldehyde | 95 | 96 |
Performance data for benchmark organocatalysts.[6]
Experimental Protocols
Reproducibility is a cornerstone of catalysis research. Below are generalized experimental protocols for key asymmetric transformations.
Asymmetric Transfer Hydrogenation of a Ketone (General Protocol)
This protocol is representative for reductions using catalysts like Noyori's Ru-TsDPEN systems.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
2-propanol
-
Formic acid/triethylamine mixture (5:2)
-
Ketone substrate (e.g., acetophenone)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst.
-
Cool the reaction mixture to room temperature.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the ketone substrate (1.0 eq) and the formic acid/triethylamine mixture (2.0 eq) to the catalyst solution.
-
Stir the reaction mixture at room temperature until complete conversion (monitored by TLC or GC).
Asymmetric Aldol Reaction using an Organocatalyst (General Protocol)
This protocol is a general representation for reactions catalyzed by proline derivatives.[6]
Materials:
-
Chiral organocatalyst (e.g., Hayashi-Jørgensen catalyst)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (2.0 mL) in a flame-dried, nitrogen-purged flask, add the ketone (2.0 mmol).
-
Add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Catalytic Processes
The following diagrams illustrate generalized workflows in asymmetric catalysis.
Caption: Generalized workflow for asymmetric transfer hydrogenation.
Caption: Simplified mechanism of an amine-catalyzed aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Chiral Metal Catalysts for the Asymmetric Hydrogenation of Ketones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (1S,2S)-(+)-1,2-Diaminocyclohexane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the specific procedures for handling hazardous materials like (1S,2S)-(+)-1,2-Diaminocyclohexane is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, adhering to best practices and regulatory guidance.
This compound is a combustible, corrosive material that requires careful handling during its entire lifecycle, including disposal.[1][2][3] Improper disposal can lead to environmental contamination and pose health risks.[1][4] Therefore, adherence to the guidelines outlined in the Safety Data Sheet (SDS) and local regulations is mandatory.[5]
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, eye protection, and protective clothing.[3][5] All handling of the waste should be conducted in a well-ventilated area or a fume hood.[3][6]
Key Disposal Principles:
-
Do Not Mix: Never mix this compound waste with other waste streams.
-
Original Containers: Whenever possible, store the waste in its original container. If the original container is compromised, use a compatible, properly labeled, and sealed container.[1]
-
Labeling: Ensure all waste containers are clearly and accurately labeled as hazardous waste, identifying the contents.
-
Avoid Environmental Release: Prevent the chemical from entering drains, soil, or waterways.[1]
Disposal Procedures
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste this compound in a designated, compatible, and tightly sealed container.[7]
-
Storage: Store the waste container in a locked, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
Contact a Licensed Disposal Company: Arrange for the collection and disposal of the waste with a certified hazardous waste management company.[7] Provide them with the Safety Data Sheet for the chemical.
-
Documentation: Maintain all necessary records of the waste disposal as required by your institution and local regulations.
Potential Treatment Methods (to be performed by licensed facilities)
While end-users in a laboratory setting should not attempt to treat this hazardous waste themselves, it is useful to be aware of the potential disposal methodologies that may be employed by professional waste management services.
| Treatment Method | Description | Reference |
| Incineration | This combustible material may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts like nitrogen oxides and carbon oxides. | [3][7] |
| Neutralization | As a basic compound, it can be neutralized with a suitable dilute acid. This process should be carefully controlled by trained professionals at a treatment facility. | [8] |
| Landfill | Following appropriate treatment and stabilization, the resulting material may be buried in a specifically licensed chemical and pharmaceutical waste landfill. | [8] |
| Contaminated Packaging | Any packaging that has been in contact with the substance should be treated as the substance itself and disposed of accordingly through an approved waste disposal plant. | [1][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. chemos.de [chemos.de]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. fishersci.com [fishersci.com]
- 7. 1,2-Diaminocyclohexane - Safety Data Sheet [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling (1S,2S)-(+)-1,2-Diaminocyclohexane
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling (1S,2S)-(+)-1,2-Diaminocyclohexane. The following information is compiled to ensure safe laboratory practices and mitigate risks associated with this chemical.
Hazard Identification and First Aid
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive injuries to the respiratory tract.[2] It is crucial to handle this compound with care in a well-ventilated area.[3][4]
| Hazard | First Aid Measures |
| Eye Contact | Causes severe eye burns.[1] Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][4] |
| Skin Contact | Causes severe skin burns.[1] Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. Wash contaminated clothing before reuse.[1][4] |
| Inhalation | May cause respiratory tract irritation with possible burns.[1] Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[3][4] |
| Ingestion | Causes digestive tract irritation with possible burns.[1] Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical aid.[1][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards.[5] |
| Skin Protection | Wear impervious, flame-resistant clothing.[3] Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) are essential.[6] Disposable nitrile gloves can provide short-term protection.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[3][7] A NIOSH/MSHA-approved respirator is necessary under such conditions.[4] |
Handling and Storage
Proper handling and storage are critical to maintaining the chemical's stability and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area or under a fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust or vapors.[4] Ground and bond containers when transferring material to prevent static discharge.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from heat, sparks, and open flames.[4] It is recommended to store under an inert gas like nitrogen as it can be air-sensitive.[4] |
| Incompatible Materials | Strong oxidizing agents and strong acids.[4] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[1]
| Waste Type | Disposal Method |
| Unused/Contaminated Product | Dispose of as hazardous waste. Do not mix with other waste. Leave the chemical in its original container. The material should be disposed of at an approved waste disposal plant. |
| Contaminated Packaging | Handle uncleaned containers as you would the product itself. Completely emptied packages may be recycled where regulations permit.[8] |
| Spills | For small spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel).[4] Collect the material in a suitable, closed container for disposal.[4] Ensure the area is well-ventilated.[8] |
Operational Workflow
The following diagram outlines the standard operating procedure for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. isg.ku.edu.tr [isg.ku.edu.tr]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
